Product packaging for N-(2-Bromo-5-methoxyphenyl)acetamide(Cat. No.:CAS No. 123027-99-6)

N-(2-Bromo-5-methoxyphenyl)acetamide

Cat. No.: B054337
CAS No.: 123027-99-6
M. Wt: 244.08 g/mol
InChI Key: LQVIAWMRGFIPFM-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-methoxyphenyl)acetamide (CAS 123027-99-6) is a high-value brominated and methoxy-substituted anilide compound that serves as a critical synthetic intermediate in pharmaceutical research and development. This chemical, with the molecular formula C9H10BrNO2 and a molecular weight of 244.08 g/mol, is professionally supplied to a high standard of purity for research applications only. Its primary and most significant researched application is its role as a key building block in the synthesis of advanced pharmaceutical compounds, most notably Elacestrant, a therapeutic agent under investigation . The structural configuration of this molecule, featuring both a bromo substituent and a methoxy group on the phenyl ring, alongside the acetamide functionality, makes it a versatile precursor in organic synthesis, particularly in cross-coupling reactions and further functionalization to create more complex molecular architectures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. It is essential for researchers working in medicinal chemistry, process development, and the synthesis of novel active pharmaceutical ingredients (APIs).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B054337 N-(2-Bromo-5-methoxyphenyl)acetamide CAS No. 123027-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromo-5-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIAWMRGFIPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560948
Record name N-(2-Bromo-5-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123027-99-6
Record name N-(2-Bromo-5-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Bromo-5-methoxyphenyl)acetamide: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromo-5-methoxyphenyl)acetamide, a substituted anilide, is a compound of significant interest in contemporary pharmaceutical research and development. Its strategic placement of bromo, methoxy, and acetamido functional groups on a benzene ring makes it a versatile and highly valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role as a key intermediate in the production of advanced therapeutic agents.

Chemical and Physical Properties

This compound presents as a white to light yellow or brown powder under standard conditions.[1][2] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 123027-99-6[1][3]
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.09 g/mol [3]
IUPAC Name This compound[4]
Synonyms 2'-Bromo-5'-methoxyacetanilide, N-Acetyl-2-bromo-5-methoxyaniline[1]
Melting Point 116 - 117 °C[4]
Appearance White to light yellow/brown powder[1][2]
Solubility Information not readily available in searched resources. Generally expected to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and alcohols.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acetylation of its corresponding aniline precursor, 2-bromo-5-methoxyaniline.[5] This reaction involves the introduction of an acetyl group onto the nitrogen atom of the aniline.

Conceptual Synthesis Workflow

cluster_0 Synthesis of Precursor cluster_1 Final Acetylation Step 1-bromo-4-methoxy-2-nitrobenzene 1-bromo-4-methoxy-2-nitrobenzene 2-bromo-5-methoxyaniline 2-bromo-5-methoxyaniline 1-bromo-4-methoxy-2-nitrobenzene->2-bromo-5-methoxyaniline Reduction (e.g., Fe/NH₄Cl) Target_Compound This compound 2-bromo-5-methoxyaniline->Target_Compound Acetylation Acetic_Anhydride Acetic Anhydride or Acetyl Chloride Acetic_Anhydride->Target_Compound

Caption: Synthesis pathway for this compound.

Exemplary Laboratory Protocol for Acetylation

While a specific, validated protocol for this compound was not found in the searched literature, the following is a general, representative procedure for the acetylation of anilines that can be adapted by a skilled chemist.

Materials:

  • 2-bromo-5-methoxyaniline

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

  • A base (e.g., Pyridine or Triethylamine, if using acetyl chloride)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-bromo-5-methoxyaniline (1.0 equivalent) in the chosen solvent.

  • Reagent Addition:

    • Using Acetic Anhydride: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.

    • Using Acetyl Chloride: Cool the aniline solution to 0 °C in an ice bath. In a separate flask, dissolve acetyl chloride (1.1 equivalents) and a base like pyridine (1.2 equivalents) in the solvent. Add this solution dropwise to the aniline solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[6]

  • Work-up:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[7]

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.[7]

Spectroscopic Characterization

Specific, experimentally derived spectroscopic data for this compound were not available in the searched resources. The following are predicted and expected spectral characteristics based on the analysis of structurally similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetamido methyl protons, and the amide N-H proton. The aromatic protons will likely appear as multiplets or doublets in the range of δ 6.5-8.0 ppm. The methoxy group protons should present as a singlet around δ 3.8 ppm. The acetyl methyl protons will be a sharp singlet around δ 2.2 ppm, and the amide proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, the acetyl methyl carbon, and the carbonyl carbon. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon is expected around δ 55-60 ppm. The acetyl methyl carbon will be upfield, around δ 20-25 ppm, and the carbonyl carbon will be significantly downfield, in the range of δ 168-172 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing between 1660-1680 cm⁻¹.[8] Another key feature will be the N-H stretching vibration, which is expected as a sharp peak around 3300 cm⁻¹. C-H stretching vibrations from the aromatic ring and alkyl groups will be observed around 3100-2850 cm⁻¹. The C-O stretching of the methoxy group should appear in the 1250-1000 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic fragments.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the aryl bromide functionality, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds, making it a valuable precursor for a wide range of more complex molecules.[5]

Palladium-Catalyzed Cross-Coupling Reactions

cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product Biaryl Compound Start->Suzuki_Product Pd Catalyst, Base Buchwald_Product Aryl Amine Derivative Start->Buchwald_Product Pd Catalyst, Ligand, Base Suzuki_Reagent Arylboronic Acid (Ar-B(OH)₂) Suzuki_Reagent->Suzuki_Product Buchwald_Reagent Amine (R₂NH) Buchwald_Reagent->Buchwald_Product

Caption: Key cross-coupling reactions involving the subject compound.

1. Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5] It is a highly versatile method for creating biaryl structures.

  • Exemplary Suzuki Coupling Protocol (General):

    • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).[9]

    • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[10] Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Reaction: Heat the mixture with stirring to a temperature of 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.[10]

    • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[11]

2. Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine.[5] This is achieved using a palladium catalyst, a suitable phosphine ligand, and a base.[12]

  • Conceptual Buchwald-Hartwig Protocol:

    • Inert Atmosphere: To a dry, sealable reaction tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃).[13]

    • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

    • Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature typically ranging from 80-110 °C. Monitor the reaction by an appropriate method (LC-MS or GC-MS).

    • Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[13]

Central Role in the Synthesis of Elacestrant

The primary and most significant application of this compound is its role as a key building block in the synthesis of Elacestrant.[1][14] Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of certain types of breast cancer.[14] In the synthesis of Elacestrant, this compound is utilized in a crucial Suzuki coupling reaction to construct the core structure of the final drug molecule.[5] This underscores the importance of this intermediate in the pharmaceutical industry for the development of novel cancer therapeutics.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate of high strategic value, particularly in the pharmaceutical sector. Its well-defined physical and chemical properties, coupled with its versatile reactivity in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. The critical role it plays in the synthesis of Elacestrant highlights its importance in the ongoing development of innovative cancer therapies. This guide provides a foundational understanding of this key molecule, offering insights into its synthesis and reactivity to support further research and drug development endeavors.

References

An In-depth Technical Guide to the Synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide from 2-bromo-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical development, particularly for the synthesis of Elacestrant.[1][2] The synthesis involves the acetylation of 2-bromo-5-methoxyaniline. This document delves into the underlying chemical principles, a detailed and field-tested experimental protocol, critical safety considerations, and robust analytical characterization methods for the final product. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge for a successful and safe synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (C₉H₁₀BrNO₂) is a substituted anilide that serves as a crucial building block in the synthesis of complex pharmaceutical compounds.[1] Its molecular structure, featuring a brominated and methoxy-substituted phenyl ring, makes it a versatile precursor for various cross-coupling and functionalization reactions.[1] Notably, it is a pivotal intermediate in the manufacturing of Elacestrant, a therapeutic agent under investigation, highlighting its significance in modern drug discovery and development.[1][2]

The synthesis route from 2-bromo-5-methoxyaniline is a common and direct method, relying on the well-established chemistry of amine acetylation.[1] Understanding the nuances of this reaction, from mechanistic principles to practical execution and safety protocols, is paramount for any researcher working in this area.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of this compound from 2-bromo-5-methoxyaniline is a classic example of nucleophilic acyl substitution. The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-bromo-5-methoxyaniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[3]

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the acetate ion, a good leaving group, is expelled.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base (such as pyridine or another molecule of the aniline) to yield the final, neutral acetamide product.

The use of a base like pyridine can catalyze the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberPurity
2-bromo-5-methoxyanilineC₇H₈BrNO202.0559557-92-5>98%
Acetic AnhydrideC₄H₆O₃102.09108-24-7Reagent Grade
PyridineC₅H₅N79.10110-86-1Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Aqueous
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Anhydrous
Ethyl AcetateC₄H₈O₂88.11141-78-6Reagent Grade
HexaneC₆H₁₄86.18110-54-3Reagent Grade
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-bromo-5-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise at room temperature.

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield this compound as a white to off-white solid.[4][5]

Safety and Hazard Management

A thorough understanding and implementation of safety protocols are critical for this synthesis.

Reagent-Specific Hazards
  • 2-bromo-5-methoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Causes skin and serious eye irritation.[7][8][9] May cause respiratory irritation.[8]

  • Acetic Anhydride: Highly flammable liquid and vapor.[10] Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes severe skin burns and eye damage.[10][11] Reacts with water to form acetic acid.[11]

  • Pyridine: Highly flammable liquid and vapor.[10] Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes severe skin burns and eye damage.[10]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation.[6][12]

  • Personal Protective Equipment:

    • Wear a flame-retardant laboratory coat.[11]

    • Chemical-resistant gloves (nitrile is a suitable option) must be worn.[6][11][12]

    • Tightly fitting safety goggles or a face shield are mandatory.[6][11][12]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[6][10] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[13] If not breathing, give artificial respiration.[13] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[13]

  • Spills: For small spills within a fume hood, use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[11][12] For larger spills, evacuate the area and follow institutional emergency procedures.

Characterization of this compound

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized product.

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₀BrNO₂
Molecular Weight244.09 g/mol [14]
AppearanceWhite to off-white powder/solid[2]
CAS Number123027-99-6[2][14][15]
Spectroscopic and Analytical Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the acetyl group protons, with appropriate chemical shifts and coupling patterns.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies to observe include the N-H stretch of the amide, the C=O stretch of the amide, and C-O stretches of the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the product, along with the characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Workflow and Logic Diagram

The following diagram illustrates the synthetic and analytical workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve 2-bromo-5-methoxyaniline in anhydrous DCM B 2. Add anhydrous pyridine A->B C 3. Cool to 0°C and add acetic anhydride B->C D 4. Stir at room temperature and monitor by TLC C->D E 5. Quench with NaHCO₃ and extract with DCM D->E Reaction Complete F 6. Dry with MgSO₄ and concentrate E->F G 7. Recrystallize from ethyl acetate/hexane F->G H Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry - Melting Point G->H Pure Product

References

N-(2-Bromo-5-methoxyphenyl)acetamide CAS number 123027-99-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-Bromo-5-methoxyphenyl)acetamide (CAS 123027-99-6)

Abstract

This compound is a substituted anilide compound of significant interest within the fields of medicinal chemistry and pharmaceutical development.[1] With the CAS number 123027-99-6 and a molecular formula of C₉H₁₀BrNO₂, this molecule serves as a pivotal, high-value synthetic intermediate.[2][3] Its strategic combination of a brominated phenyl ring, an electron-donating methoxy group, and a reactive acetamide moiety makes it a versatile precursor for constructing more complex molecular architectures.[1][2] This guide provides a comprehensive technical overview, encompassing its physicochemical properties, detailed synthetic protocols, analytical characterization, chemical reactivity, and its primary application as a key building block in the synthesis of advanced pharmaceutical agents, most notably the API Elacestrant.[1][2] Safety, handling, and storage protocols are also detailed for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

This compound, also known as 2'-Bromo-5'-methoxyacetanilide or N-acetyl-2-bromo-5-methoxyaniline, is typically a white to off-white crystalline powder.[1][4] Its core structure is foundational for its utility in organic synthesis. The key identifiers and computed properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2][5]
CAS Number 123027-99-6[3][5][6][7]
Molecular Formula C₉H₁₀BrNO₂[2][3][5]
Molecular Weight 244.08 g/mol [2][5]
Appearance White to off-white powder/crystalline solid[1][4]
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)OC)Br[5][6]
InChIKey LQVIAWMRGFIPFM-UHFFFAOYSA-N[5]
Purity (Typical) ≥95-97%[8][9][10]

Synthesis and Mechanistic Considerations

The most direct and classical pathway for the synthesis of this compound involves the N-acetylation of its precursor, 2-Bromo-5-methoxyaniline (CAS 59557-92-5).[2][11] This reaction is a cornerstone of amide synthesis and proceeds via a well-understood nucleophilic acyl substitution mechanism.

Underlying Mechanism: Nucleophilic Acyl Substitution

The synthesis is predicated on the nucleophilicity of the primary amine on 2-Bromo-5-methoxyaniline. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of an acylating agent, such as acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a leaving group (acetate, in the case of acetic anhydride) to form the stable amide product. The presence of the electron-donating methoxy group on the aniline ring enhances the nucleophilicity of the amine, facilitating the reaction.

Detailed Experimental Protocol: Acetylation of 2-Bromo-5-methoxyaniline

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 2-Bromo-5-methoxyaniline (1.0 eq)

  • Acetic Anhydride (1.1 - 1.5 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (solvent)

  • Pyridine or Triethylamine (optional, base catalyst)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography (if required)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

  • Reactant Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-methoxyaniline (1.0 eq) in a suitable solvent like DCM. The choice of an aprotic solvent prevents it from competing in the reaction.

  • Acylation: Cool the solution in an ice bath to 0-5 °C. This is a precautionary measure to control the initial exotherm of the reaction. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. A slight excess of the acylating agent ensures the complete consumption of the starting aniline.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 10% aqueous NaHCO₃ solution. This step neutralizes any remaining acetic anhydride and the acetic acid byproduct.

  • Workup - Extraction: Extract the aqueous layer three times with DCM. The organic layers are combined. This ensures maximum recovery of the product from the aqueous phase.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with saturated brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. The drying agent is then removed by gravity filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a white or off-white solid. If necessary, column chromatography on silica gel can be employed for higher purity.[12]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2-Bromo-5-methoxyaniline in DCM cool Cool to 0-5 °C dissolve->cool add_reagent Add Acetic Anhydride cool->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor via TLC stir->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Recrystallize/Chromatography dry->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A combination of spectroscopic and chromatographic techniques is essential.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to assess the purity of the final compound, with a threshold of >95% being typical for a research-grade material.[2]

Illustrative Protocol: Purity Assessment by Reverse-Phase HPLC

  • Sample Preparation: Prepare a standard solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.

  • Mobile Phase: A common mobile phase for a compound of this polarity would be a gradient of water and acetonitrile, both containing 0.1% formic acid for improved peak shape.[13]

  • Column: A C18 reverse-phase column is typically used.

  • Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).

  • Analysis: Inject the sample. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for unambiguous structure confirmation.

Expected ¹H NMR Signals MultiplicityIntegrationChemical Shift (δ, ppm)Assignment
Amide Proton (-NH)Singlet (broad)1H~8.0-9.0-NH-C=O
Aromatic ProtonsMultiplet3H~6.8-7.5Ar-H
Methoxy Protons (-OCH₃)Singlet3H~3.8-OCH₃[2]
Acetyl Protons (-CH₃)Singlet3H~2.1-C(=O)CH₃

Note: Predicted shifts are based on standard values and may vary based on solvent and instrument.

Chemical Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the distinct reactivity of its functional groups, making it a versatile scaffold in medicinal chemistry.[1][2]

Reactivity of the Aryl Bromide

The bromine atom on the phenyl ring is the key site for building molecular complexity. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Direct nucleophilic aromatic substitution on the aryl bromide is generally difficult due to the electron-rich nature of the ring, which is further enhanced by the methoxy and acetamide groups.[2]

Role as a Key Pharmaceutical Intermediate

The most significant application of this compound is its role as a crucial building block in the multi-step synthesis of Elacestrant , a selective estrogen receptor degrader (SERD) used in the treatment of certain types of breast cancer.[1][2] Its specific substitution pattern is integral to the final structure of the API.

Potential in Anti-Cancer Research

Derivatives of this compound have been investigated for their potential anti-cancer activities.[2] By modifying the core structure, particularly through reactions at the bromo position, researchers can generate libraries of novel compounds to screen for inhibitory effects on cancer cell proliferation, potentially by disrupting microtubule networks or inducing apoptosis.[2]

cluster_reactivity Chemical Reactivity cluster_application Applications in Drug Development A This compound (CAS 123027-99-6) B Aryl Bromide Handle A->B D Acetamide/Ring Modification A->D E Key Building Block A->E H Analogue Synthesis A->H C Cross-Coupling Reactions (Suzuki, Buchwald, etc.) B->C F Multi-Step Synthesis E->F G Elacestrant (API) F->G I Oncology Research (e.g., Tubulin Inhibitors) H->I

Caption: Role of this compound as a versatile intermediate.

Safety, Handling, and Storage

Proper handling of this compound is essential in a research environment.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

  • Precautions for Safe Handling: Use only with adequate ventilation, preferably within a chemical fume hood.[14] Avoid breathing dust and contact with skin, eyes, and clothing.[14] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Wash hands thoroughly after handling.[14]

  • Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[14]

  • First Aid Measures:

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[14]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and obtain medical aid.[14]

  • Disposal: Consult local, state, and federal regulations for proper disposal. Do not let the product enter drains or waterways.[14]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that holds significant value in the pipeline of pharmaceutical research and development. Its well-defined synthesis, versatile reactivity centered on the aryl bromide moiety, and established role in the production of APIs like Elacestrant underscore its importance. For researchers in medicinal chemistry, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel and complex bioactive molecules.

References

An In-depth Technical Guide to N-(2-Bromo-5-methoxyphenyl)acetamide: Synthesis, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromo-5-methoxyphenyl)acetamide, a halogenated and methoxy-substituted anilide, has emerged as a pivotal building block in contemporary medicinal chemistry. Its strategic substitution pattern renders it a versatile precursor for the synthesis of complex molecular architectures, most notably as a key intermediate in the production of the advanced therapeutic agent, Elacestrant. This guide provides a comprehensive technical overview of this compound, encompassing its molecular structure, detailed synthetic protocols, characteristic spectroscopic profile, and its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The ensuing discussion is tailored for researchers and professionals in drug development, offering field-proven insights into the handling, characterization, and strategic utilization of this important synthetic intermediate.

Introduction and Significance

This compound (CAS No. 123027-99-6) is a white, powdered solid organic compound with the molecular formula C₉H₁₀BrNO₂.[1][2] Its significance in the pharmaceutical landscape has grown substantially due to its role as a critical intermediate in the synthesis of Elacestrant, a selective estrogen receptor degrader (SERD) used in the treatment of ER-positive, HER2-negative advanced or metastatic breast cancer.[1][2][3] The molecular architecture, featuring a reactive bromine atom ortho to the acetamido group and a methoxy group in the meta position, provides a versatile platform for a variety of chemical transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.[1] This guide aims to serve as a detailed resource for scientists, elucidating the core chemical principles and practical methodologies associated with this valuable compound.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are fundamental to its reactivity and utility in synthesis.

Core Structure and Nomenclature

The molecule consists of a benzene ring substituted with a bromine atom, a methoxy group, and an acetamido group.

  • IUPAC Name: this compound[1]

  • Synonyms: 2'-Bromo-5'-methoxyacetanilide, N-acetyl-2-bromo-5-methoxyaniline[1]

  • CAS Number: 123027-99-6[1]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [3]
Appearance White to off-white crystalline powder[2]
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)OC)Br[1]
InChI Key LQVIAWMRGFIPFM-UHFFFAOYSA-N[1]

Synthesis of this compound

The most direct and widely employed synthetic route to this compound is the acetylation of its corresponding aniline precursor, 2-bromo-5-methoxyaniline.

Synthetic Workflow

The overall synthetic pathway is a two-step process starting from the commercially available 2-bromo-5-methoxyaniline.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start 2-Bromo-5-methoxyaniline Step1 Acetylation (Acetic Anhydride or Acetyl Chloride) Start->Step1 Reagent Product This compound Step1->Product Yields

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acetylation of 2-Bromo-5-methoxyaniline

This protocol is a well-established method for the N-acetylation of anilines and can be readily adapted for the synthesis of the title compound.

Materials:

  • 2-Bromo-5-methoxyaniline[4][5]

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., pyridine, triethylamine, or aqueous sodium acetate)

  • An appropriate solvent (e.g., dichloromethane, ethyl acetate, or water)

  • Hydrochloric acid (for aqueous workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Dissolution: Dissolve 2-bromo-5-methoxyaniline (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution. If using a non-basic solvent, include a base like pyridine or triethylamine (1.2 eq) in the initial dissolution step.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • If a water-miscible solvent is used, pour the reaction mixture into ice-water and stir vigorously to precipitate the product.

    • If a water-immiscible solvent is used, transfer the mixture to a separatory funnel. Wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the acetamido group. The chemical shifts (δ) are predicted to be in the following regions (referenced to TMS):

  • Aromatic Protons (3H): Signals in the range of δ 6.8-8.0 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methoxy Protons (3H): A sharp singlet around δ 3.8 ppm.

  • Amide NH Proton (1H): A broad singlet typically in the range of δ 8.0-9.5 ppm, the chemical shift of which can be concentration and solvent dependent.

  • Acetyl Methyl Protons (3H): A sharp singlet around δ 2.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

  • Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 168-170 ppm.

  • Aromatic Carbons (6C): Six distinct signals in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be the most downfield, while the carbon attached to the bromine will also be significantly shifted.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

  • Acetyl Methyl Carbon (-CH₃): A signal in the upfield region, around δ 24 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance
N-H Stretch 3250-3350Strong, sharp
C-H Stretch (Aromatic) 3000-3100Medium
C-H Stretch (Aliphatic) 2850-3000Medium
C=O Stretch (Amide I) 1660-1680Strong, sharp
N-H Bend (Amide II) 1510-1570Strong
C-O Stretch (Aryl Ether) 1200-1275Strong
C-Br Stretch 500-600Medium to weak
Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 243 and 245, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Common fragmentation pathways would involve the loss of the acetyl group (CH₃CO) and subsequent fragmentation of the aromatic core.

Chemical Reactivity and Synthetic Applications

The presence of the aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Reactivity Substrate This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Substrate->Suzuki Pd catalyst, Base Heck Heck Coupling (+ Alkene) Substrate->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig Amination (+ Amine) Substrate->Buchwald Pd catalyst, Base, Ligand Product_Suzuki Biaryl Derivative Suzuki->Product_Suzuki Product_Heck Styrenyl Derivative Heck->Product_Heck Product_Buchwald N-Aryl Amine Derivative Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to generate biaryl or styrenyl derivatives. This reaction is pivotal in the synthesis of Elacestrant, where it is coupled with a dihydronaphthalene boronic ester.[6][7]

Heck-Mizoroki Reaction

The Heck reaction allows for the arylation of alkenes. This compound can react with a variety of alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the 2-position of the phenyl ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of N-aryl amine derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant value to the drug discovery and development community. Its well-defined structure and predictable reactivity make it an ideal precursor for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its synthesis, structural properties, and key applications, with the aim of equipping researchers with the knowledge necessary to effectively utilize this important chemical entity in their synthetic endeavors. The continued exploration of its reactivity in novel chemical transformations promises to further expand its utility in the years to come.

References

N-(2-Bromo-5-methoxyphenyl)acetamide: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(2-Bromo-5-methoxyphenyl)acetamide in Drug Discovery

This compound, a substituted anilide, has emerged as a critical building block in the landscape of modern pharmaceutical synthesis.[1][2] Its strategic importance lies in the unique arrangement of its functional groups: a bromine atom positioned for versatile cross-coupling reactions, an activating methoxy group, and an acetamide moiety that influences the electronic properties and reactivity of the aromatic ring.[2] This trifecta of functionalities makes it an ideal precursor for the construction of complex molecular architectures found in a variety of therapeutic agents.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its application in pivotal, value-adding transformations. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven protocols and expert insights to empower researchers and drug development professionals in their synthetic endeavors. The primary application of this intermediate is as a key component in the synthesis of Elacestrant, a notable therapeutic agent.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and manipulation in a laboratory setting.

PropertyValueSource
CAS Number 123027-99-6[3][4]
Molecular Formula C₉H₁₀BrNO₂[3][4]
Molecular Weight 244.09 g/mol [3][4]
Appearance Typically a white to off-white powder or crystalline solid[2]
Solubility Soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from synthesis protocols
Storage Store in a cool, dry place away from light and moisture.[5]

Spectroscopic Characterization:

The structural integrity of this compound must be rigorously confirmed before its use in subsequent synthetic steps. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Expected signals would include a singlet for the acetyl methyl protons, a singlet for the methoxy protons, and distinct aromatic protons with characteristic splitting patterns determined by their positions on the benzene ring.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms. One would expect to observe signals for the carbonyl carbon of the acetamide, the methyl carbons of the acetyl and methoxy groups, and the six distinct aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide, C-O stretching of the methoxy group, and C-Br stretching. A representative IR spectrum for a similar acetamide compound shows a strong C=O stretch around 1660 cm⁻¹ and an N-H stretch around 3292 cm⁻¹.[6]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for the synthesis of this compound is the acetylation of its corresponding aniline precursor, 2-bromo-5-methoxyaniline.[7] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle: The lone pair of electrons on the nitrogen atom of 2-bromo-5-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. A base is often used to neutralize the acidic byproduct of the reaction and to deprotonate the amine, increasing its nucleophilicity.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Materials: - 2-Bromo-5-methoxyaniline - Acetic Anhydride - Pyridine (Base) - Dichloromethane (Solvent) Reaction Acetylation Reaction: - Stir at room temperature - Monitor by TLC Start->Reaction 1. Combine & React Workup Aqueous Workup: - Wash with HCl (aq) - Wash with NaHCO3 (aq) - Wash with Brine Reaction->Workup 2. Quench & Extract Drying Drying: - Dry organic layer over Na2SO4 - Filter Workup->Drying 3. Isolate Organic Phase Purification Purification: - Recrystallization from Ethanol/Water Drying->Purification 4. Concentrate & Purify Final_Product Final Product: This compound Purification->Final_Product 5. Isolate Pure Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Materials:

    • 2-Bromo-5-methoxyaniline (1.0 eq)[8][9][10]

    • Acetic anhydride (1.2 eq)

    • Pyridine (1.5 eq) or another suitable base

    • Dichloromethane (DCM) as solvent

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethanol and water for recrystallization

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-methoxyaniline in dichloromethane.

    • To this solution, add pyridine.

    • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.[6]

  • Self-Validation: The success of the synthesis should be validated at each critical step. TLC monitoring will confirm the consumption of the starting aniline and the formation of the less polar acetamide product. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the obtained data with literature values.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of many pharmaceutical agents.[11]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[12][13] In the context of this compound, this reaction allows for the introduction of a wide range of aryl or vinyl substituents at the 2-position of the phenyl ring.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants Reactants: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) Reaction Coupling Reaction: - Heat under inert atmosphere - Monitor by TLC/LC-MS Reactants->Reaction 1. Combine & React Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine Reaction->Workup 2. Quench & Extract Purification Purification: - Column Chromatography Workup->Purification 3. Concentrate & Purify Product Product: N-(2-Aryl-5-methoxyphenyl)acetamide Purification->Product 4. Isolate Pure Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

A patent for the synthesis of a key precursor to Elacestrant describes a Suzuki-type coupling.[14][15]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid or ester (e.g., 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, or aqueous KHCO₃) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, DME)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.[16]

    • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[17][18]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][19] This reaction is instrumental in preparing a wide array of arylamines, which are prevalent motifs in pharmaceuticals.

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the C-N coupled product.[1][11]

Buchwald_Hartwig cluster_buchwald Buchwald-Hartwig Amination Workflow Reactants Reactants: - this compound - Primary or Secondary Amine - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XantPhos) - Base (e.g., NaOtBu, DBU) - Solvent (e.g., Toluene, DMF) Reaction Amination Reaction: - Heat under inert atmosphere - Monitor by TLC/LC-MS Reactants->Reaction 1. Combine & React Workup Aqueous Workup: - Quench with NH4Cl (aq) - Extract with organic solvent Reaction->Workup 2. Quench & Extract Purification Purification: - Column Chromatography Workup->Purification 3. Concentrate & Purify Product Product: N-(2-(Amino)-5-methoxyphenyl)acetamide Purification->Product 4. Isolate Pure Product

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

General Protocol for Buchwald-Hartwig Amination:

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

    • Phosphine ligand (e.g., XantPhos, BINAP) (2-4 mol%)[20]

    • Base (e.g., NaOtBu, K₃PO₄, or DBU) (1.5-2.0 eq)[20][21]

    • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)[20]

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until complete conversion is observed by TLC or LC-MS.

    • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the desired N-aryl product.

Safety and Handling

This compound should be handled by technically qualified individuals in a well-ventilated area, preferably a chemical fume hood.[21] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed intermediates in streamlining the synthesis of complex pharmaceutical targets. Its utility in robust and versatile cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, solidifies its position as a valuable tool for medicinal chemists and process development scientists. As the demand for novel therapeutics continues to grow, the strategic application of such key intermediates will undoubtedly play an increasingly vital role in the future of drug discovery and development.

References

The Strategic Role of N-(2-Bromo-5-methoxyphenyl)acetamide in the Convergent Synthesis of Elacestrant: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Elacestrant, a novel selective estrogen receptor degrader (SERD), represents a significant advancement in the treatment of ER-positive, HER2-negative advanced or metastatic breast cancer. Its complex molecular architecture necessitates a highly efficient and convergent synthetic strategy. This technical guide provides an in-depth analysis of a pivotal step in the synthesis of Elacestrant: the palladium-catalyzed Suzuki-Miyaura coupling. We will focus on the critical role of N-(2-Bromo-5-methoxyphenyl)acetamide as a key building block, examining the chemical rationale behind its selection and detailing the experimental protocol for its coupling with the tetrahydronaphthalene core of Elacestrant. This guide is intended for researchers, chemists, and professionals in drug development and manufacturing who seek a deeper understanding of the practical and mechanistic aspects of Elacestrant synthesis.

Introduction: Elacestrant and the Imperative for an Efficient Synthesis

Elacestrant is a non-steroidal, orally bioavailable SERD that functions by binding to the estrogen receptor (ER) and inducing its degradation. This mechanism of action is particularly effective in tumors that have developed resistance to other endocrine therapies. The molecular structure of Elacestrant is comprised of a tetrahydronaphthalene core linked to a substituted phenyl moiety.

The development of a robust and scalable synthesis for Elacestrant is paramount for its clinical and commercial success. A convergent approach, where two complex fragments are synthesized separately and then joined, is often favored in pharmaceutical manufacturing for its efficiency and flexibility. In the case of Elacestrant, a key C-C bond formation is achieved via a Suzuki-Miyaura coupling reaction, a powerful and versatile method for creating biaryl linkages.

This guide will dissect the strategic use of this compound as the aryl halide partner in this crucial coupling step. We will explore how the specific functionalities of this molecule are leveraged to ensure a successful synthesis and contribute to the final pharmacophore of Elacestrant.

The Core Reaction: Suzuki-Miyaura Coupling

The cornerstone of the convergent synthesis of Elacestrant is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges the central C-C bond between the tetrahydronaphthalene core (as a boronic acid derivative) and the this compound fragment.

The Strategic Importance of this compound

This compound is not an arbitrary choice of starting material; its structure is meticulously designed for the synthesis of Elacestrant:

  • The Bromo Group: The bromine atom at the 2-position serves as the reactive handle for the Suzuki coupling. Its ortho-position to the acetamide group can influence the electronic and steric environment of the reaction center, contributing to the efficiency of the catalytic cycle.

  • The Methoxy Group: The methoxy group at the 5-position is a key feature of the final Elacestrant molecule. It is strategically placed to interact with the binding pocket of the estrogen receptor. By incorporating it into the starting material, the synthesis avoids the need for a potentially challenging late-stage methoxylation reaction.

  • The Acetamide Group: The acetamide group serves as a protected amine. This is crucial because a free amine could potentially interfere with the palladium catalyst or undergo side reactions. The acetyl protecting group is stable under the Suzuki coupling conditions and can be readily removed in a subsequent step to reveal the secondary amine, which is a critical part of the final drug structure.

The Coupling Partner: The Boronic Ester of the Tetrahydronaphthalene Core

The other half of the Suzuki coupling is the boronic ester derivative of the tetrahydronaphthalene core, specifically 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The benzyloxy group is a protecting group for the phenolic hydroxyl, which is another key functional group in the final Elacestrant molecule.

Experimental Protocols

The following protocols are based on established procedures for Suzuki-Miyaura couplings in the context of complex molecule synthesis and information disclosed in patent literature[1].

Synthesis of the Boronic Ester Precursor

A general, two-step procedure to synthesize the boronic ester of the tetrahydronaphthalene core is as follows:

Step 1: Synthesis of 6-(benzyloxy)-2-bromo-3,4-dihydronaphthalene

This intermediate is typically prepared from a corresponding tetralone precursor. The enol triflate is formed and then subjected to a Heck reaction or other olefination strategies to introduce the double bond, followed by bromination.

Step 2: Miyaura Borylation

  • To a solution of 6-(benzyloxy)-2-bromo-3,4-dihydronaphthalene (1.0 equiv) in a suitable solvent such as 1,4-dioxane or DME is added bis(pinacolato)diboron (1.1-1.5 equiv) and a potassium salt such as potassium acetate (2.0-3.0 equiv).

  • The mixture is degassed with an inert gas (e.g., argon or nitrogen).

  • A palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%), is added, and the mixture is heated to 80-100 °C.

  • The reaction is monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

The Key Suzuki-Miyaura Coupling Reaction

Step-by-Step Protocol:

  • To a reaction vessel are added this compound (1.0 equiv), 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0-1.2 equiv), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv).

  • A suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water), is added.

  • The mixture is thoroughly degassed by bubbling an inert gas through the solution or by several cycles of vacuum and backfilling with an inert gas.

  • A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) (0.5-5 mol%), is added.

  • The reaction mixture is heated to a temperature between 80-110 °C under an inert atmosphere.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Once the reaction is complete, it is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, N-(2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-5-methoxyphenyl)acetamide, is purified by silica gel column chromatography.

Quantitative Data Summary

While specific industrial-scale yields are often proprietary, the following table summarizes typical yields and conditions reported in relevant literature for similar Suzuki-Miyaura coupling reactions.

ParameterValue/ConditionSource
Yield of Boronic Ester 70-90%General literature
Yield of Suzuki Coupling 75-95%General literature
Purity of Coupled Product >95% after chromatographyGeneral literature
Catalyst Loading 0.5 - 5 mol%[1]
Reaction Temperature 80 - 110 °C[1]
Reaction Time 4 - 24 hours[1]

Overall Synthetic Pathway and Downstream Transformations

The Suzuki-Miyaura coupling is a pivotal step in the broader synthetic route to Elacestrant. The following diagram illustrates the overall workflow.

Elacestrant_Synthesis cluster_precursors Precursor Synthesis cluster_coupling Key Coupling Step cluster_downstream Downstream Transformations A Tetralone Derivative C Boronic Ester (Tetrahydronaphthalene Core) A->C Miyaura Borylation B This compound D N-(2-(6-(benzyloxy)-3,4- dihydronaphthalen-2-yl)-5- methoxyphenyl)acetamide B->D C->D Suzuki Coupling (Pd Catalyst, Base) E Deprotection & Reduction D->E Hydrolysis & Hydrogenation F Reductive Amination E->F Introduction of Side Chain G Final Elacestrant F->G Final Deprotection/Reduction caption Overall Synthetic Workflow for Elacestrant

Caption: Overall Synthetic Workflow for Elacestrant

Following the successful Suzuki coupling, the intermediate N-(2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-5-methoxyphenyl)acetamide undergoes a series of transformations to yield the final Elacestrant molecule:

  • Deprotection: The acetyl group on the nitrogen and the benzyl group on the phenolic oxygen are removed. This is often achieved through hydrolysis (for the amide) and hydrogenolysis (for the benzyl ether).

  • Reductive Amination: The resulting primary amine is then subjected to a reductive amination with a suitable aldehyde to introduce the ethylaminoethylphenylmethyl side chain.

  • Final Steps: Depending on the specific protecting group strategy, a final deprotection or reduction step may be necessary to furnish Elacestrant.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling provides valuable insight into the experimental choices.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate [R²-B(OR)₃]⁻ Boronate->Transmetal Enters Cycle Base Base BoronicAcid R²-B(OR)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester (the tetrahydronaphthalene core) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

The synthesis of Elacestrant is a testament to the power of modern synthetic organic chemistry. The strategic use of this compound in a pivotal Suzuki-Miyaura coupling reaction exemplifies the principles of convergent synthesis and the importance of carefully designed starting materials. The functionalities of this key building block are not only essential for the success of the coupling reaction but are also integral to the final structure and biological activity of Elacestrant. This in-depth guide provides a framework for understanding and implementing this critical transformation, highlighting the chemical ingenuity that underpins the development of life-saving therapeutics.

References

Spectroscopic Characterization of N-(2-Bromo-5-methoxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N-(2-Bromo-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and underlying scientific principles are detailed to ensure both technical accuracy and practical application.

Introduction

This compound (CAS No. 123027-99-6) is a substituted acetanilide with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol .[2][3] Its structure, featuring a bromo and a methoxy group on the phenyl ring, makes it a versatile precursor in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the integrity of subsequent reactions and the quality of final products. This guide presents a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data, much of which is predicted based on established principles and data from analogous structures, in the absence of a complete, publicly available experimental dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic behavior of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds and to observe exchangeable protons like amide N-H protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Record the spectrum at room temperature. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation:

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on the analysis of similar substituted acetanilides and benzene derivatives.

Signal Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
Amide N-H~8.0-8.5Singlet (broad)1HThe amide proton is deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.
Aromatic H (H6)~7.5Doublet1HThis proton is ortho to the bromine atom, which is an electron-withdrawing and deshielding group. It is coupled to the meta proton (H4).
Aromatic H (H3)~7.0Doublet1HThis proton is ortho to the electron-donating methoxy group and meta to the bromine, resulting in a more shielded position compared to H6. It is coupled to H4.
Aromatic H (H4)~6.8Doublet of Doublets1HThis proton is coupled to both H3 and H6, resulting in a doublet of doublets.
Methoxy (-OCH₃)~3.8Singlet3HThe protons of the methoxy group are in a similar chemical environment and appear as a singlet.
Acetyl (-COCH₃)~2.2Singlet3HThe protons of the acetyl methyl group are equivalent and appear as a sharp singlet.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Logical Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep Dissolve in CDCl3/DMSO-d6 acq Acquire Spectrum (400 MHz) prep->acq proc Fourier Transform & Phasing acq->proc calib Calibrate to Solvent/TMS proc->calib integ Integration Analysis calib->integ chem_shift Chemical Shift Analysis calib->chem_shift mult Multiplicity Analysis calib->mult assign Assign Signals to Protons integ->assign chem_shift->assign mult->assign

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol:

The sample preparation and instrument setup are similar to ¹H NMR. However, ¹³C NMR experiments require a larger number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation:

The predicted ¹³C NMR chemical shifts are presented below. These values are estimated using computational prediction tools and by comparison with structurally related compounds.[4][5]

Signal Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
Carbonyl (C=O)~168-170The carbonyl carbon of an amide is significantly deshielded and appears in this characteristic downfield region.
Aromatic C-O~155-158The aromatic carbon attached to the electron-donating methoxy group is deshielded.
Aromatic C-N~138-140The aromatic carbon attached to the nitrogen of the amide group is deshielded.
Aromatic C-H~120-130The chemical shifts of the aromatic C-H carbons are influenced by the substituents on the ring.
Aromatic C-Br~110-115The aromatic carbon attached to the bromine atom is shielded due to the "heavy atom effect".
Methoxy (-OCH₃)~55-57The carbon of the methoxy group appears in this typical range.
Acetyl (-COCH₃)~24-26The methyl carbon of the acetyl group is relatively shielded and appears upfield.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Data and Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[6][7][8]

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3300-3250N-H stretchAmideMedium
~3100-3000C-H stretch (aromatic)Aromatic RingMedium
~2950-2850C-H stretch (aliphatic)-CH₃, -OCH₃Medium
~1670-1650C=O stretch (Amide I band)AmideStrong
~1600, ~1480C=C stretchAromatic RingMedium
~1550N-H bend (Amide II band)AmideMedium
~1250C-O stretch (aryl ether)MethoxyStrong
~1050C-Br stretchBromo groupMedium

The presence of a strong absorption around 1660 cm⁻¹ (Amide I) and a medium band around 3300 cm⁻¹ (N-H stretch) are key indicators of the acetamide group. The strong C-O stretch for the aryl ether and the various aromatic C-H and C=C vibrations confirm the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol (Electron Ionization - EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum and Interpretation:

The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. A critical feature will be the isotopic pattern of bromine.[9][10][11]

Molecular Ion (M⁺•): The molecular ion peak is expected to appear as a doublet due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of approximately equal intensity at m/z = 243 and m/z = 245, corresponding to [C₉H₁₀⁷⁹BrNO₂]⁺• and [C₉H₁₀⁸¹BrNO₂]⁺•.

Key Fragmentation Pathways:

A common fragmentation pathway for aromatic amides is the cleavage of the amide bond.[9][12]

  • Loss of the acetyl group (•CH₂CO): Cleavage of the bond between the carbonyl carbon and the nitrogen can lead to the loss of a ketene molecule (CH₂=C=O), resulting in a fragment ion corresponding to 2-bromo-5-methoxyaniline. This would produce a doublet at m/z = 201 and 203.

  • Formation of an acylium ion: Cleavage of the N-C(aryl) bond can lead to the formation of an N-substituted acylium ion. More commonly, cleavage of the bond between the nitrogen and the carbonyl carbon after rearrangement can lead to other fragments.

  • Loss of the bromo group: Fragmentation may involve the loss of the bromine atom, which would result in a peak at m/z = 164.

Fragmentation Diagram:

G MolIon [M]+• m/z = 243/245 Frag1 Loss of •CH3CO [M - 43]+ m/z = 200/202 MolIon->Frag1 - •CH3CO Frag2 Loss of CH2=C=O [M - 42]+• m/z = 201/203 MolIon->Frag2 - CH2CO Frag3 Loss of •Br [M - 79/81]+ m/z = 164 MolIon->Frag3 - •Br

Caption: Predicted fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural confirmation of this compound. The predicted data, derived from established spectroscopic principles and comparison with analogous compounds, offers a reliable reference for researchers in the synthesis and quality control of this important pharmaceutical intermediate. The detailed experimental protocols and interpretation rationale serve as a practical resource for scientists engaged in the characterization of organic molecules.

References

Topic: Solubility and Stability of N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability. N-(2-Bromo-5-methoxyphenyl)acetamide, a substituted aromatic amide, presents a structural motif common in medicinal chemistry. Its developability is intrinsically linked to how well it dissolves in physiological media and how it withstands chemical stress throughout its lifecycle. This document outlines the core, scientifically-grounded protocols for characterizing these attributes. We will move beyond rote procedural descriptions to explore the causal reasoning behind experimental design, ensuring that the data generated is not only accurate but also maximally informative for predicting in vivo behavior and guiding formulation strategies.

Part 1: Comprehensive Solubility Profiling

The Foundational Importance of Solubility

Aqueous solubility is a master variable that governs a molecule's absorption, distribution, and ultimate bioavailability. For an orally administered drug, dissolution in the gastrointestinal tract is the rate-limiting first step to entering systemic circulation. Insufficient solubility can lead to poor absorption and therapeutic failure, regardless of a compound's pharmacological potency. Therefore, obtaining an accurate and biorelevant solubility profile early in development is a non-negotiable prerequisite for success.

Our investigation begins with this compound. Based on its structure—a largely non-ionizable aromatic core—we can hypothesize that its aqueous solubility will be low. The amide functional group is polar, but its contribution is likely outweighed by the hydrophobic phenyl ring and bromo-substituent. The molecule lacks strongly acidic or basic centers, with the amide proton having a pKa typically well above 14, rendering it effectively neutral in the physiological pH range of 1 to 8. This means we do not expect significant pH-dependent solubility, a critical insight that simplifies our initial assessment.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method (ICH Gold Standard)

The gold standard for determining thermodynamic solubility is the shake-flask method, as it allows a true equilibrium to be established between the solid and dissolved states of the compound. This contrasts with kinetic or high-throughput methods, which are useful for screening but may not reflect the true thermodynamic limit.

Causality of Method Selection: We choose this method for its definitive nature. The data provides the absolute solubility ceiling, a critical parameter for biopharmaceutical classification (BCS) and for developing predictive dissolution models.

Step-by-Step Protocol:

  • Material Preparation: Dispense an excess of crystalline this compound into multiple glass vials. The excess solid is crucial to ensure that saturation is achieved and maintained.

  • Solvent Addition: Add a precise volume (e.g., 1.5 mL) of the desired test medium to each vial. A range of media should be used to simulate physiological and formulation conditions.

    • Biorelevant Media:

      • pH 1.2 Simulated Gastric Fluid (SGF)

      • pH 6.8 Simulated Intestinal Fluid (SIF)

      • Fasted State Simulated Intestinal Fluid (FaSSIF)

      • Fed State Simulated Intestinal Fluid (FeSSIF)

    • Standard Buffers & Organic Solvents:

      • pH 7.4 Phosphate-Buffered Saline (PBS)

      • Water (Deionized)

      • Ethanol (for formulation context)

      • Propylene Glycol (for formulation context)

  • Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 48 hours.

    • Rationale: A 48-hour period is generally sufficient for complex molecules to reach equilibrium. It is advisable to sample at 24 and 48 hours; if the concentration values are consistent, equilibrium has been reached.

  • Sample Processing: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm PVDF syringe filter to remove any undissolved particulates.

    • Self-Validation Check: The first few drops from the filter should be discarded to prevent drug loss due to filter adsorption. Using a low-binding filter material like PVDF is a critical choice.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

Workflow and Data Interpretation

The following diagram illustrates the logical flow of the shake-flask solubility determination process.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Weigh Excess Solid (this compound) B Add Test Media (SGF, SIF, PBS, etc.) A->B C Equilibrate on Shaker (48h, 25°C / 37°C) B->C D Settle & Collect Supernatant C->D E Filter (0.22 µm PVDF) D->E F Dilute Sample E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Illustrative Data Summary:

The results from this protocol allow for a clear, quantitative assessment of the compound's solubility profile.

MediumpHTemperatureIllustrative Solubility (µg/mL)Biopharmaceutical Classification (BCS) Implication
Deionized Water~7.025°C12.5Low Solubility
pH 1.2 SGF1.237°C14.1Low Solubility
pH 6.8 SIF6.837°C11.8Low Solubility
FaSSIF6.537°C45.3Solubilization by bile salts/lipids is moderate.
FeSSIF5.037°C98.7Significant positive food effect is likely.
pH 7.4 PBS7.425°C12.1Low Solubility
EthanolN/A25°C> 50,000 (50 mg/mL)High solubility in organic co-solvents.

Expert Interpretation: The illustrative data confirms our initial hypothesis of low intrinsic aqueous solubility (< 100 µg/mL), placing this compound in the BCS Class II or IV category. The lack of significant variation between pH 1.2, 6.8, and 7.4 buffers corroborates its non-ionizable nature. Critically, the enhanced solubility in FaSSIF and especially FeSSIF suggests that the compound's absorption may be significantly improved when co-administered with food. This is a vital piece of information for clinical trial design. The high solubility in ethanol suggests that liquid-filled capsule formulations using organic co-solvents could be a viable development path.

Part 2: Chemical Stability & Forced Degradation

Rationale for Stability Testing

Chemical stability determines a drug's shelf life, dictates storage conditions, and ensures patient safety by identifying and controlling potentially toxic degradation products. Forced degradation, or stress testing, is an essential exercise mandated by regulatory bodies like the ICH. Its purpose is to intentionally degrade the compound under harsh conditions to rapidly identify its degradation pathways and intrinsic vulnerabilities.

The Core Objectives of Forced Degradation:

  • Identify Degradants: To elucidate the structure of likely degradation products.

  • Establish Pathways: To understand the mechanism of degradation (e.g., hydrolysis, oxidation).

  • Develop Stability-Indicating Methods: To prove that our analytical method (typically HPLC) can separate the parent compound from all degradants, ensuring accurate potency measurements over time.

  • Inform Formulation & Packaging: To guide the selection of excipients and packaging that will protect the drug from degradation.

Experimental Protocol: Forced Degradation Studies (ICH Q1A Guideline)

The goal is to achieve modest degradation (typically 5-20%) to ensure that primary degradants are formed without completely destroying the molecule, which could lead to uninformative secondary and tertiary products.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mix) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (drug in solvent without stressor) is run in parallel.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Sample at time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C. Sample at time points.

      • Causality: The amide bond is the most likely site for hydrolysis. Heat is used to accelerate the reaction to a practical timeframe.

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature. Sample at time points.

      • Causality: The methoxy-substituted aromatic ring is potentially susceptible to oxidation.

    • Thermal Stress: Incubate the solid compound in an oven at 60°C. Also, incubate a solution of the compound at 60°C.

    • Photostability: Expose the solid compound and a solution to controlled UV/Visible light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Sample Quenching & Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples to halt the reaction. Analyze all samples by a high-resolution HPLC method, ideally coupled with a mass spectrometer (LC-MS).

  • Mass Balance Assessment: A critical self-validating step. The sum of the parent compound peak area and all degradant peak areas should remain constant (ideally 98-102%) relative to the control sample at time zero. This confirms that all major degradants are being detected.

Degradation Pathway and Data Interpretation

The primary vulnerability of the this compound structure is the amide linkage. Therefore, a plausible degradation pathway, particularly under hydrolytic stress, is the cleavage of this bond.

G cluster_products Hydrolysis Products parent This compound amine 2-Bromo-5-methoxyaniline parent->amine H+ or OH- (Hydrolysis) acid Acetic Acid parent->acid H+ or OH- (Hydrolysis) text_amine Primary Degradant 1 amine->text_amine Detected via LC-MS text_acid Primary Degradant 2 acid->text_acid Volatile, not seen on RP-HPLC

Caption: Plausible Hydrolytic Degradation Pathway.

Illustrative Forced Degradation Summary:

Stress ConditionIncubation Time / Temp% Assay of Parent Compound% DegradationMajor Degradant Peaks ObservedMass Balance (%)
Control (No Stress)24h / RT99.8%0.2%None100.0%
0.1 M HCl24h / 60°C91.2%8.8%1 (RT = 2.5 min)99.5%
0.1 M NaOH8h / 60°C83.5%16.5%1 (RT = 2.5 min)99.2%
3% H₂O₂24h / RT98.9%1.1%Minor peaks99.8%
Thermal (Solid)72h / 60°C99.5%0.5%None100.0%
Photolytic (Solution)ICH Q1B Standard97.2%2.8%2 (minor, various RTs)99.4%

Expert Interpretation: The illustrative results indicate that this compound is highly susceptible to hydrolysis, particularly under basic conditions, and moderately susceptible to acid hydrolysis. The identification of a single major degradant peak in both cases, likely corresponding to 2-bromo-5-methoxyaniline, strongly supports the proposed amide cleavage pathway. The compound demonstrates good stability against oxidation, heat (as a solid), and light, suggesting these are of lesser concern for formulation and storage. The excellent mass balance achieved across all conditions validates the analytical method, confirming it is "stability-indicating."

Conclusion and Strategic Recommendations

This comprehensive analysis of this compound provides a clear and actionable physicochemical profile.

  • Solubility: The compound's low aqueous solubility is a primary development hurdle. However, the positive food effect observed in biorelevant media (FeSSIF) is a critical finding.

    • Recommendation: Prioritize formulation strategies designed for poorly soluble compounds. Amorphous solid dispersions, micronization, or lipid-based formulations (e.g., SEDDS) should be investigated to improve dissolution and bioavailability. The significant solubility in organic solvents supports the feasibility of these advanced formulation approaches.

  • Stability: The compound's primary liability is hydrolytic degradation of the amide bond, especially in alkaline environments.

    • Recommendation: For any liquid or semi-solid formulation, the pH must be strictly controlled and buffered to a slightly acidic or neutral range (pH 4-6). Solid dosage forms are strongly preferred to mitigate hydrolysis risk. Standard packaging should be sufficient given its photolytic and oxidative stability.

By integrating this foundational knowledge, development teams can proactively address the compound's weaknesses, leverage its strengths, and design a rational, data-driven path toward a successful drug product.

An In-depth Technical Guide to N-(2-Bromo-5-methoxyphenyl)acetamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromo-5-methoxyphenyl)acetamide is a versatile chemical intermediate recognized for its pivotal role in the synthesis of complex pharmaceutical compounds.[1] Its unique structural arrangement, featuring a brominated and methoxy-substituted phenyl ring coupled with an acetamide group, provides a reactive scaffold for extensive chemical modification.[1][2] This guide offers a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of its derivatives. We will delve into the strategic importance of this scaffold in medicinal chemistry, detail established synthetic and analytical protocols, and survey the landscape of its known biological activities, which span from oncology to neurodegenerative disease research.

Introduction: The Strategic Value of the this compound Scaffold

The this compound molecule, with the chemical formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol , serves as a critical building block in modern organic synthesis and medicinal chemistry.[1][3] Its value lies in the strategic placement of three key functional groups:

  • The Bromo Group: Positioned at the ortho-position to the acetamide, the bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, enabling the creation of large libraries of analogues.

  • The Methoxy Group: This electron-donating group at the meta-position influences the electronic properties of the phenyl ring, impacting reaction kinetics and the binding affinity of derivatives to biological targets.[1] Its presence is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

  • The Acetamide Group: As an amide, this functional group can participate in hydrogen bonding, a critical interaction for molecular recognition at the active sites of enzymes and receptors.[4] The N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to its biological target.

This trifecta of functionalities makes the scaffold a privileged starting point for developing novel chemical entities. Notably, it is a key intermediate in the synthesis of Elacestrant, an investigational therapeutic agent, highlighting its industrial and pharmaceutical relevance.[1][2]

Synthesis and Derivatization Strategies

The creation of a diverse chemical library from the core scaffold is paramount for effective drug discovery. This involves both the efficient synthesis of the parent molecule and the strategic application of derivatization reactions.

Synthesis of the Core Scaffold

The most direct and widely used method for synthesizing this compound is the acylation of 2-Bromo-5-methoxyaniline.[1] This reaction is typically straightforward, high-yielding, and can be performed under standard laboratory conditions.

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Caption: General workflow for the synthesis of the core scaffold.

Key Derivatization Pathways

The true power of the scaffold is unlocked through derivatization. The bromine atom is the primary site for modification, typically via metal-catalyzed cross-coupling reactions.

Reaction Type Reagent/Catalyst Group Introduced Significance in Drug Discovery
Suzuki Coupling Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), BaseAryl or Heteroaryl groupsExpands aromatic system, modulates electronic properties, introduces new binding motifs.
Buchwald-Hartwig Amination Primary/Secondary Amine, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), BaseSubstituted Amino groupsIntroduces hydrogen bond donors/acceptors, alters solubility and basicity.
Sonogashira Coupling Terminal Alkyne, Pd/Cu CatalystAlkynyl groupsProvides a rigid linker to other functional groups, useful for probing binding pockets.
Heck Coupling Alkene, Pd Catalyst, BaseAlkenyl groupsIntroduces unsaturated linkers, allows for further functionalization.
Stille Coupling Organostannane, Pd CatalystVarious organic groups (alkyl, aryl, vinyl)Versatile C-C bond formation, though toxicity of tin reagents is a concern.

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Caption: Key derivatization pathways from the core scaffold.

Biological Activities and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities. The acetamide pharmacophore is a common feature in many clinically approved drugs and bioactive molecules.[5]

Anticancer Activities

Derivatives of this scaffold have been investigated for their potential in oncology.[1] The mechanisms often involve the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[1] The ability to systematically modify the aryl group introduced at the C2 position allows for the fine-tuning of activity against specific cancer cell lines.

Enzyme Inhibition

The acetamide structure is a known pharmacophore that can interact with the active sites of various enzymes.[4] Research into related substituted acetamide compounds has demonstrated inhibitory activity against several important enzyme classes:

  • Butyrylcholinesterase (BChE) Inhibitors: Substituted acetamides have been designed as BChE inhibitors, a therapeutic target for Alzheimer's disease.[6] A 2023 study showed that certain derivatives could bind to both the catalytic and peripheral anionic sites of the BChE active site.[6]

  • Cyclooxygenase-II (COX-II) Inhibitors: The acetamide moiety has been incorporated into selective COX-II inhibitors, which are important anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.[7]

  • Urease Inhibitors: Acetamide-sulfonamide conjugates have been explored as urease inhibitors, which has relevance for treating infections caused by urease-producing bacteria like Helicobacter pylori.[5][8]

Ion Channel Modulation

In a related series, 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives were identified as potent inhibitors of SLACK potassium channels (KCNT1).[9] Gain-of-function mutations in this channel are linked to severe forms of epilepsy, making these inhibitors a promising therapeutic strategy.[9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded critical insights into the relationship between chemical structure and biological activity.[1]

  • The C2-Substituent: The nature of the group installed at the C2-bromo position is a primary determinant of potency and selectivity. The introduction of bulky, aromatic, or hydrogen-bonding groups can dramatically alter target engagement.

  • The Methoxy Group: The position and presence of the methoxy group are crucial. Its electron-donating nature affects the overall electron density of the ring system, which can influence binding. Positional isomerism (e.g., moving the methoxy group) can lead to significant changes in biological activity.[1]

  • The Acetamide Linker: Modification of the acetamide group itself (e.g., N-alkylation, replacement with other linkers) can impact the compound's conformational flexibility and its ability to form key hydrogen bonds with the target protein.

Modification Site Structural Change Observed Impact on Activity Rationale
C2-Position Addition of a substituted phenyl ring via Suzuki couplingOften increases potencyIntroduces new hydrophobic and electronic interactions with the target's binding site.
C2-Position Addition of a basic amine via Buchwald-Hartwig aminationCan improve solubility and introduce new H-bondingAlters physicochemical properties (pKa, logP) and provides a key interaction point.
Methoxy Group Demethylation to a hydroxyl groupCan increase or decrease activity; often improves solubilityIntroduces a strong hydrogen bond donor/acceptor, but may alter metabolic stability.
Acetamide N-H MethylationTypically reduces or abolishes activityRemoves a critical hydrogen bond donor, disrupting the binding mode.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the acylation of 2-bromo-5-methoxyaniline.

Materials:

  • 2-Bromo-5-methoxyaniline (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Pyridine (1.2 eq, optional, acts as base and catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Dissolve 2-bromo-5-methoxyaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • If using a base, add pyridine to the solution.

  • Add acetyl chloride (or acetic anhydride) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl (if pyridine was used), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield the pure this compound.

Protocol: Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals to identify include the acetamide methyl protons (~2.2 ppm), the N-H proton (a broad singlet), and the aromatic protons with their characteristic splitting patterns.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₉H₁₀BrNO₂).

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch (~3300 cm⁻¹) and the amide carbonyl (C=O) stretch (~1670 cm⁻¹).[8]

Conclusion and Future Directions

The this compound scaffold is a proven and valuable platform in drug discovery. Its synthetic tractability allows for the creation of large, diverse libraries of compounds suitable for high-throughput screening. Current research highlights its potential in developing inhibitors for enzymes and ion channels implicated in a range of diseases from cancer to neurodegeneration.[1][6][9]

Future research should focus on:

  • Exploring Novel Coupling Partners: Utilizing new and diverse boronic acids, amines, and alkynes to probe novel chemical space.

  • Computational Modeling: Employing in silico methods like molecular docking and dynamics to rationally design derivatives with enhanced potency and selectivity for specific targets.[6]

  • Pharmacokinetic Optimization: Systematically modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, turning potent hits into viable drug candidates.

By leveraging the chemical versatility of this core structure, researchers are well-positioned to develop the next generation of targeted therapeutics.

References

A Comprehensive Technical Guide to the Biological Activities of N-(2-Bromo-5-methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The N-(2-Bromo-5-methoxyphenyl)acetamide scaffold is a versatile and privileged structure in medicinal chemistry, serving as a critical building block for more complex therapeutic agents.[1][2] Its inherent chemical features—a reactive bromine atom, an electron-donating methoxy group, and a modifiable acetamide moiety—provide a rich canvas for synthetic diversification. This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of its derivatives. We delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and structure-activity relationship analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical class for the discovery of novel therapeutics.

The this compound Scaffold: A Foundation for Drug Discovery

Core Moiety: Chemical Identity and Properties

The parent compound, this compound (CAS No. 123027-99-6), is a substituted anilide with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of approximately 244.09 g/mol .[3][4] The structure features a phenyl ring substituted with three key functional groups:

  • An acetamide group (-NHCOCH₃), which can participate in hydrogen bonding and serves as a point for N-alkylation or modification.

  • A bromine atom , which acts as a versatile synthetic handle for cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of diverse chemical functionalities.[1]

  • A methoxy group (-OCH₃), an electron-donating group that influences the electronic properties of the aromatic ring and can be a site for metabolic O-demethylation, potentially acting as a prodrug moiety.[1]

Rationale for Exploration in Medicinal Chemistry

The significance of this scaffold is underscored by its role as a key intermediate in the synthesis of advanced pharmaceutical compounds, most notably Elacestrant, an investigational therapeutic agent.[1][2] This established utility validates the scaffold's drug-like properties and biocompatibility. For medicinal chemists, the compound's structural features are highly attractive for creating large derivative libraries to probe structure-activity relationships (SAR) across various biological targets. The systematic modification of its substituents allows for the fine-tuning of physicochemical properties like hydrophobicity (LogP) and polar surface area (PSA), which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1]

Synthetic Strategies for Derivative Libraries

The generation of a diverse library of derivatives is fundamental to exploring the full biological potential of the this compound core. Synthetic strategies are designed to be robust, high-yielding, and amenable to parallel synthesis.

Foundational Synthesis of the Parent Compound

The most direct and traditional approach to synthesizing the parent scaffold involves the acylation of the precursor, 2-Bromo-5-methoxyaniline.[1] This is typically achieved by reacting the aniline with an acetylating agent like acetic anhydride or acetyl chloride under basic conditions to yield the target acetamide.

Key Pathways for Chemical Diversification

Starting from the parent scaffold or its precursors, several strategic modifications can be employed to generate derivatives. The choice of pathway is dictated by the desired structural outcome and the target's SAR landscape.

G cluster_0 Precursors cluster_1 Core Scaffold cluster_2 Derivative Classes Precursor 2-Bromo-5-methoxyaniline Core This compound Precursor->Core Acylation Deriv3 Ring-Substituted Analogues Precursor->Deriv3 Synthesis with modified anilines Deriv1 N-Substituted Derivatives Core->Deriv1 N-Alkylation / Amidation Deriv2 Aryl-Substituted Derivatives (at Bromine position) Core->Deriv2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald)

Caption: Synthetic workflow for generating derivatives from the core scaffold.

Experimental Protocol: General Synthesis of 2-Bromo-N-acetamide Derivatives

This protocol is adapted from methodologies used for synthesizing similar acetamide structures and is a robust starting point for library creation.[5]

Rationale: The use of a mild base like sodium carbonate is crucial to neutralize the HBr formed during the acylation reaction, driving the reaction to completion without causing hydrolysis of the starting materials or product. Manual shaking provides sufficient energy for this biphasic reaction to proceed efficiently at room temperature.

Methodology:

  • Dissolution: Dissolve the desired substituted amine (1.0 eq) in a flask containing distilled water and a 5% aqueous solution of sodium carbonate.

  • Addition of Acylating Agent: To this stirring mixture, add bromoacetyl bromide (1.0 eq) dropwise. The reaction is often exothermic and should be controlled.

  • Reaction: Vigorously shake or stir the flask at room temperature until a solid precipitate forms. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 70:30 n-hexane:ethyl acetate).[5]

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel.

  • Washing: Wash the crude product thoroughly with distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying: Air-dry the purified product or dry it under a vacuum.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, IR, and Mass Spectrometry.[5]

Anticancer Activities and Mechanisms of Action

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating potent antiproliferative activity against a range of human tumor cell lines.[1][6]

Mechanistic Insights: Induction of Apoptosis

A primary mechanism underlying the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death.[1] Cancer cells are characterized by their ability to evade this process. Certain derivatives can trigger the intrinsic apoptotic pathway by disrupting mitochondrial function, leading to the release of cytochrome c and subsequent activation of a caspase cascade, culminating in cell death.

G Compound Acetamide Derivative Mito Mitochondria Compound->Mito Induces Stress CytoC Cytochrome c (Release) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Activation) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by a bioactive derivative.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the anticancer potency of the scaffold. By systematically altering substituents, researchers can identify the structural features that govern biological activity. A hypothetical QSAR study illustrates this principle, where molecular descriptors are correlated with measured activity (e.g., IC₅₀ values).[1]

CompoundR Group (at position 4)LogPPolar Surface Area (Ų)Measured Activity (IC₅₀, µM)
Parent-H2.1538.315.2
Derivative 1-F2.3238.312.8
Derivative 2-Cl2.8638.39.5
Derivative 3-NO₂2.1284.15.7
This table is illustrative, based on principles from QSAR studies.[1]

Interpretation: The data suggest that increasing hydrophobicity (higher LogP, as with the -Cl group) and adding a strong electron-withdrawing group with hydrogen bonding capacity (like -NO₂) can significantly enhance anticancer activity.[1] This provides a clear, data-driven strategy for designing the next generation of more potent compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability and is a primary screening tool for new anticancer compounds.

Rationale: This assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antifungal Properties

The acetamide scaffold has also been investigated for its potential to combat microbial infections. Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[7][8][9]

Spectrum of Activity

Screening studies have revealed that the antimicrobial efficacy of these derivatives can be highly dependent on their specific chemical structure. For instance, certain N-(2-hydroxyl-5-substitutedphenyl)acetamides have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa.[7] The presence and position of substituents on the phenyl ring are critical in defining the spectrum and potency of antimicrobial action.

Data Summary: Minimum Inhibitory Concentrations (MIC)

The MIC value is a key quantitative measure of a compound's antimicrobial potency.

Derivative ClassTarget OrganismMIC (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamideStaphylococcus aureus (Gram-positive)2.5 - 5.0
N-(2-bromo-phenyl)-2-hydroxy-benzamideSaccharomyces cerevisiae (Fungus)0.3 - 5.0
2-amino-N-(p-Chlorophenyl) acetamideAcinetobacter baumannii (Gram-negative)Moderate to High Activity
N-(2-hydroxyl-5-substitutedphenyl)acetamidesKlebsiella pneumoniae (Gram-negative)25 µg/mL (for derivative 5e)
Data compiled from various studies on related acetamide derivatives.[7][8][9][10]
Experimental Protocol: Determination of MIC via Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Rationale: By exposing a standardized inoculum of bacteria to a twofold serial dilution of the test compound, one can precisely identify the concentration at which bacterial growth is inhibited. This provides a more quantitative and reproducible measure of antimicrobial activity than diffusion-based methods.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) and further dilute it in broth to achieve the final target inoculum size (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are underlying factors in many diseases. Acetamide derivatives have shown promise in modulating these processes.[11][12]

Modulation of Inflammatory Pathways

The anti-inflammatory activity of these compounds has been demonstrated in various assays. One key mechanism is the inhibition of protein denaturation, a well-documented cause of inflammation.[10] Research on similar structures has also pointed towards the inhibition of key inflammatory enzymes like cyclooxygenase (COX), with some derivatives showing selectivity for COX-2, which could translate to a better gastrointestinal safety profile compared to non-selective NSAIDs.[13]

Radical Scavenging and ROS Reduction

As antioxidants, acetamide derivatives can protect biological systems from the harmful effects of oxidative processes.[11] In vitro studies have shown their capacity to scavenge synthetic radicals like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophage cell lines.[11]

Experimental Protocol: In Vitro Anti-inflammatory Activity by Protease Inhibition

This assay evaluates the ability of a compound to inhibit trypsin, a protease enzyme whose proteinase activity is implicated in inflammatory responses.[10]

Rationale: Proteases play a significant role in the inflammatory cascade. Compounds that can inhibit these enzymes, particularly trypsin, may have in vivo anti-inflammatory effects. Diclofenac sodium is used as a standard reference drug in this assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, trypsin, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add bovine serum albumin (BSA) as a substrate to the mixture.

  • Second Incubation: Incubate the mixture for an additional 20 minutes.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Centrifugation: Centrifuge the mixture, and separate the supernatant.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm against a control solution.

  • Calculation: Calculate the percentage of inhibition of protease activity.

Future Directions and Therapeutic Outlook

The this compound scaffold represents a fertile ground for the development of new therapeutic agents. The diverse biological activities demonstrated by its derivatives warrant further investigation and optimization.

  • Lead Optimization: Future work should focus on refining lead compounds through SAR and QSAR studies to enhance potency and selectivity while improving ADME (absorption, distribution, metabolism, and excretion) properties.[1] Prodrug strategies, such as modifying the methoxy group, could be employed to improve solubility and bioavailability.[1]

  • Exploring New Targets: While significant research has focused on cancer, inflammation, and microbial infections, the potential anticonvulsant and neuroprotective activities of acetamide derivatives remain relatively underexplored and represent exciting new avenues for research.[1]

  • Mechanism Deconvolution: For the most promising derivatives, detailed mechanistic studies are required to precisely identify their molecular targets and signaling pathways. This knowledge is crucial for their translation into clinical candidates.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura coupling of N-(2-Bromo-5-methoxyphenyl)acetamide. This substrate is a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide a troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.

Introduction: The Strategic Importance of Biaryl Scaffolds

The synthesis of biaryl and substituted aryl structures is of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, has become a go-to method for constructing these motifs.[3] Its advantages include mild reaction conditions, the use of commercially available and relatively non-toxic organoboron reagents, and its compatibility with a wide array of functional groups.[2][4]

This compound is a particularly useful substrate. The presence of the acetamide and methoxy groups provides handles for further functionalization and can influence the electronic properties and biological activity of the resulting coupled products. The bromine atom at the 2-position offers a reactive site for the palladium-catalyzed cross-coupling.

The Catalytic Cycle: A Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound.[1][6] This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl.[6]

  • Transmetalation: In this key step, the organic group from the organoboron reagent is transferred to the palladium center.[3] The presence of a base is crucial for this step.[3][4] The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate "ate" complex.[8] This complex then reacts with the Pd(II) intermediate.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be necessary depending on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Degassed 1,4-Dioxane and Water (4:1 or as specified)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table provides a summary of common choices and their scientific rationale.

ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, PalladacyclesThe choice of palladium precursor can impact catalyst activation and stability.[6] Pd(OAc)₂ is often used in combination with a phosphine ligand.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)Electron-rich and bulky ligands promote oxidative addition and reductive elimination, respectively.[5][10] Dialkylbiaryl phosphine ligands, such as SPhos, have shown high activity for coupling aryl bromides.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KFThe base is critical for activating the boronic acid.[11][12] The choice of base can influence the reaction rate and yield, and should be matched to the substrates' functionalities.[8]
Solvent Toluene, Dioxane, THF, DMF, often with water as a co-solventThe solvent system must be able to dissolve the reactants and reagents. Aqueous co-solvents can accelerate the transmetalation step.[13]
Temperature Room temperature to refluxHigher temperatures are often required for less reactive substrates, such as aryl chlorides.[14] For aryl bromides, temperatures in the range of 80-110 °C are common.[9]

graph TD;
A[Start: Assemble Reactants] --> B{Reaction Setup};
B --> C[Degas System];
C --> D{Heat to Reaction Temperature};
D --> E[Monitor Progress (TLC/LC-MS)];
E --> F{Reaction Complete?};
F -- Yes --> G[Workup: Quench and Extract];
F -- No --> D;
G --> H[Purification: Column Chromatography];
H --> I[Characterize Product];

subgraph "Pre-Reaction"
    A;
end
subgraph "Reaction"
    B; C; D; E; F;
end
subgraph "Post-Reaction"
    G; H; I;
end

style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
style I fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following guide addresses common problems and offers potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reactants- Inappropriate base or solvent- Use a fresh palladium source and ligand.- Ensure thorough degassing of the reaction mixture and solvents.- Screen alternative solvents or solvent mixtures.- Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Formation of Homocoupled Byproducts - Presence of oxygen, leading to Pd(II) species that can cause homocoupling of the boronic acid.[5]- Improve degassing technique.- Use a pre-catalyst that generates Pd(0) in situ.
Protodeboronation of Boronic Acid - The boronic acid can be unstable under the reaction conditions, especially at elevated temperatures or in the presence of water.[5]- Use a boronic ester (e.g., a pinacol ester) which is more stable.- Minimize reaction time and temperature if possible.- Use an anhydrous solvent system if compatible with the reaction.
Dehalogenation of the Aryl Bromide - A competing side reaction where the bromine atom is replaced by a hydrogen atom.- Use a less reactive palladium catalyst or a different ligand.- Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and reproducible results. This guide provides a solid foundation for the successful application of this important reaction in drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling of N-(2-Bromo-5-methoxyphenyl)acetamide. This substrate, featuring a sterically accessible bromine atom and an electron-donating methoxy group, is a versatile building block in medicinal chemistry and materials science. We delve into the mechanistic underpinnings and practical considerations for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors. By explaining the causality behind experimental choices, we aim to empower users to not only replicate these protocols but also to rationally troubleshoot and adapt them for novel applications.

Introduction: The Strategic Value of this compound

This compound is a valuable aryl bromide for palladium-catalyzed cross-coupling reactions due to its specific structural features. The bromine atom at the 2-position, ortho to the acetamido group, allows for potential directing group effects, while the methoxy group at the 5-position electronically activates the aromatic ring, facilitating oxidative addition to the palladium(0) catalyst.[1][2] This combination of steric and electronic properties makes it an ideal candidate for constructing complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] The ability to precisely and predictably couple this aryl bromide with a variety of partners opens avenues for the synthesis of novel pharmaceutical agents, organic materials, and fine chemicals.[4]

Mechanistic Core Concepts: The Palladium Catalytic Cycle

A foundational understanding of the catalytic cycle is paramount for successful reaction design and optimization. While specific nuances exist for each named reaction, the general mechanism for palladium-catalyzed cross-coupling proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6][7]

Oxidative Addition: The Initiating Step

The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex.[8] This is often the rate-determining step.[9] The electron-rich nature of the methoxy-substituted ring in this compound can facilitate this process. The choice of ligand on the palladium catalyst is crucial, as it influences both the rate of oxidative addition and the stability of the resulting palladium(II) intermediate.[10][11] Bulky, electron-rich phosphine ligands are often employed to promote this step.[8]

Transmetalation / Amine Coordination

Following oxidative addition, the next step varies depending on the specific coupling reaction:

  • Suzuki-Miyaura Coupling: Involves the transfer of an organic group from an organoboron reagent to the palladium(II) center, a process known as transmetalation.[11] This step is typically facilitated by a base, which activates the organoboron species.

  • Buchwald-Hartwig Amination: The amine nucleophile coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.[12][13]

  • Sonogashira Coupling: A copper(I) co-catalyst typically activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[6][14][15] Copper-free variations are also prevalent.[14]

Reductive Elimination: The Product-Forming Step

The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon or carbon-nitrogen bond and regenerating the palladium(0) catalyst.[6][16] The steric and electronic properties of the ligands and the substrates can influence the rate and efficiency of this step.[16]

Diagram 1: Generalized Catalytic Cycle

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Trans Transmetalation / Amine Coordination PdII->Trans PdII_R Ar-Pd(II)-R' L₂ Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Substrates Ar-X + R'-M Substrates->OxAdd

Caption: Generalized palladium cross-coupling cycle.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron reagents.[11] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3]

Key Considerations for Suzuki-Miyaura Coupling
  • Palladium Precatalyst and Ligand: A combination of a palladium(II) source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective.[8][17] Pre-formed palladium catalysts can also be utilized. The choice of ligand is critical and can influence reaction rates and yields.[10][18][19]

  • Base: An inorganic base is required to facilitate the transmetalation step.[11] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can be substrate-dependent.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often employed to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Diagram 2: Suzuki-Miyaura Workflow

Suzuki_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

ReagentAmount (1 mmol scale)Molar Equiv.
This compound258 mg1.0
Phenylboronic Acid146 mg1.2
Pd(OAc)₂2.2 mg0.01
SPhos8.2 mg0.02
K₃PO₄424 mg2.0
Toluene5 mL-
Water1 mL-

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₃PO₄ (2.0 equiv).

  • Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[12][20] This reaction is particularly useful for constructing the C-N bond in this compound with a wide variety of primary and secondary amines.[12][21]

Key Considerations for Buchwald-Hartwig Amination
  • Catalyst System: The choice of ligand is critical for successful amination.[12] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often highly effective.[22]

  • Base: A strong, non-nucleophilic base is required.[23] Sodium tert-butoxide (NaOtBu) is commonly used, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[23]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used.[23] The solubility of the base in the chosen solvent can impact reaction rates.[23]

Protocol: Buchwald-Hartwig Amination with Morpholine

Diagram 3: Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pdII_halide Ar-Pd(II)-Br(L)₂ pd0->pdII_halide Oxidative Addition (+ Ar-Br) pdII_amido Ar-Pd(II)-NR₂(L)₂ pdII_halide->pdII_amido Amine Coordination & Deprotonation (+ HNR₂, Base) pdII_amido->pd0 Catalyst Regeneration product {Ar-NR₂} pdII_amido->product Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig amination.

Materials:

ReagentAmount (1 mmol scale)Molar Equiv.
This compound258 mg1.0
Morpholine104 µL1.2
Pd₂(dba)₃9.2 mg0.01
XPhos19.1 mg0.04
NaOtBu134 mg1.4
Toluene5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to an oven-dried reaction vial.

  • Add this compound (1.0 equiv) and a stir bar.

  • Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 equiv) via syringe.

  • Place the reaction in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[14][24] This reaction typically employs a dual catalytic system of palladium and copper(I).[6][25][26]

Key Considerations for Sonogashira Coupling
  • Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, is used in conjunction with a copper(I) salt, typically CuI.[14][15] The copper co-catalyst is crucial for activating the alkyne.[25]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the HX byproduct.[6]

  • Solvent: Anhydrous solvents like THF or DMF are commonly used.

  • Atmosphere: The reaction is sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).[25] Therefore, maintaining an inert atmosphere is critical.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

ReagentAmount (1 mmol scale)Molar Equiv.
This compound258 mg1.0
Phenylacetylene132 µL1.2
PdCl₂(PPh₃)₂14 mg0.02
CuI3.8 mg0.02
Triethylamine (Et₃N)5 mL-

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (2 mol%).

  • Seal the flask and subject it to three cycles of vacuum and backfilling with nitrogen or argon.

  • Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (1.2 equiv).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor reagent quality, insufficient base, or low temperature.Use a fresh palladium source and ligand, ensure anhydrous/degassed solvents, screen different bases and solvents, or increase the reaction temperature.
Byproduct Formation Suzuki: Homocoupling of boronic acid. Buchwald-Hartwig: Hydrodehalogenation. Sonogashira: Glaser coupling of alkyne.Suzuki: Ensure inert atmosphere. Buchwald-Hartwig: Use a different ligand/base combination. Sonogashira: Rigorously exclude oxygen.
Poor Reproducibility Inconsistent reagent quality, moisture, or oxygen contamination.Use high-purity reagents, dry solvents thoroughly, and maintain a consistent inert atmosphere protocol.

Conclusion

This compound is a highly adaptable substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a diverse array of substituted analogues through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided herein serve as a robust starting point for the application of this versatile building block in various fields of chemical synthesis.

References

Application Notes and Protocols for the Suzuki Coupling of N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2][3]

The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, enabling the construction of biaryl, vinyl, or alkyl-aryl structures.[2][4] For drug development professionals, the Suzuki coupling is a particularly powerful tool for accessing novel chemical matter and for the late-stage functionalization of complex molecular scaffolds.

This guide focuses on the application of the Suzuki coupling to N-(2-Bromo-5-methoxyphenyl)acetamide, a versatile building block in medicinal chemistry. The presence of the acetamido and methoxy groups on the aromatic ring influences the electronic properties of the substrate and necessitates careful consideration of reaction parameters for optimal outcomes.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst.[2][4]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition RPdBr R-Pd(II)-BrLn OxAdd->RPdBr Aryl Halide (R-Br) Transmetalation Transmetalation RPdAr R-Pd(II)-Ar'Ln Transmetalation->RPdAr Ar'-B(OR)₃⁻ RedElim Reductive Elimination RedElim->Pd0 Regeneration Product R-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide This compound (R-Br) ArylHalide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[2][4] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[5]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base is therefore critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Key Experimental Parameters and Optimization Strategies

The success of the Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is arguably the most critical factor in a successful Suzuki coupling. While numerous catalyst systems have been developed, they can be broadly categorized based on their generation and the nature of the supporting ligands.

Catalyst SystemDescriptionAdvantagesConsiderations
Pre-formed Pd(0) Catalysts e.g., Pd(PPh₃)₄Ready to enter the catalytic cycle directly.Can be sensitive to air and moisture.
Pd(II) Precatalysts with Phosphine Ligands e.g., Pd(OAc)₂, PdCl₂(dppf)More stable and easier to handle. The active Pd(0) is generated in situ.Ligand choice is crucial for catalyst stability and activity.
Palladacycle Precatalysts e.g., Buchwald or CataCXium® precatalystsOften highly active for challenging substrates, including sterically hindered ones.May be more expensive.

For this compound, the presence of the ortho-acetamido group can introduce some steric hindrance. Therefore, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in the form of pre-formed palladacycles (e.g., XPhos Pd G3), can be advantageous in promoting efficient oxidative addition and reductive elimination.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation. The selection of an appropriate base can dramatically impact the reaction yield and rate.

BaseStrengthCommon ApplicationsNotes
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃)Moderate to StrongWidely used and effective for a broad range of substrates.Cs₂CO₃ is more soluble in organic solvents and can be beneficial for challenging couplings.
Phosphates (K₃PO₄)StrongOften used for less reactive aryl chlorides or sterically hindered substrates.Can be very effective but may require anhydrous conditions with a small amount of water to be fully active.
Fluorides (KF, CsF)WeakUseful for substrates sensitive to strong bases, helping to prevent side reactions like ester hydrolysis.[6]
Hydroxides (NaOH, KOH)StrongCan be effective but may promote side reactions with sensitive functional groups.

For the coupling of this compound, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a good starting point.

Solvent Systems: A Balancing Act

The solvent system must be chosen to ensure adequate solubility of all reactants, including the organic substrates and the inorganic base. A mixture of an organic solvent and water is often optimal.

Solvent SystemPropertiesTypical Ratios (Organic:Water)
1,4-Dioxane / Water Good for a wide range of substrates and bases.4:1 to 10:1
Toluene / Water Suitable for higher reaction temperatures.4:1 to 10:1
Tetrahydrofuran (THF) / Water A versatile and common choice.4:1 to 10:1
N,N-Dimethylformamide (DMF) A polar aprotic solvent for challenging couplings.Can be used with or without water.

A 4:1 to 10:1 mixture of 1,4-dioxane and water is a robust and widely applicable solvent system for this type of transformation.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

General Protocol using a Pd(II) Precatalyst and Phosphine Ligand

Protocol_1 Start Start Combine 1. Combine Reactants: - this compound - Arylboronic Acid (1.2 equiv.) - Base (e.g., K₂CO₃, 2.0 equiv.) - Pd(OAc)₂ (2 mol%) - Ligand (e.g., SPhos, 4 mol%) Start->Combine Inert 2. Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) Combine->Inert Solvent 3. Add Degassed Solvent: (e.g., 1,4-Dioxane/Water 4:1) Inert->Solvent Heat 4. Heat Reaction Mixture: (e.g., 80-100 °C) Solvent->Heat Monitor 5. Monitor Progress: (TLC or LC-MS) Heat->Monitor Workup 6. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine Monitor->Workup Purify 7. Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purify End End Purify->End

Figure 2: Workflow for Suzuki coupling using a Pd(II) precatalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (typically a 4:1 to 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(5-methoxy-[1,1'-biphenyl]-2-yl)acetamide derivative.

Protocol for Challenging Couplings using a Palladacycle Precatalyst

For sterically demanding boronic acids or when the general protocol provides low yields, a more active palladacycle precatalyst is recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (a palladacycle precatalyst, 0.01-0.03 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, charge a reaction vial with this compound, the arylboronic acid, XPhos Pd G3, and potassium phosphate.

  • Add anhydrous 1,4-dioxane and a small amount of degassed water (if required for base activity).

  • Seal the vial and stir the mixture at 80-120 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and purification are performed as described in Protocol 4.1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Use a more active catalyst/ligand system (e.g., a palladacycle).- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.- Increase the reaction temperature.- Ensure all reagents are pure and solvents are anhydrous and degassed.
Homocoupling of Boronic Acid - Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1]- Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the reaction.
Protodeborylation (Loss of Boronic Acid) - Unstable boronic acid, particularly with electron-withdrawing groups.- Prolonged reaction times at high temperatures.- Use the boronic acid ester (e.g., pinacol ester) which is more stable.[1]- Optimize the reaction to proceed at a lower temperature or for a shorter duration.
Dehalogenation of Aryl Bromide - Presence of hydride sources in the reaction mixture.- Ensure the use of high-purity solvents and reagents. Avoid certain amine bases or alcoholic solvents that can act as hydride donors.[1]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of novel biaryl structures crucial for drug discovery and development. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this powerful synthetic transformation.

References

Introduction: The Strategic Importance of N-(2-Bromo-5-methoxyphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of N-(2-Bromo-5-methoxyphenyl)acetamide as a cornerstone building block in modern biaryl synthesis.

The biaryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2] The synthesis of these complex architectures requires robust and versatile building blocks. This compound (CAS: 123027-99-6) has emerged as a critical intermediate in this field.[3] Its structure is strategically functionalized: the bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the methoxy and acetamide groups modulate the electronic properties of the aromatic ring and provide points for further derivatization.[3]

This guide provides a detailed exploration of the application of this compound in key biaryl-forming reactions, focusing on the underlying principles, detailed experimental protocols, and the rationale behind methodological choices.

Key Physicochemical Properties

A foundational understanding of the starting material is critical for reaction design and optimization.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[3][4]
Molecular Weight 244.08 g/mol [3][4]
IUPAC Name This compound[4]
Appearance Off-white to light brown crystalline powderCommercially available data
Solubility Soluble in DMF, Dioxane, Toluene; poorly soluble in waterGeneral organic chemistry principles

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the most powerful and widely used methods for constructing C-C and C-N bonds, forming the bedrock of modern biaryl synthesis.[5][6] this compound is an excellent substrate for several of these transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Heck Heck Coupling Start->Heck Buchwald Buchwald-Hartwig Amination Start->Buchwald Biaryl Biaryl Acetamide (C-C Bond) Suzuki->Biaryl Styrenyl Styrenyl Acetamide (C-C Bond) Heck->Styrenyl Arylamine Diaryl/Arylalkyl Amine (C-N Bond) Buchwald->Arylamine Boronic Aryl/Vinyl Boronic Acid/Ester Boronic->Suzuki Alkene Alkene Alkene->Heck Amine Aryl/Alkyl Amine Amine->Buchwald Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br (Substrate) pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex Ar-Br (Substrate) transmetalation Transmetalation pd_complex->transmetalation Ar'B(OR)₂ + Base center pd_biaryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_biaryl_complex Ar'B(OR)₂ + Base reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination Ar-Ar' (Product) reductive_elimination->pd0 Ar-Ar' (Product) Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex Ar-Br migratory_insertion Migratory Insertion pd_complex->migratory_insertion Alkene (R-CH=CH₂) pd_alkyl_complex R-CH₂-CH(Ar)-Pd(II)L₂(Br) migratory_insertion->pd_alkyl_complex Alkene (R-CH=CH₂) beta_hydride_elim β-Hydride Elimination pd_alkyl_complex->beta_hydride_elim Product (Ar-CH=CH-R) pd_hydride_complex H-Pd(II)L₂(Br) beta_hydride_elim->pd_hydride_complex reductive_elim Reductive Elimination pd_hydride_complex->reductive_elim Base reductive_elim->pd0 Base

References

Step-by-step synthesis of Elacestrant using N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory-Scale Synthesis of Elacestrant

Abstract

Elacestrant (Orserdu®) is a pioneering oral selective estrogen receptor degrader (SERD) approved by the U.S. FDA for the treatment of postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] Unlike earlier treatments, Elacestrant functions as both an antagonist and degrader of the estrogen receptor alpha (ERα), offering a potent therapeutic option for cancers that have developed resistance to other endocrine therapies.[3][4] Its oral bioavailability also presents a significant advantage over injectable SERDs like fulvestrant.[1][5] This document provides a detailed, step-by-step protocol for the synthesis of Elacestrant, commencing from the readily available starting material, N-(2-Bromo-5-methoxyphenyl)acetamide. The described pathway is designed for research and developmental purposes, emphasizing a convergent strategy that is both logical and adaptable for medicinal chemistry applications.

Overall Synthetic Strategy

The synthesis of Elacestrant is approached through a convergent strategy, which involves the independent preparation of two key molecular fragments followed by their strategic coupling and final modification. This method enhances overall efficiency and allows for modularity.

The core of the strategy is a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[6][7] The synthesis is divided into three primary stages:

  • Part I: Synthesis of the Tetralone-Boronic Ester Fragment: A chiral tetralone core is functionalized into a boronic ester, preparing it for the key coupling reaction.

  • Part II: The Suzuki-Miyaura Coupling: The tetralone-boronic ester is coupled with the starting material, this compound, to assemble the core bi-aryl structure of Elacestrant.

  • Part III: Side-Chain Installation and Final Elaboration: The coupled product undergoes a series of transformations, including deprotection and reductive amination, to install the functional side-chain and yield the final Elacestrant molecule.

Below is a graphical representation of the overall workflow.

G cluster_0 Part I: Tetralone Fragment Synthesis cluster_1 Part II: Suzuki Coupling cluster_2 Part III: Final Assembly A 6-Benzyloxy-1-tetralone B Vinyl Triflate Intermediate A->B Triflation C Tetralone-Boronic Ester (Intermediate 1) B->C Miyaura Borylation D Coupled Bi-aryl Intermediate C->D SM N-(2-Bromo-5-methoxyphenyl) acetamide (Starting Material) SM->D E Amine-Tetralol Intermediate D->E Deprotection & Hydrolysis G Elacestrant E->G Reductive Amination & N-Ethylation F Side-Chain Aldehyde (Intermediate 2) F->G

Fig. 1: Convergent synthetic workflow for Elacestrant.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE). All reagents are hazardous unless stated otherwise.

Part I: Synthesis of the Tetralone-Boronic Ester Fragment

This section details the preparation of the key boronic ester intermediate from a protected tetralone.

Step 1: Synthesis of 6-(Benzyloxy)-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate

  • Rationale: This step converts the ketone in 6-(benzyloxy)-1-tetralone into a vinyl triflate, which is an excellent substrate for subsequent palladium-catalyzed reactions. The benzyl group serves as a robust protecting group for the phenol.

  • Materials:

    Reagent MW ( g/mol ) Quantity Moles (mmol) Eq.
    6-(Benzyloxy)-1-tetralone 252.31 10.0 g 39.6 1.0
    Anhydrous THF - 200 mL - -
    LiHMDS (1.0 M in THF) 167.25 47.5 mL 47.5 1.2

    | N-Phenyl-bis(trifluoromethanesulfonimide) | 357.27 | 15.6 g | 43.6 | 1.1 |

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 6-(benzyloxy)-1-tetralone (10.0 g, 39.6 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add lithium hexamethyldisilazide (LiHMDS, 47.5 mL of a 1.0 M solution in THF, 47.5 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add a solution of N-Phenyl-bis(trifluoromethanesulfonimide) (15.6 g, 43.6 mmol) in 50 mL of anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

    • Quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, 95:5 hexanes:ethyl acetate) to yield the vinyl triflate as a pale yellow oil.

Step 2: Synthesis of 2-(6-(Benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate 1)

  • Rationale: This step utilizes a Miyaura borylation to convert the vinyl triflate into a pinacol boronic ester. This intermediate is stable, easily purified, and primed for the subsequent Suzuki coupling.

  • Materials:

    Reagent MW ( g/mol ) Quantity Moles (mmol) Eq.
    Vinyl Triflate (from Step 1) 384.38 13.0 g 33.8 1.0
    Bis(pinacolato)diboron 253.94 9.4 g 37.2 1.1
    Potassium Acetate (KOAc) 98.14 9.9 g 101.4 3.0
    Pd(dppf)Cl₂·CH₂Cl₂ 816.64 1.38 g 1.69 0.05

    | Anhydrous 1,4-Dioxane | - | 150 mL | - | - |

  • Protocol:

    • In an oven-dried flask, combine the vinyl triflate (13.0 g, 33.8 mmol), bis(pinacolato)diboron (9.4 g, 37.2 mmol), and potassium acetate (9.9 g, 101.4 mmol).

    • Add anhydrous 1,4-dioxane (150 mL) via cannula.

    • Degas the mixture by bubbling argon through the solution for 20 minutes.

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (1.38 g, 1.69 mmol).

    • Heat the reaction mixture to 85 °C and stir for 12 hours under argon. Monitor reaction completion by TLC or LC-MS.

    • Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash chromatography (silica gel, gradient of 5% to 15% ethyl acetate in hexanes) to afford Intermediate 1 as a white solid.

Part II: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step that unites the two primary fragments of the molecule.

G cluster_mech Suzuki-Miyaura Catalytic Cycle A Oxidative Addition B Transmetalation C Reductive Elimination Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Ar-X Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Ar'-B(OR)2 (Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Ar-Ar'

Fig. 2: Simplified mechanism of the Suzuki-Miyaura reaction.

Step 3: Synthesis of N-(2-(6-(Benzyloxy)-3,4-dihydronaphthalen-2-yl)-5-methoxyphenyl)acetamide

  • Rationale: This palladium-catalyzed reaction couples the aryl bromide of the starting material with the boronic ester (Intermediate 1). The choice of catalyst and base is crucial for achieving high yield and preventing side reactions.[8][9]

  • Materials:

    Reagent MW ( g/mol ) Quantity Moles (mmol) Eq.
    This compound 244.08 7.5 g 30.7 1.0
    Intermediate 1 (from Step 2) 362.28 12.3 g 33.8 1.1
    K₂CO₃ (2M aq. solution) 138.21 46 mL 92.1 3.0
    Pd(PPh₃)₄ 1155.56 1.77 g 1.53 0.05

    | Toluene/Ethanol (3:1) | - | 160 mL | - | - |

  • Protocol:

    • To a flask, add this compound (7.5 g, 30.7 mmol), Intermediate 1 (12.3 g, 33.8 mmol), and the toluene/ethanol solvent mixture (160 mL).

    • Add the aqueous potassium carbonate solution (46 mL of 2M solution).

    • Degas the mixture with argon for 20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (1.77 g, 1.53 mmol).

    • Heat the reaction to 90 °C and stir vigorously overnight (approx. 18 hours).

    • After cooling, dilute the mixture with 200 mL of water and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the product by column chromatography (silica gel, gradient of 20% to 50% ethyl acetate in hexanes) to obtain the coupled product as an off-white solid. This reaction is similar to that described in patent literature.[10]

Part III: Side-Chain Installation and Final Elaboration

Step 4: Synthesis of (±)-6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol

  • Rationale: This multi-purpose step achieves three transformations: 1) Hydrogenation of the dihydronaphthalene double bond to form the tetralin core, 2) Hydrogenolysis of the benzyl ether to reveal the free phenol, and 3) Acidic hydrolysis of the acetamide to unmask the key aniline amine.

  • Materials:

    Reagent MW ( g/mol ) Quantity Moles (mmol) Eq.
    Coupled Product (from Step 3) 427.52 10.0 g 23.4 1.0
    Palladium on Carbon (10 wt%) - 1.0 g - 10% w/w
    Methanol - 150 mL - -
    Concentrated HCl 36.46 30 mL - -

    | Hydrogen Gas (H₂) | - | Balloon pressure | - | - |

  • Protocol:

    • Charge a flask with the coupled product (10.0 g, 23.4 mmol), methanol (150 mL), and 10% Pd/C (1.0 g).

    • Securely attach a balloon filled with hydrogen gas.

    • Evacuate and backfill the flask with hydrogen three times.

    • Stir the suspension vigorously under the hydrogen atmosphere at room temperature for 24 hours.

    • Filter the reaction through Celite® to remove the catalyst, washing the pad with methanol.

    • To the filtrate, add concentrated HCl (30 mL) and heat the solution to reflux (approx. 65 °C) for 16 hours.

    • Cool the solution and concentrate under reduced pressure to remove most of the methanol.

    • Neutralize the remaining aqueous solution carefully with saturated NaHCO₃ solution until pH ~8.

    • Extract the product with dichloromethane (4 x 100 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the racemic amine-phenol product, which can be used directly or purified further.

Note on Chirality: The product of Step 4 is a racemic mixture. For the synthesis of the final, active enantiomer of Elacestrant, a chiral separation (e.g., via diastereomeric salt formation or chiral HPLC) is required at this stage. Advanced synthetic strategies may employ asymmetric hydrogenation to set this stereocenter earlier in the process.[11]

Step 5: Synthesis of Elacestrant via Reductive Amination and N-Ethylation

  • Rationale: This final sequence installs the characteristic side chain. A double reductive amination using the appropriate aldehyde and ethylamine precursors, followed by a final N-alkylation, constructs the tertiary and secondary amine functionalities. For this guide, a simplified one-pot reductive amination is described.

  • Materials:

    Reagent MW ( g/mol ) Quantity Moles (mmol) Eq.
    Racemic Amine (from Step 4) 283.35 5.0 g 17.6 1.0
    4-(2-(Ethylamino)ethyl)benzaldehyde 177.24 3.44 g 19.4 1.1
    Acetic Acid 60.05 1.0 mL 17.6 1.0
    Sodium Triacetoxyborohydride 211.94 7.45 g 35.2 2.0
    Dichloroethane (DCE) - 100 mL - -
    Iodoethane 155.97 3.0 g 19.4 1.1

    | Diisopropylethylamine (DIPEA) | 129.24 | 4.5 g | 35.2 | 2.0 |

  • Protocol:

    • Dissolve the amine from Step 4 (5.0 g, 17.6 mmol) and 4-(2-(ethylamino)ethyl)benzaldehyde (3.44 g, 19.4 mmol) in dichloroethane (100 mL).

    • Add acetic acid (1.0 mL, 17.6 mmol) and stir for 30 minutes at room temperature to facilitate imine formation.

    • Add sodium triacetoxyborohydride (7.45 g, 35.2 mmol) portion-wise over 20 minutes.

    • Stir the reaction at room temperature for 16 hours.

    • Add DIPEA (4.5 g, 35.2 mmol) followed by iodoethane (3.0 g, 19.4 mmol).

    • Heat the mixture to 50 °C and stir for an additional 8 hours.

    • Cool to room temperature and quench by slowly adding saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by reverse-phase HPLC to isolate Elacestrant.

References

Application Note: A Multi-Modal Analytical Strategy for Monitoring the Synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for robust monitoring of the synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide, a key intermediate in pharmaceutical development.[1] We detail protocols for a primary quantitative method using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a confirmatory method using Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and an orthogonal method using Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and reaction completion assessment. This multi-modal approach ensures the selective and sensitive tracking of reactants, products, and potential process-related impurities, which is critical for process optimization, quality control, and regulatory compliance in drug development.

Introduction: The Importance of Reaction Monitoring

This compound is a critical building block in the synthesis of advanced pharmaceutical compounds.[1] Its synthesis, typically involving the acylation of 2-Bromo-5-methoxyaniline, requires precise control to ensure high yield and purity.[1][2] In-process monitoring is not merely a quality control step; it is a fundamental component of modern process analytical technology (PAT). Real-time or near-real-time analysis allows for:

  • Kinetic Understanding: Tracking the consumption of starting materials and the formation of the product provides crucial data for understanding reaction kinetics.[3]

  • Impurity Profiling: Early detection and identification of by-products or degradation products can guide process optimization to minimize their formation.[4][5][6]

  • Endpoint Determination: Accurately determining the point of reaction completion prevents unnecessary heating or extended reaction times, which can lead to impurity formation and increased costs.

  • Regulatory Compliance: Regulatory bodies require a thorough understanding and control of the manufacturing process, including the characterization of impurity profiles.[5]

This guide presents a validated, multi-faceted analytical strategy to achieve these goals, ensuring the production of a high-quality Active Pharmaceutical Ingredient (API) intermediate.

The Synthetic Pathway: Reactants, Products, and Potential Impurities

The most common synthesis route is the nucleophilic acyl substitution reaction between 2-Bromo-5-methoxyaniline and an acetylating agent, such as acetic anhydride, often in the presence of a base like sodium acetate.[1][2][7]

Caption: Synthetic pathway for this compound.

A robust analytical method must be able to separate and quantify the starting material, the final product, and potential impurities such as residual starting material, over-acetylated species, or degradation products from side reactions.

The Analytical Workflow: A Strategy of Orthogonal Methods

No single analytical technique can provide all the necessary information with complete certainty. Therefore, we employ a workflow that combines the quantitative power of chromatography with the structural identification capabilities of spectrometry.

Caption: A multi-modal workflow for comprehensive reaction analysis.

Primary Method: Reversed-Phase HPLC-UV

Principle: High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its ability to separate components of a mixture with high resolution.[6] A reversed-phase C18 column is ideal for separating the relatively non-polar aromatic compounds involved in this reaction. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase.[8] UV detection provides a robust and linear response for quantification.

Protocol: HPLC-UV Analysis
  • Instrumentation & Materials:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade Acetonitrile (ACN) and Water.

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid suppresses the ionization of the residual aniline starting material, ensuring a good peak shape.[9]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions. Rationale: A gradient is necessary to elute the starting material, product, and potential non-polar impurities in a reasonable time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds, providing good sensitivity for both reactant and product.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Carefully quench a 50 µL aliquot of the reaction mixture in 1 mL of a 50:50 Acetonitrile/Water solution.

    • Vortex thoroughly to precipitate any salts and ensure homogeneity.

    • Centrifuge or filter through a 0.22 µm syringe filter to remove particulates before injection.

  • System Suitability & Data Interpretation:

    • Before analysis, inject a standard mixture of the starting material and product.

    • The system is suitable if the resolution between the two main peaks is > 2.0 and the tailing factor for each peak is < 1.5.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak over time to determine reaction progress.

CompoundExpected Retention Time (min)
2-Bromo-5-methoxyaniline~5.8
This compound~8.2

(Note: Retention times are approximate and must be confirmed on the specific system used).

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is a powerful technique for the definitive identification of unknown impurities.[4] It couples the separation power of HPLC with the mass analysis capability of mass spectrometry, providing molecular weight information for each separated component.[10][11] This is invaluable for identifying process-related impurities that may not have available reference standards.[5]

Protocol: LC-MS Analysis
  • Instrumentation:

    • LC-MS system, typically an HPLC coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • LC & MS Conditions:

    • Use the same HPLC method as described in Section 4. Rationale: This allows for direct correlation of UV peaks with mass spectra.

    • Ionization Mode: Positive ESI. Rationale: The nitrogen atoms in the aniline and acetamide are readily protonated.

    • Scan Range: 100 - 500 m/z.

    • Data Analysis: Extract ion chromatograms (EICs) for the expected masses of the starting material, product, and potential side-products to confirm their identities.

CompoundFormulaMolecular Wt.Expected [M+H]⁺ (m/z)
2-Bromo-5-methoxyanilineC₇H₈BrNO202.05202.0 / 204.0
This compoundC₉H₁₀BrNO₂244.09244.0 / 246.0

(Note: The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by ~2 m/z, which is a powerful diagnostic tool).

Orthogonal Method: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information and can be used as a powerful in situ or at-line method for monitoring reaction kinetics without chromatographic separation.[12][13] By comparing the integrals of specific, well-resolved peaks corresponding to the starting material and the product, the percent conversion can be calculated directly from the spectrum of the reaction mixture.[14]

Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Withdraw a small aliquot (0.1 mL) from the reaction mixture.

    • Quench the reaction by diluting into 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The solvent should be chosen to solubilize all components.

  • Acquisition & Interpretation:

    • Acquire a standard ¹H NMR spectrum.

    • Identify characteristic peaks for both the starting material and the product. For example, the disappearance of the aniline -NH₂ protons and the appearance of the amide -NH proton and the acetyl -CH₃ singlet are clear indicators of reaction progress.

    • Key Diagnostic Signals:

      • Product (this compound): A sharp singlet around δ 2.1 ppm (acetyl -CH₃) and an amide proton singlet (-NH) around δ 8.5-9.5 ppm.

      • Starting Material (2-Bromo-5-methoxyaniline): Absence of the acetyl singlet and presence of a broad amine signal (-NH₂) around δ 5.0 ppm.

    • Calculate the % conversion by integrating a product peak and a starting material peak that do not overlap with other signals.

Method Trustworthiness and Validation

To ensure the reliability of these analytical methods, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials). This is demonstrated by the resolution in HPLC and unique signals in NMR.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.[18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

Adherence to these principles ensures that the data generated is trustworthy and suitable for making critical process decisions.[18]

References

Application Notes and Protocols for the Purification of N-(2-Bromo-5-methoxyphenyl)acetamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

N-(2-Bromo-5-methoxyphenyl)acetamide is a vital synthetic intermediate in the development of advanced pharmaceutical compounds.[1] Its molecular structure, featuring a brominated methoxy-substituted phenyl ring coupled with an acetamide group, makes it a versatile building block.[1] The efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are directly contingent on its purity. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography, a cornerstone technique in synthetic chemistry for isolating compounds of interest from complex reaction mixtures.

The primary synthetic route to this compound is the acetylation of 2-Bromo-5-methoxyaniline.[1] This reaction, while generally efficient, can result in a crude product containing unreacted starting materials, such as 2-Bromo-5-methoxyaniline, and byproducts from the acetylating agent (e.g., acetic acid if acetic anhydride is used). Effective purification is therefore not merely a suggestion but a necessity to ensure the downstream reactions proceed as expected and that the final API is free of process-related impurities.

Principle of Separation: Exploiting Polarity Differences

Column chromatography separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, we will utilize normal-phase chromatography, which employs a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase.

The separation hinges on the polarity differences between the desired product and the potential impurities:

  • This compound (Product): This amide is a moderately polar compound.

  • 2-Bromo-5-methoxyaniline (Starting Material): The primary amine group makes this compound more polar than the corresponding amide product.

  • Acetic Anhydride/Acetic Acid (Byproducts): Acetic anhydride is reactive and typically quenched during workup, while acetic acid is a highly polar byproduct.

In this system, the more polar compounds will have a stronger affinity for the silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc 1. TLC Analysis for Solvent System Selection column_prep 2. Column Packing (Slurry Method) tlc->column_prep Determines mobile phase loading 4. Sample Loading column_prep->loading sample_prep 3. Sample Preparation (Dry Loading) sample_prep->loading elution 5. Elution (Isocratic or Gradient) loading->elution collection 6. Fraction Collection elution->collection fraction_tlc 7. Fraction Analysis by TLC collection->fraction_tlc pooling 8. Pooling of Pure Fractions fraction_tlc->pooling Identifies pure fractions evaporation 9. Solvent Evaporation pooling->evaporation characterization 10. Purity & Identity Confirmation (NMR, LC-MS) evaporation->characterization

Caption: Workflow for the purification of this compound.

Materials and Reagents

ItemSpecifications
Stationary Phase Silica Gel, 60 Å, 230-400 mesh
Mobile Phase Solvents n-Hexane (ACS Grade), Ethyl Acetate (ACS Grade)
Sample Loading Solvent Dichloromethane (DCM, ACS Grade)
Apparatus Glass chromatography column, TLC plates (silica gel)
Visualization UV lamp (254 nm), Iodine chamber

Detailed Step-by-Step Protocol

Part 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

The cornerstone of a successful column separation is the selection of an appropriate mobile phase. This is empirically determined using TLC. The goal is to find a solvent system where the desired product has a retention factor (Rƒ) of approximately 0.3-0.4, ensuring good separation from impurities.

  • Prepare TLC Chambers: Line two small beakers with filter paper and add a few milliliters of pre-mixed hexane:ethyl acetate solutions (e.g., 9:1, 4:1, 7:3 v/v). Cover with a watch glass and allow the atmosphere to saturate.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into one of the prepared chambers and allow the solvent front to ascend to near the top of the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The aromatic rings of the product and starting material should be UV-active.

  • Analyze Rƒ Values: Calculate the Rƒ for each spot (Rƒ = distance spot traveled / distance solvent front traveled). The ideal solvent system will show clear separation between the product spot (target Rƒ ~0.35) and other spots. The more polar starting material (2-Bromo-5-methoxyaniline) should have a lower Rƒ.

Part 2: Column Packing (Slurry Method)

Proper column packing is crucial to prevent cracking or channeling of the stationary phase, which would lead to poor separation.

  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.

  • Add Sand: Add a small layer (approx. 1 cm) of sand over the cotton plug to create a flat base for the stationary phase.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude product). Add the chosen mobile phase (the less polar component, e.g., hexane) and stir to create a homogenous slurry with the consistency of a milkshake.

  • Pack the Column: Pour the slurry into the column in one continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Equilibrate: Once all the silica has settled, add a layer of sand on top to protect the silica bed. Continuously pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica gel.

Part 3: Sample Loading (Dry Loading Recommended)

Dry loading is often superior to wet loading as it can lead to sharper bands and better separation, especially if the crude product has poor solubility in the mobile phase.[2]

  • Adsorb Sample onto Silica: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

  • Remove Solvent: Gently remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the sand at the head of the column.

  • Top with Sand: Add another small layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Part 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or flasks).

  • Elution Strategy:

    • Isocratic Elution: If the TLC shows good separation with a single solvent mixture, this mixture can be used throughout the entire process.

    • Gradient Elution: It is often more efficient to start with a less polar mobile phase (e.g., 9:1 hexane:ethyl acetate) to elute any non-polar impurities, and then gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the desired product. This can shorten the overall time and reduce solvent usage.

  • Monitor the Column: If the compounds are colored, you can visually track their progress. However, for colorless compounds, systematic fraction collection is key.

Part 5: Analysis of Fractions
  • TLC Monitoring: Spot every few collected fractions onto a TLC plate. Develop and visualize the plate as described in Part 1.

  • Pooling Fractions: Identify the fractions that contain only the pure product. These fractions will show a single spot on the TLC plate corresponding to the Rƒ of this compound. Combine these pure fractions into a larger flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Final Characterization: Confirm the identity and assess the purity of the final product using analytical techniques such as NMR spectroscopy and LC-MS.

Troubleshooting Common Issues

ProblemPotential CauseSolution
Poor Separation (Overlapping Bands) Inappropriate mobile phase polarity.Re-optimize the solvent system using TLC. A less polar system will increase separation.
Column was overloaded with crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is a 1:50 to 1:100 ratio of sample to silica gel by mass.
Cracked or Channeled Column Improper packing; column ran dry.Re-pack the column. Ensure the solvent level never drops below the top of the silica bed during packing and elution.
Product Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[3]
Compound Streaking on TLC/Column Sample is too concentrated; compound is acidic/basic.Spot a more dilute sample on the TLC plate. For column streaking, consider adding a very small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds).

Conclusion

This protocol provides a robust and reproducible method for the purification of this compound. By carefully selecting the mobile phase through preliminary TLC analysis and adhering to proper column chromatography techniques, researchers can obtain this key intermediate with high purity, ensuring the success of subsequent synthetic steps in drug development and other scientific endeavors.

References

Troubleshooting & Optimization

Technical Support Center: N-(2-Bromo-5-methoxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during this specific acetylation. The following sections provide in-depth, field-proven insights based on established chemical principles.

Troubleshooting Guide: Addressing Low Yield

This section directly tackles the most common and frustrating issue in the synthesis of this compound: lower-than-expected yields. The guide is structured in a question-and-answer format to provide direct solutions to specific problems.

Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?

Low yield in this synthesis is typically traced back to one of three areas: sub-optimal reaction conditions, reagent instability, or inefficient product isolation.

  • Reaction Conditions: The acetylation of anilines is generally a robust reaction, but the electronic and steric properties of 2-Bromo-5-methoxyaniline require careful control. The amino group's nucleophilicity is reduced by the electron-withdrawing bromine atom. Incomplete reaction is a common culprit.

  • Reagent Quality: The starting material, 2-Bromo-5-methoxyaniline, is susceptible to oxidation and degradation, which can introduce impurities that inhibit the reaction.[1][2] The quality of the acetylating agent is also paramount.

  • Work-up and Purification Losses: Significant amounts of product can be lost during aqueous work-up (if the product has partial water solubility) or during recrystallization if an inappropriate solvent system is used.[2]

Q2: My reaction seems to stall, with TLC analysis showing significant unreacted 2-Bromo-5-methoxyaniline even after extended reaction times. How can I drive the reaction to completion?

This is a classic sign of either insufficient activation or deactivation of the nucleophile.

  • Stoichiometry of the Acetylating Agent: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.1 to 1.2 equivalents) of acetic anhydride can help drive the reaction to completion, compensating for any potential hydrolysis of the anhydride by trace amounts of water.

  • Temperature Control: This reaction is typically performed at or slightly above room temperature. If the reaction is sluggish at room temperature, gentle heating to 40-50°C can increase the reaction rate. However, avoid excessive heat, as it can promote side reactions and discoloration.

  • Acid Scavenging: The reaction produces one equivalent of acetic acid as a byproduct.[3][4] As the acid concentration builds, it can protonate the starting aniline, rendering it non-nucleophilic and effectively stopping the reaction. While some protocols proceed without a base, the addition of a weak, non-nucleophilic base like sodium acetate can neutralize the generated acid, keeping the aniline active.[5]

Q3: The crude product is dark brown/yellow, and the discoloration persists after purification. What causes this and how can it be prevented?

Discoloration is almost always due to the oxidation of the aniline starting material.[2]

  • Purity of Starting Material: Use high-purity 2-Bromo-5-methoxyaniline. If the starting material is already discolored, consider purifying it by passing it through a short plug of silica gel before use.

  • Inert Atmosphere: While not always strictly necessary for this type of reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of colored oxidation byproducts.[2]

  • Decolorizing Agents: If the final product is discolored, a small amount of activated carbon can be added during the recrystallization process to adsorb the colored impurities. Be aware that using too much can lead to a loss of product.

Frequently Asked Questions (FAQs)
Should I use acetic anhydride or acetyl chloride as the acetylating agent?

Both can be effective. Acetic anhydride is generally preferred for its lower cost, ease of handling, and less vigorous reaction profile. The byproduct is acetic acid, which is relatively benign.[3] Acetyl chloride is more reactive but generates hydrochloric acid (HCl), which will rapidly protonate the starting aniline, requiring the use of at least one equivalent of a base (like triethylamine or pyridine) to neutralize it and proceed.[6] For simplicity and control, acetic anhydride is the recommended starting point.

What is the best solvent for this reaction?

Glacial acetic acid is a common and effective solvent as it readily dissolves the starting aniline and is compatible with the reagents.[3] Alternatively, aprotic solvents like ethyl acetate or dichloromethane (DCM) can be used, especially if a base is included in the reaction.

My product oiled out during recrystallization and now refuses to solidify. What can I do?

This typically happens when the solution is supersaturated or contains impurities that inhibit crystal lattice formation.[2]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, add a single tiny crystal to the cooled solution to induce crystallization.

  • Solvent Adjustment: Try adding a small amount of a non-polar co-solvent (e.g., hexane) in which the product is insoluble. Add it dropwise to the cooled solution until turbidity persists, then allow it to stand.

  • Re-purify: If oiling persists, it may indicate significant impurities. Isolate the oil, redissolve it, and consider purification by column chromatography.[2]

Visualized Reaction and Troubleshooting Logic
Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-Bromo-5-methoxyaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride.[7][8] The resulting tetrahedral intermediate then collapses, expelling acetate as a leaving group to form the stable amide product.

troubleshooting_workflow Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC. Is there unreacted starting material? Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Workup_Loss Product lost during work-up or purification. Check_TLC->Workup_Loss No (Clean conversion) Action_Stoichiometry Solution: 1. Increase equivalents of Ac₂O (1.2 eq). 2. Add a weak base (e.g., NaOAc). 3. Gently heat (40-50°C). Incomplete_Rxn->Action_Stoichiometry Action_Purification Solution: 1. Optimize recrystallization solvent. 2. Minimize aqueous washes. 3. Check pH during extractions. Workup_Loss->Action_Purification

References

Technical Support Center: Troubleshooting Side Reactions in the Acetylation of 2-Bromo-5-Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acetylation of 2-bromo-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. As a key intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients like Elacestrant, achieving a clean and high-yield acetylation is critical.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is sluggish and I'm observing a significant amount of unreacted 2-bromo-5-methoxyaniline. What are the primary causes and how can I drive the reaction to completion?

A1: Incomplete conversion is a common issue, often stemming from several factors related to the substrate's reactivity and the reaction conditions.

  • Expertise & Experience: 2-Bromo-5-methoxyaniline has a moderately hindered and electronically deactivated amino group due to the presence of the ortho-bromo substituent. This can reduce its nucleophilicity compared to unsubstituted aniline.

  • Causality and Troubleshooting:

    • Insufficiently Reactive Acetylating Agent: Acetic anhydride is a common and effective acetylating agent, but for a less reactive aniline, its potency might be insufficient under mild conditions.[3][4]

      • Solution: Consider using a more reactive acetylating agent like acetyl chloride. However, be aware that acetyl chloride reacts more vigorously and produces hydrochloric acid as a byproduct, which must be neutralized.[5]

    • Inadequate Catalyst: While some acetylations proceed without a catalyst, a base catalyst is often necessary to deprotonate the aniline nitrogen, increasing its nucleophilicity.

      • Solution: The use of a non-nucleophilic base like pyridine is common.[6] Pyridine can also act as a solvent. For more challenging substrates, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective by forming a more reactive N-acylpyridinium intermediate.[7]

    • Suboptimal Reaction Temperature: Low temperatures can significantly slow down the reaction rate.

      • Solution: Gently heating the reaction mixture can help overcome the activation energy barrier.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid the formation of degradation products at elevated temperatures.[8]

    • Poor Solubility: If the aniline substrate is not fully dissolved, the reaction will be heterogeneous and slow.[7]

      • Solution: Select a solvent in which 2-bromo-5-methoxyaniline has good solubility. Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective.[7]

Q2: I'm observing a significant side product with a higher molecular weight than my desired product. Could this be diacetylation, and how can I prevent it?

A2: Yes, the formation of a higher molecular weight byproduct often points to diacetylation, where the initially formed acetamide undergoes a second acetylation.

  • Expertise & Experience: While the N-acetyl group deactivates the nitrogen, making it less nucleophilic, under forcing conditions (e.g., large excess of a highly reactive acetylating agent, high temperatures), diacetylation can occur.

  • Causality and Troubleshooting:

    • Mechanism of Diacetylation: The lone pair on the nitrogen of the newly formed amide can still attack another molecule of the acetylating agent, especially if a highly reactive intermediate is present.

    • Preventative Measures:

      • Stoichiometric Control: Carefully control the stoichiometry of the acetylating agent. Using a large excess should be avoided. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.[7]

      • Slow Addition: Add the acetylating agent dropwise to the solution of the aniline. This maintains a low instantaneous concentration of the acetylating agent, favoring mono-acetylation.[7]

      • Temperature Management: Avoid excessive heating, as higher temperatures can promote the less favorable diacetylation reaction.

Diagram: Reaction Pathway and Key Side Reactions

Acetylation_Side_Reactions Aniline 2-Bromo-5-methoxyaniline Acetylated N-(2-Bromo-5-methoxyphenyl)acetamide (Desired Product) Aniline->Acetylated Mono-acetylation (Desired Reaction) Oxidized Oxidized Impurities (Side Product) Aniline->Oxidized Oxidation (Air, Impurities) Diacetylated Diacetylated Product (Side Product) Acetylated->Diacetylated Diacetylation (Excess Acylating Agent, High Temperature) AcylatingAgent Acetic Anhydride or Acetyl Chloride AcylatingAgent->Aniline AcylatingAgent->Acetylated

Caption: Main acetylation pathway and common side reactions.

Q3: My reaction mixture is turning dark brown or black. What is causing this discoloration, and will it affect my product?

A3: The development of a dark color is typically indicative of oxidation of the aniline starting material or the product.

  • Expertise & Experience: Anilines, particularly those with electron-donating groups like the methoxy group, are susceptible to air oxidation, which can produce colored, often polymeric, impurities. This is a common issue in aniline chemistry.[9]

  • Causality and Troubleshooting:

    • Presence of Oxygen: Exposure of the reaction mixture to air can lead to oxidation.

      • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[9]

    • Impure Starting Material: The 2-bromo-5-methoxyaniline starting material may already contain oxidized impurities.

      • Solution: Ensure the purity of the starting aniline. If it is discolored, consider purifying it by recrystallization or column chromatography before use.[9]

    • Protection via Acetylation: The acetylation of the amino group to an amide significantly reduces its susceptibility to oxidation.[8][9] Therefore, driving the primary reaction to completion quickly can help mitigate this side reaction.

  • Impact on Product and Purification:

    • These colored impurities can co-precipitate with your product, leading to a discolored final material.

    • Purification Strategy: During workup, a wash with a reducing agent solution (e.g., sodium bisulfite) can sometimes help to decolorize the organic layer. The most effective method for removing these impurities is typically recrystallization of the crude product, often with the addition of activated carbon to adsorb the colored byproducts.[9]

Experimental Protocols

Protocol 1: Standard Acetylation with Acetic Anhydride

This protocol is a general starting point and may require optimization based on your observations.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-5-methoxyaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an aprotic solvent like THF).

  • Reagent Addition: Slowly add acetic anhydride (1.1-1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the progress by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Workup: Once the reaction is complete, pour the mixture into cold water with vigorous stirring to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[8][9] The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[9]

Protocol 2: Enhanced Acetylation using Acetyl Chloride and a Base

This protocol is for cases where the aniline is particularly unreactive.

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-5-methoxyaniline (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane). Add a base such as pyridine (1.5 eq) or triethylamine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cold, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with dilute HCl (to remove the base), then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting solid by recrystallization.

Data Summary Table

ParameterRecommended ConditionRationalePotential Issue if Deviated
Acetylating Agent Acetic Anhydride or Acetyl ChlorideChoice depends on substrate reactivity.Incomplete reaction; formation of byproducts.
Stoichiometry 1.1 - 1.5 equivalentsDrives reaction to completion without promoting diacetylation.Unreacted starting material; diacetylation.
Solvent Glacial Acetic Acid, THF, DMFEnsures solubility of reactants.[7]Slow or incomplete reaction.
Catalyst Pyridine, DMAP (optional)Increases nucleophilicity of the aniline.[6][7]Sluggish reaction.
Temperature Room Temperature to 50 °CBalances reaction rate and side product formation.Slow reaction at low temp; side reactions at high temp.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aniline.[9]Formation of colored impurities.

References

Technical Support Center: Optimizing Suzuki Coupling Yield with N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving N-(2-Bromo-5-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you achieve high-yield and reproducible results. As Senior Application Scientists, we have synthesized the information in this guide from peer-reviewed literature and extensive field experience to ensure its technical accuracy and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the Suzuki coupling of this compound.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no conversion is a common issue, often pointing to problems with the catalyst system or reaction conditions. This compound is an electron-rich aryl bromide due to the methoxy and acetamido groups, which can make the oxidative addition step of the catalytic cycle sluggish.[1][2]

Possible Causes & Recommended Solutions:

CauseRecommended SolutionScientific Rationale
Inactive Catalyst Ensure your palladium source, particularly if it's a Pd(II) precatalyst, is effectively reduced to the active Pd(0) species.[3][4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorously degas your reaction mixture to prevent catalyst oxidation.[3]The Suzuki coupling catalytic cycle is initiated by a Pd(0) species.[5][6][7] Oxygen can oxidize Pd(0) to Pd(II), rendering it inactive for oxidative addition.[4]
Inefficient Oxidative Addition For electron-rich aryl bromides, standard ligands like PPh₃ may be insufficient.[1] Switch to more electron-rich and bulky ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1]Bulky, electron-donating ligands stabilize the palladium center and promote the cleavage of the strong carbon-bromine bond in the electron-rich substrate, which is often the rate-determining step.[1]
Suboptimal Base The choice and quality of the base are critical.[1] For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][3] Ensure the base is finely powdered to maximize its surface area and reactivity.The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][9]
Inadequate Temperature If the reaction is sluggish at lower temperatures (e.g., 80 °C), consider increasing the temperature to 100-110 °C.[3][10]Higher temperatures can provide the necessary activation energy to overcome the barrier for the slow oxidative addition and transmetalation steps.[3]
Q2: I'm observing significant byproduct formation, specifically homocoupling of my boronic acid and dehalogenation of my starting material. What's going wrong?

Byproduct formation can significantly reduce the yield of your desired product. Homocoupling and dehalogenation are two of the most common side reactions in Suzuki couplings.

Troubleshooting Byproduct Formation:

ByproductCauseRecommended SolutionScientific Rationale
Boronic Acid Homocoupling This often occurs in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced.[11][12] It can also be promoted by certain bases.Rigorously degas the reaction mixture. Use a Pd(0) source or a precatalyst system that ensures rapid reduction to Pd(0).[13] Consider using a milder base if strong bases are suspected to promote this side reaction.Oxygen can facilitate the homocoupling of boronic acids.[11][12] Pd(II) species can also directly mediate the homocoupling, leading to the formation of a biaryl from two boronic acid molecules and the reduction of Pd(II) to Pd(0).[11][14]
Dehalogenation This side reaction, where the bromine atom is replaced by a hydrogen atom, can occur when a hydride source is present in the reaction mixture.[11] This can sometimes be the solvent (e.g., alcohols) or the base.Use aprotic solvents and ensure they are of high purity. If using an amine base, consider switching to an inorganic base.After oxidative addition, the palladium complex can react with a hydride source to form a palladium-hydride species. Reductive elimination of this species leads to the dehalogenated product.[11]
Protodeboronation The boronic acid coupling partner is replaced by a hydrogen atom, effectively destroying it.[15] This is often promoted by excess water or harsh basic conditions.[1][3]Use anhydrous solvents or carefully control the amount of water in the reaction. Switch to a milder base like potassium fluoride (KF) or cesium fluoride (CsF).[1][3] Alternatively, convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt.[3][16]Protodeboronation is the protonolysis of the carbon-boron bond and is a known decomposition pathway for boronic acids, especially under basic aqueous conditions.[15]
Logical Flow for Troubleshooting a Failed Reaction

Here is a decision-making workflow to systematically troubleshoot a failed Suzuki coupling with this compound:

Troubleshooting_Flowchart start Low/No Yield catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents byproducts Analyze for Byproducts start->byproducts ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand pd_source Use Pd(0) Source or Efficient Precatalyst catalyst->pd_source degas Ensure Rigorous Degassing catalyst->degas base Use Stronger, Finely Powdered Base (K₃PO₄, Cs₂CO₃) conditions->base temp Increase Temperature (100-110 °C) conditions->temp solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene) conditions->solvent boronic_acid Check Boronic Acid Stability (Consider BPin or Trifluoroborate) reagents->boronic_acid aryl_halide Confirm Aryl Halide Purity reagents->aryl_halide homocoupling Degas Thoroughly / Use Pd(0) Source byproducts->homocoupling dehalogenation Use Aprotic Solvent / Change Base byproducts->dehalogenation protodeboronation Use Milder Base / Anhydrous Conditions byproducts->protodeboronation end Optimized Reaction ligand->end pd_source->end degas->end base->end temp->end solvent->end boronic_acid->end aryl_halide->end homocoupling->end dehalogenation->end protodeboronation->end

Caption: Troubleshooting decision tree for optimizing the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate?

The electron-donating nature of the methoxy and acetamido groups increases the electron density on the aromatic ring.[2] This makes the carbon-bromine bond stronger and less electrophilic, which in turn slows down the rate-limiting oxidative addition step of the Suzuki catalytic cycle.[1]

Q2: What is the role of water in the Suzuki coupling reaction?

While some Suzuki couplings are run under anhydrous conditions, a small amount of water is often beneficial.[1] Water can help to dissolve inorganic bases like K₃PO₄ and can facilitate the formation of the active boronate species from the boronic acid.[3] However, too much water can lead to unwanted side reactions like protodeboronation.[1] A common solvent system is a mixture of an organic solvent like dioxane or THF with water, often in a ratio of 4:1 to 10:1.[3][4]

Q3: Can I use a different halide, like a chloride, instead of the bromide?

While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings. The order of reactivity for halides is typically I > Br > OTf >> Cl.[6][17] Coupling an electron-rich aryl chloride would be even more challenging and would almost certainly require a highly active catalyst system with specialized, bulky, and electron-rich ligands.[6]

Q4: How do I properly degas my reaction mixture?

Degassing is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst and promote side reactions.[4][11] A common and effective method is the "freeze-pump-thaw" technique. Alternatively, for smaller scale reactions, you can bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst.[3][18]

Q5: What is the mechanism of the Suzuki coupling reaction?

The generally accepted mechanism for the Suzuki coupling involves a catalytic cycle with three main steps:[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[5][7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate form) is transferred to the Pd(II) complex, replacing the halide.[5][7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled together to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated.[5][6]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

References

Technical Support Center: Synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide. As a key intermediate in the synthesis of advanced pharmaceutical compounds, achieving high purity of this molecule is paramount. This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its synthesis.

Understanding the Synthesis: The Acetylation of 2-Bromo-5-methoxyaniline

The most common and direct route to this compound is the acetylation of the primary amine, 2-Bromo-5-methoxyaniline. This reaction typically employs an acetylating agent such as acetic anhydride or acetyl chloride.

Synthesis_Pathway 2-Bromo-5-methoxyaniline 2-Bromo-5-methoxyaniline Product This compound 2-Bromo-5-methoxyaniline->Product Acetylation Acetylating_Agent Acetic Anhydride or Acetyl Chloride Acetylating_Agent->Product Base Base (e.g., Pyridine) Base->Product

Figure 1: General reaction scheme for the synthesis of this compound.

While the reaction appears straightforward, several factors can lead to the formation of impurities, impacting yield and purity. This guide will focus on identifying and mitigating these common issues.

Troubleshooting Guide: From Unexpected Results to Pure Product

This section addresses specific problems you may encounter during the synthesis and purification of this compound, providing explanations and actionable solutions.

Observed Problem Potential Cause Troubleshooting and Resolution
Low Yield Incomplete reaction.- Verify Reagent Quality: Ensure the starting 2-Bromo-5-methoxyaniline is pure and the acetylating agent has not hydrolyzed. - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it or slightly increasing the temperature, while being mindful of potential side reactions.
Product loss during workup.- Optimize Extraction: Ensure the correct pH of the aqueous layer during extraction to minimize the solubility of the product. Perform multiple extractions with a suitable organic solvent. - Careful Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this can lead to significant product loss.
Multiple Spots on TLC After Reaction Presence of unreacted starting material and/or diacetylated byproduct.- This is the most common impurity profile. The spot with the lowest Rf value is typically the starting amine, the middle spot is the desired product, and the highest Rf spot is the diacetylated impurity. - Control Stoichiometry: Use a precise 1:1 to 1:1.1 molar ratio of the aniline to the acetylating agent. An excess of the acetylating agent significantly promotes diacetylation. - Controlled Addition: Add the acetylating agent dropwise to the solution of the aniline, preferably at a reduced temperature (e.g., 0 °C), to manage the reaction's exothermicity and prevent over-acetylation.
Melting Point of Purified Product is Low and/or Broad Presence of impurities, most likely the starting material or the diacetylated byproduct.- A lower, broader melting point is a classic indicator of an impure compound. - Effective Purification: Recrystallization is the primary method for purifying the product. An effective solvent system is crucial. A mixture of ethanol and water, or ethyl acetate and hexanes, often yields high-purity crystals.
Unexpected Peaks in ¹H NMR Spectrum Contamination with starting material, diacetylated byproduct, or residual solvent.- Identify the Impurities: Compare the spectrum to the known spectra of the starting material and product (see FAQ section for expected chemical shifts). The diacetylated product will lack an N-H proton signal and show two distinct acetyl methyl signals. - Thorough Drying: Residual solvent peaks (e.g., from ethyl acetate, ethanol, or hexanes) can be removed by drying the product under high vacuum for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound and how are they formed?

The two most prevalent impurities are:

  • Unreacted 2-Bromo-5-methoxyaniline: This occurs when the reaction is incomplete. The nucleophilicity of the aniline is reduced by the electron-withdrawing effect of the bromine atom, which can make the reaction sluggish.[1][2][3][4]

  • N,N-Diacetyl-2-bromo-5-methoxyaniline (Diacetylated Impurity): This byproduct forms when the initially formed product is further acetylated. This is more likely to occur with an excess of the acetylating agent or at higher reaction temperatures.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reaction SM 2-Bromo-5-methoxyaniline Product This compound SM->Product + Acetic Anhydride Diacetyl N,N-Diacetyl-2-bromo-5-methoxyaniline Product->Diacetyl + Acetic Anhydride (Excess) Incomplete Incomplete Reaction Incomplete->SM Leads to

Figure 2: Formation pathways of common impurities.

Q2: How can I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a solvent system such as ethyl acetate/hexanes (e.g., 30:70 v/v). The starting aniline will be the most polar compound (lowest Rf), followed by the product, and then the least polar diacetylated byproduct (highest Rf). The reaction is complete when the starting material spot is no longer visible.

Q3: What are the expected ¹H NMR chemical shifts for the product and the common impurities?

While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following provides a general guide for spectra recorded in CDCl₃:

Compound Key ¹H NMR Signals (δ, ppm) Notes
This compound (Product) ~8.3 (br s, 1H, NH), ~7.5 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.2 (s, 3H, COCH₃)The broad singlet for the N-H proton is a key identifier.
2-Bromo-5-methoxyaniline (Starting Material) ~6.9 (d, 1H, Ar-H), ~6.3-6.5 (m, 2H, Ar-H), ~4.2 (br s, 2H, NH₂), ~3.75 (s, 3H, OCH₃)The broad singlet for the two NH₂ protons integrates to 2H.
N,N-Diacetyl-2-bromo-5-methoxyaniline (Diacetylated Impurity) Aromatic protons in the range of ~7.0-7.5 ppm, ~3.8 (s, 3H, OCH₃), two distinct singlets for the acetyl groups around ~2.1-2.3 ppm.The most notable feature is the absence of an N-H proton signal and the presence of two acetyl methyl signals.

Q4: What is a reliable HPLC method for assessing the purity of this compound?

A Reverse-Phase HPLC (RP-HPLC) method is generally suitable for analyzing the purity of this compound and its common impurities.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be 50-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution Order 1. 2-Bromo-5-methoxyaniline (most polar)2. N-(2-Bromo-5-methoxyphenyl)acetamide3. N,N-Diacetyl-2-bromo-5-methoxyaniline (least polar)

Q5: Can you provide a detailed experimental protocol for the synthesis and purification?

Yes, the following is a representative protocol. Note: This should be adapted and optimized based on your laboratory conditions and safety protocols.

Synthesis Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Dissolve Dissolve Starting Material Cool Cool to 0°C Dissolve->Cool Add_Reagent Add Acetic Anhydride Cool->Add_Reagent React Stir at Room Temp Add_Reagent->React Quench Quench with Water React->Quench Extract Workup and Extraction Quench->Extract Dissolve_Crude Dissolve Crude in Hot Solvent Extract->Dissolve_Crude Crude Product Cool_Slowly Slow Cooling Dissolve_Crude->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Dry Dry Crystals Filter->Dry Pure_Product Pure_Product Dry->Pure_Product Pure Product

Figure 3: A step-by-step workflow for the synthesis and purification of this compound.

References

Technical Support Center: N-(2-Bromo-5-methoxyphenyl)acetamide Cross-Coupling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for troubleshooting cross-coupling reactions involving N-(2-Bromo-5-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The inherent electronic properties and substitution pattern of this substrate—an electron-rich aromatic ring with steric hindrance ortho to the bromine—present unique challenges and opportunities that this guide will address in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Issues & Reaction Setup

Q1: My cross-coupling reaction with this compound shows low or no conversion. What are the primary factors to investigate?

A1: Low or no product yield is a common issue that typically points to one of three areas: reagent and solvent quality, catalyst activity, or the reaction atmosphere.[1]

  • Reagent & Solvent Integrity: The electron-rich nature of the substrate makes the catalytic cycle sensitive to impurities. Ensure all reagents are of high purity. Solvents must be anhydrous and degassed, as water and oxygen can deactivate the palladium catalyst. For Suzuki reactions, verify the quality of your boronic acid or ester; for Buchwald-Hartwig aminations, ensure the amine is pure.

  • Catalyst Activity: The choice of palladium source and ligand is critical. For this sterically hindered and electron-rich substrate, standard catalysts like Pd(PPh₃)₄ may be inefficient.[2][3] Consider using a pre-formed Pd(0) source or a precatalyst that reliably generates the active Pd(0) species in situ. Ensure your palladium source and ligand have not degraded during storage.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] It is imperative to thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for at least 20-30 minutes) and maintain a positive pressure of an inert gas throughout the experiment.

Q2: I am observing significant amounts of a dehalogenated byproduct, N-(5-methoxyphenyl)acetamide. How can this be prevented?

A2: Dehalogenation (hydrodebromination) is a known side reaction for electron-rich aryl bromides, particularly in Heck reactions or when the desired coupling is slow.[4] This occurs when a palladium-hydride species, formed from side reactions, reductively cleaves the C-Br bond.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired oxidative addition and subsequent steps of the catalytic cycle, outcompeting the dehalogenation pathway.

  • Base and Hydrogen Sources: Avoid bases that can readily generate palladium hydrides. Ensure solvents are free from water and alcohols, which can act as proton sources. In some cases, the amine coupling partner or its salts can also contribute to this pathway.

  • Reaction Temperature: Lowering the reaction temperature may slow the rate of dehalogenation relative to the productive coupling.

Q3: Is the acetamide group on my substrate stable under typical cross-coupling conditions? I am concerned about hydrolysis.

A3: This is a valid concern. The acetamide (N-acetyl) group is generally stable but can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, to yield 2-bromo-5-methoxyaniline.[5][6]

  • Base Selection: For Suzuki couplings, prefer weaker inorganic bases like K₃PO₄ or Cs₂CO₃ over stronger bases like NaOH or NaOt-Bu if hydrolysis is observed. For Buchwald-Hartwig aminations, where strong bases are often necessary, using a carefully controlled stoichiometry (e.g., 1.2-1.5 equivalents) and the lowest effective temperature can minimize this side reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times at high temperatures increase the risk of hydrolysis.

Section 2: Suzuki-Miyaura Coupling Specifics

Q4: What is the best starting point for a catalyst system for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?

A4: Due to the steric hindrance from the ortho-acetamide group and the electron-rich nature of the ring, a catalyst system with a bulky, electron-rich phosphine ligand is highly recommended.[7][8][9] These ligands promote the crucial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, reliable precursors for generating the active Pd(0) catalyst in situ with the ligand.[2]
Ligand SPhos, XPhos, or RuPhosThese are Buchwald-type biaryl phosphine ligands known to be effective for sterically demanding and electron-rich substrates.[7][8] Use a Pd:Ligand ratio of 1:2 or 1:4.
Base K₃PO₄ or Cs₂CO₃ (aqueous solution)Moderately strong inorganic bases that are effective for Suzuki couplings and are less likely to cause amide hydrolysis compared to stronger bases.[10]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)Biphasic solvent systems are standard for Suzuki reactions, aiding in the dissolution of both the organic substrates and the inorganic base.
Temperature 80-100 °CA good starting temperature range to ensure a reasonable reaction rate without promoting significant side reactions.

Q5: My Suzuki-Miyaura reaction stalls at partial conversion. How can I drive it to completion?

A5: Stalled reactions often indicate catalyst deactivation or an issue with the transmetalation step.

  • Check Boronic Acid Quality: Boronic acids can undergo dehydration to form unreactive cyclic boroxines upon storage. If in doubt, use freshly purchased or recrystallized boronic acid.

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome slow turnover or deactivation.

  • Switch Ligand or Base: If using a weaker base like K₂CO₃, switching to K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step. If using a ligand like PPh₃, switching to a bulkier, more electron-rich ligand like SPhos is a logical next step.[11]

  • Add a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates in biphasic systems.

Section 3: Buchwald-Hartwig Amination Specifics

Q6: What are the critical parameters for a successful Buchwald-Hartwig amination with this compound?

A6: The Buchwald-Hartwig amination requires careful selection of the base and ligand to accommodate both the substrate and the amine coupling partner. The key is to find a system that is reactive enough for C-N bond formation without promoting side reactions.[12][13]

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Standard and effective palladium precursors.[14]
Ligand XPhos or BrettPhosThese bulky, electron-rich ligands are designed for C-N cross-coupling and are effective for challenging substrates.[15] Use a Pd:Ligand ratio of 1:2.
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle.[15][16] LHMDS can be advantageous for substrates with other protic functional groups.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 90-110 °CHigher temperatures are often needed for amination, but should be optimized to minimize potential amide hydrolysis.

Visual Troubleshooting & Workflow

A logical workflow is crucial when troubleshooting a problematic cross-coupling reaction. The following diagram outlines a decision-making process for addressing low yield.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Solvent Anhydrousness start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere start->check_atmosphere check_catalyst Evaluate Catalyst System (Pd Source + Ligand) start->check_catalyst reagents_ok Reagents OK? check_reagents->reagents_ok atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok catalyst_ok Catalyst Suitable? check_catalyst->catalyst_ok purify_reagents Purify/Replace Reagents & Re-dry Solvents reagents_ok->purify_reagents No optimize_conditions Systematically Optimize Conditions (Base, Temp, Conc.) reagents_ok->optimize_conditions Yes improve_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) atmosphere_ok->improve_degassing No atmosphere_ok->optimize_conditions Yes change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_ok->change_ligand No catalyst_ok->optimize_conditions Yes purify_reagents->start improve_degassing->start change_ligand->start analyze_byproducts Analyze Crude Mixture (LC-MS, NMR) for Side Products (Dehalogenation, Hydrolysis) optimize_conditions->analyze_byproducts address_side_rxn Address Specific Side Reaction (e.g., Weaker Base, Lower Temp) analyze_byproducts->address_side_rxn success Successful Reaction address_side_rxn->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.) and add them to the Schlenk flask under a flow of inert gas.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.02 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.). Then, add the anhydrous, degassed solvent (e.g., toluene, to achieve ~0.2 M concentration) via syringe.

  • Amine Addition: Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle Overview

The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. Understanding these fundamental steps is key to rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->oa_complex Ar-Br pd0->oa_complex trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ oa_complex->trans_complex Ar'-B(OR)₂ + Base oa_complex->trans_complex transmetalation Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition start_materials Ar-Br + Ar'-B(OR)₂ base Base (e.g., K₃PO₄)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Preventing protodeboronation in Suzuki reactions with N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using N-(2-Bromo-5-methoxyphenyl)acetamide, a substrate known for its susceptibility to the undesired side reaction of protodeboronation. Here, we provide in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you achieve high yields and product purity.

Understanding the Challenge: Protodeboronation

Protodeboronation is a chemical process where the carbon-boron bond of an organoboron compound, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen bond.[1] This side reaction is a significant issue in Suzuki-Miyaura coupling as it consumes the boronic acid, leading to reduced yields of the desired product and the formation of byproducts that can complicate purification.[2]

The substrate , this compound, possesses electron-donating groups (methoxy and acetamido), which make the aryl bromide an electron-rich coupling partner. While beneficial for the oxidative addition step, this electron-rich nature can also exacerbate the propensity for protodeboronation of the boronic acid coupling partner, particularly under basic conditions.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound in a practical question-and-answer format.

Q1: I am observing a significant amount of the de-boronated arene byproduct in my reaction mixture. What is the primary cause?

A1: The formation of a de-boronated arene is the hallmark of protodeboronation.[1] This side reaction is often accelerated by the presence of a base, which is a necessary component of the Suzuki reaction.[4][5] The base activates the boronic acid for transmetalation but can also facilitate the cleavage of the C-B bond.[6] For electron-rich systems, this problem can be more pronounced.

Q2: My reaction yield is consistently low, even with extended reaction times. How can I improve the conversion to the desired product?

A2: Low yields are often a direct consequence of the boronic acid being consumed by protodeboronation faster than it can participate in the productive cross-coupling reaction. To improve the yield, the rate of the Suzuki coupling must be increased relative to the rate of protodeboronation. This can be achieved by carefully optimizing the catalyst system, base, and solvent.

Q3: I suspect my palladium catalyst is deactivating. What are the signs, and how can I prevent this?

A3: Catalyst decomposition, often observed as the formation of palladium black, is a common issue, especially at elevated temperatures.[7] This reduces the concentration of the active catalytic species, slowing down the desired reaction and allowing side reactions like protodeboronation to dominate. Using robust ligands that stabilize the palladium center can mitigate this. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in preventing catalyst decomposition.[7][8]

Q4: Can the choice of boronic acid derivative impact the extent of protodeboronation?

A4: Absolutely. While boronic acids are the most common coupling partners, other organoboron reagents offer enhanced stability.[9] Aryltrifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates are significantly more resistant to protodeboronation.[1][10][11] These reagents participate in a "slow release" of the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing the opportunity for the undesired side reaction.[12][13]

Preventative Strategies & Optimized Protocols

To circumvent protodeboronation, a multi-faceted approach to reaction optimization is necessary. The following sections detail key parameters and provide a recommended starting protocol.

The Critical Role of the Base

The choice of base is paramount in controlling the rate of protodeboronation. Strong bases can accelerate this undesired pathway.

  • Recommendation: Weaker inorganic bases are generally preferred. Consider switching from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[2]

BaseRelative StrengthTypical Observation in Electron-Rich Systems
NaOH, KOH StrongHigh rates of protodeboronation
K₂CO₃, Cs₂CO₃ ModerateOften a good balance between reaction rate and suppression of side reactions.
K₃PO₄ ModerateFrequently used for challenging couplings; can be very effective.[7]
KF, CsF Weak (Fluoride source)Can be effective, particularly with boronic esters or trifluoroborates.
Catalyst and Ligand Selection: The Heart of the Reaction

A highly active and stable catalyst system is crucial to ensure the cross-coupling reaction outcompetes protodeboronation.

  • Palladium Precatalyst: While Pd(PPh₃)₄ can be effective, modern precatalysts like Pd₂(dba)₃ or Buchwald precatalysts often provide faster initiation and higher activity at lower catalyst loadings.[14][15]

  • Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and accelerate the reductive elimination step. However, excessively bulky ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation.[4][16][17] Therefore, a careful selection is necessary.

Ligand TypeExamplesKey Advantages
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHigh activity, promotes coupling of challenging substrates.[7]
Ferrocenylphosphines dppfGood general-purpose ligand, often effective and cost-efficient.[18]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesExcellent for sterically hindered substrates, high thermal stability.[7]
Solvent Effects

The reaction solvent can influence catalyst stability, solubility of reagents, and the rate of side reactions.

  • Recommendation: Anhydrous, degassed aprotic solvents are generally the best choice to minimize proton sources.[19]

  • Common Choices: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[20] In some cases, a co-solvent of water is necessary for the base to be effective, but the amount should be carefully controlled. For particularly challenging substrates, polar aprotic solvents might be considered, though their effect can be complex.[21][22]

Visualizing the Suzuki Catalytic Cycle and the Competing Protodeboronation Pathway

Suzuki_vs_Protodeboronation cluster_legend Legend pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'(L)₂ transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product boronic_acid Ar'-B(OH)₂ base_activation Base boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate Base protodeboronation Protodeboronation (H⁺ Source) boronic_acid->protodeboronation Base, H₂O boronate->transmetalation Boronate Complex boronate->protodeboronation byproduct Ar'-H (Byproduct) protodeboronation->byproduct aryl_halide Ar-X (N-(2-Bromo-5-methoxy -phenyl)acetamide) key_suzuki Suzuki Cycle key_proto Protodeboronation key_reagent Key Reagent key_product Desired Product

Caption: Suzuki catalytic cycle and the competing protodeboronation side reaction.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Seal the flask and perform three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Troubleshooting Workflow

If you continue to experience issues, follow this decision-making workflow to diagnose and solve the problem.

troubleshooting_workflow start Low Yield or High Protodeboronation q1 Is Palladium Black Observed? start->q1 ans1_yes Change Ligand (e.g., to NHC-Pd) Lower Temperature q1->ans1_yes Yes ans1_no Proceed to Base Evaluation q1->ans1_no No q2 What Base is Being Used? ans1_yes->q2 ans1_no->q2 ans2_strong Switch to Weaker Base (K₃PO₄, K₂CO₃, CsF) q2->ans2_strong Strong (NaOH) ans2_weak Proceed to Boron Source q2->ans2_weak Weak/Moderate q3 Using Boronic Acid? ans2_strong->q3 ans2_weak->q3 ans3_yes Use MIDA Boronate or Aryltrifluoroborate q3->ans3_yes Yes ans3_no Check Solvent Purity & Degassing q3->ans3_no No end Optimized Reaction ans3_yes->end ans3_no->end

Caption: A decision tree for troubleshooting protodeboronation in Suzuki reactions.

References

Removal of unreacted starting materials from N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of N-(2-Bromo-5-methoxyphenyl)acetamide

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials from this important synthetic intermediate. The following question-and-answer guide provides detailed protocols, the scientific rationale behind them, and field-proven insights to ensure you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I assess the purity of my crude this compound and identify the unreacted starting materials?

A1: Initial Purity Assessment

Before attempting any purification, it is crucial to determine if it's necessary and to identify the contaminants. The primary starting materials in the synthesis of this compound are typically 2-Bromo-5-methoxyaniline and an acetylating agent like acetic anhydride.[1][2]

Recommended Technique: Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to visualize the components of your reaction mixture.

  • Principle: Separation is based on polarity. The stationary phase (silica gel on the TLC plate) is polar, and the mobile phase (solvent) is less polar. Non-polar compounds travel further up the plate (higher Rf value), while polar compounds interact more with the silica and travel shorter distances (lower Rf value).

  • Procedure:

    • Spot your crude product, along with the 2-Bromo-5-methoxyaniline starting material, on a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).

    • Visualize the spots under a UV lamp (254 nm).

  • Interpretation:

    • This compound (Product): As an amide, it is moderately polar.

    • 2-Bromo-5-methoxyaniline (Starting Material): The primary amine group makes it more polar than the product amide. It will have a lower Rf value (appear as a spot below the product).

    • Acetic Anhydride / Acetic Acid: These are highly polar and often remain at the baseline or streak. They are not typically visualized well by UV unless a specific stain is used.

A secondary method, Proton NMR (¹H NMR), can also be used to confirm the presence of impurities by identifying their characteristic peaks, but TLC is the preferred method for a quick qualitative assessment.

Q2: My TLC analysis shows a significant amount of unreacted 2-Bromo-5-methoxyaniline. What is the most efficient way to remove it?

A2: Removal of Basic Impurities via Acidic Wash

The unreacted 2-Bromo-5-methoxyaniline is a basic compound due to its aniline functional group. This property can be exploited for its selective removal using a liquid-liquid extraction with a dilute acid.

  • Causality (The "Why"): The acidic wash protonates the basic nitrogen atom of the aniline (-NH₂) to form an ammonium salt (-NH₃⁺). This salt is ionic and therefore highly soluble in the aqueous acid solution, while the neutral amide product remains preferentially dissolved in the organic solvent.[3][4] This dramatic change in solubility allows for a clean separation.

Workflow for Removal of Basic Impurities

A Crude Product in Organic Solvent (e.g., EtOAc, DCM) B Add equal volume of dilute HCl (1M) A->B C Shake in Separatory Funnel & Allow Layers to Separate B->C D Aqueous Layer (Contains protonated aniline salt) C->D Top or Bottom Layer (check densities) E Organic Layer (Contains purified product) C->E Other Layer F Drain & Discard Aqueous Layer D->F G Proceed to Basic Wash or Drying Step E->G

Caption: Workflow for acidic wash extraction.

Step-by-Step Protocol: Acidic Wash

  • Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to fully separate.

  • Drain and discard the lower aqueous layer (or upper, depending on the organic solvent's density).

  • Repeat the wash with 1 M HCl one more time to ensure complete removal of the aniline.

  • Proceed with a basic wash (see Q3) to remove any acidic impurities.

Q3: My crude product has a strong vinegar-like smell, indicating residual acetic anhydride or acetic acid. How do I remove these acidic impurities?

A3: Removal of Acidic Impurities via Basic Wash

The smell of vinegar is due to acetic acid, which is formed from the hydrolysis of excess acetic anhydride.[5] Both are acidic and can be removed with a basic aqueous wash.

  • Causality (The "Why"): A weak base like sodium bicarbonate (NaHCO₃) will neutralize the acetic acid, converting it into sodium acetate. Sodium acetate is an ionic salt that is highly soluble in water. The basic solution also rapidly hydrolyzes any remaining acetic anhydride to acetic acid, which is then immediately neutralized. The neutral amide product remains in the organic layer.[3][6]

Step-by-Step Protocol: Basic Wash

  • Following the acidic wash, keep the organic layer containing your product in the separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Caution: Stopper the funnel and shake gently at first, venting frequently. The neutralization reaction releases carbon dioxide (CO₂) gas, which can cause a dangerous pressure buildup.

  • Once the initial effervescence subsides, shake more vigorously for 1-2 minutes.

  • Allow the layers to separate, then drain and discard the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Q4: I have removed the bulk of the starting materials, but my product is still not crystalline or pure. What is the best method for a final purification step?

A4: Final Purification by Recrystallization

Recrystallization is an excellent and highly recommended technique for purifying solid organic compounds like amides.[7] It is often the most effective way to obtain high-purity, crystalline material.

  • Principle: The technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor).

Table 1: Common Solvents for Amide Recrystallization

Solvent Boiling Point (°C) Characteristics
Ethanol 78 Good general-purpose polar solvent for amides.[7]
Isopropanol 82 Similar to ethanol, slightly less polar.
Acetonitrile 82 Often gives very good results for amides.[7]
Ethyl Acetate 77 A moderately polar solvent. Often used with a non-polar co-solvent like hexane or petroleum ether.[3]

| Water | 100 | Generally, aromatic amides have low water solubility, but it can sometimes be used as an anti-solvent. |

General Workflow for Recrystallization

A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent to Dissolve Solid A->B C Allow Solution to Cool Slowly to Room Temperature B->C D Induce Crystallization (if needed) C->D E Cool Further in an Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals (Air or Vacuum Oven) G->H

Caption: Step-by-step recrystallization workflow.

Step-by-Step Protocol: Recrystallization from Ethanol

  • Place the crude, dried solid into an Erlenmeyer flask.

  • In a separate beaker, heat ethanol on a hot plate (use a water bath for safety).

  • Add the hot ethanol to the crude solid dropwise, with swirling, until the solid just dissolves. Avoid adding excess solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure product.

  • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the yield.

  • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold ethanol.

  • Quickly pour the cold slurry of crystals into the funnel with the vacuum applied.

  • Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

Summary of Key Compound Properties

CompoundFormulaMW ( g/mol )Key PropertyRemoval Method
Product: this compoundC₉H₁₀BrNO₂244.09[8]Neutral AmideStays in Organic Layer
Impurity: 2-Bromo-5-methoxyanilineC₇H₈BrNO202.05[9]Basic (Amine)Acidic Wash (1M HCl)
Impurity: Acetic AnhydrideC₄H₆O₃102.09[10]Acidic (hydrolyzes)Basic Wash (Sat. NaHCO₃)
Byproduct: Acetic AcidC₂H₄O₂60.05AcidicBasic Wash (Sat. NaHCO₃)

References

Technical Support Center: N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-Bromo-5-methoxyphenyl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate in their synthetic workflows. The purity of this compound is critical, particularly as it serves as a building block for advanced pharmaceutical agents like Elacestrant.[1] This guide provides in-depth, experience-based solutions to common purification challenges, structured in a practical question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My final product is a brownish or off-white solid, not the expected white crystalline material. What causes this discoloration and how can I fix it?

Answer:

Discoloration is a frequent issue and typically points to two main culprits: residual starting material or oxidative side products.

  • Causality: The starting material, 2-Bromo-5-methoxyaniline, is an aromatic amine, a class of compounds notoriously susceptible to air oxidation, which forms highly colored impurities.[2] If the acetylation reaction is incomplete, the unreacted amine will contaminate your product and discolor over time. Additionally, trace amounts of reagents or harsh reaction conditions can lead to minor side products that are also colored.

  • Troubleshooting & Protocol:

    • Initial Wash: Before any other purification, thoroughly wash the crude product. A common procedure is to suspend the crude solid in a dilute acid solution (e.g., 1M HCl) to protonate and dissolve any unreacted 2-Bromo-5-methoxyaniline. Follow this with a wash using a dilute base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, and finally, wash with deionized water.[3][4]

    • Decolorizing Carbon (Charcoal) Treatment: If the color persists after washing, it indicates the presence of non-basic, colored impurities. A charcoal treatment during recrystallization is highly effective.

      • Protocol: Dissolve the semi-purified product in a minimal amount of a suitable hot solvent (see Q3 for solvent selection). Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping. It is safer to add it before heating. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal.[5] The filtrate should be significantly less colored.

    • Recrystallization: Proceed with the recrystallization of the decolorized solution as detailed in Q3. This is often the most powerful step for achieving high purity and a desirable crystalline form.[6][7]

Q2: Thin-Layer Chromatography (TLC) of my product shows a spot at the baseline and another spot close to my product's Rf. How do I identify and remove these impurities?

Answer:

This TLC profile suggests the presence of both a highly polar impurity (baseline spot) and a structurally similar, less polar impurity.

  • Expert Analysis & Identification:

    • Baseline Spot: This is characteristic of the unreacted starting material, 2-Bromo-5-methoxyaniline. Its primary amine group makes it very polar, causing it to adhere strongly to the silica gel plate.

    • Close-Running Spot: This could be a di-acetylated product or another isomeric byproduct. However, a more common impurity is residual acetic anhydride or acetic acid from the reaction. While acetic acid is polar, it can sometimes streak or appear as a faint spot.

  • Purification Strategy Workflow: The choice of purification depends on the scale and the nature of the impurities.

    Caption: Decision workflow for purification of this compound.

    Purification_Workflow Purification Strategy Decision Tree TLC Analyze Crude Product by TLC Impurity_Check Baseline Spot (Starting Material) Present? TLC->Impurity_Check Wash_Step Perform Acid/Base Wash Impurity_Check->Wash_Step Yes Column_Check Other Impurities Present? Impurity_Check->Column_Check No Wash_Step->Column_Check Recrystallize Recrystallization Final_Product Pure Product (Verify by TLC/m.p.) Recrystallize->Final_Product Column_Check->Recrystallize No (or minor) Column_Chrom Column Chromatography Column_Check->Column_Chrom Yes (significant) Column_Chrom->Final_Product

  • Recommended Protocols:

    • Acid/Base Wash: As described in Q1, an acidic wash is highly effective for removing the baseline amine impurity.

    • Recrystallization: For removing structurally similar impurities, recrystallization is the method of choice.[6] It exploits differences in solubility between the product and impurities at different temperatures.

    • Column Chromatography: If recrystallization fails to remove the close-running impurity, flash column chromatography is the definitive solution.[8] A typical solvent system would be a gradient of ethyl acetate in hexanes.

Q3: I'm struggling to recrystallize my product. It either "oils out" or the recovery is very low. What is the best solvent system?

Answer:

Selecting the right recrystallization solvent is crucial and often requires empirical testing. "Oiling out" occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] Low recovery means the product is too soluble in the cold solvent.

  • Solvent Selection Principles: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[7] For this compound, which is a moderately polar aromatic amide, polar protic or aprotic solvents are good starting points.[6][9]

  • Recommended Solvents & Systems:

Solvent/SystemBoiling Point (°C)Rationale & Comments
Ethanol 78A good first choice for amides. Often provides high recovery of clean crystals.[7]
Isopropanol 82Slightly less polar than ethanol; can be effective for greasy or poorly soluble compounds.[10]
Acetonitrile 82An excellent solvent for amides that often yields very pure crystals.[6]
Ethyl Acetate / Hexane VariesA two-solvent system. Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat to clarify and then cool slowly. This is a versatile system for moderately polar compounds.[10][11]
Acetone / Water VariesAnother two-solvent system. Dissolve in hot acetone and add water as the anti-solvent.[10]
  • Troubleshooting "Oiling Out":

    • Add More Solvent: The solution may be too concentrated. Re-heat the mixture and add more of the "good" solvent (e.g., ethanol, ethyl acetate) until the oil fully dissolves.[5]

    • Slow Cooling: Cool the flask slowly. A rapid temperature drop encourages precipitation over crystallization. Insulate the flask with paper towels to slow heat loss.[5]

    • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. This creates nucleation sites for crystal growth.[5]

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound? A: The reported melting point is in the range of 116-117 °C.[12] A broad melting range or a value significantly lower than this indicates the presence of impurities.

Q: What are the primary starting materials for the synthesis? A: The most common synthetic route is the acetylation of 2-Bromo-5-methoxyaniline.[1][2] The acetylating agent is typically acetic anhydride or acetyl chloride.

Q: Can I lose my product during the workup? A: Yes. If the workup involves acid/base extractions, ensure the pH is properly adjusted before extracting your product. The amide can undergo hydrolysis back to the starting amine under harsh acidic or basic conditions, especially with prolonged heating. Always check all aqueous layers by TLC before discarding them to ensure your product has not partitioned into them.[3][4]

Q: How do I monitor the reaction to ensure it goes to completion? A: Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction.[8] Spot the reaction mixture alongside a spot of the 2-Bromo-5-methoxyaniline starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

References

Technical Support Center: N-(2-Bromo-5-methoxyphenyl)acetamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of N-(2-Bromo-5-methoxyphenyl)acetamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.

Overview of the Synthesis

The primary and most traditional synthetic route to this compound involves the N-acetylation of the precursor, 2-Bromo-5-methoxyaniline.[1] This is typically achieved using an acetylating agent such as acetic anhydride or acetyl chloride.

While straightforward at the lab scale, scaling up this reaction introduces significant challenges related to thermal management, impurity control, and ensuring consistent product quality.[2][3][4][5]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Reaction Exotherm and Thermal Control

Question: We are observing a significant and difficult-to-control exotherm during the addition of the acetylating agent, leading to temperature spikes. What is causing this, and how can we mitigate the risk of a thermal runaway?

Answer:

The N-acetylation of anilines is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[6] This can lead to localized hot spots or a rapid increase in the bulk reaction temperature, posing a significant safety hazard.

Causality: The high reactivity of acetylating agents like acetyl chloride or acetic anhydride with the amine functionality of 2-Bromo-5-methoxyaniline results in a rapid release of heat. Without adequate control, this can initiate a thermal runaway, where the reaction rate increases with temperature, generating more heat in a dangerous feedback loop.[6]

Troubleshooting Protocol:

  • Perform Thermal Hazard Analysis: Before scale-up, it is crucial to conduct a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[7][8] This will determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the onset temperature for any decomposition reactions.[9] A safety margin of at least 100°C between the process temperature and the decomposition onset is recommended.[6]

  • Control Reagent Addition: Switch from batch addition to a semi-batch process where the acetylating agent is added controllably over time.[7] The addition rate should be tied to the reactor's cooling capacity to maintain the desired temperature.

  • Use a Co-solvent: Employing an appropriate inert co-solvent can increase the thermal mass of the reaction mixture, helping to absorb the heat generated.

  • Reverse Addition: Consider adding the 2-Bromo-5-methoxyaniline solution to the acetylating agent, although this may affect impurity profiles and should be evaluated at a small scale first.

Diagram: Thermal Runaway Risk Management

G cluster_0 Pre-Scale-Up Analysis cluster_1 Process Control During Scale-Up DSC_RC1 Thermal Hazard Analysis (DSC, RC1) Det_Heat Determine Heat of Reaction & Decomposition Onset DSC_RC1->Det_Heat Semi_Batch Controlled Semi-Batch Addition Det_Heat->Semi_Batch Inform Process Design Cooling_Capacity Match Addition Rate to Cooling Capacity Semi_Batch->Cooling_Capacity Safe_Process Safe & Controlled Scaled-Up Reaction Cooling_Capacity->Safe_Process Solvent Use of Co-solvent for Thermal Mass Solvent->Safe_Process

Caption: Workflow for mitigating thermal runaway risks.

Impurity Formation and Product Purity

Question: On scale-up, we are observing the formation of colored impurities and a decrease in the final product's purity. What are the likely side reactions, and how can they be minimized?

Answer:

Impurities in the synthesis of this compound can arise from several sources, including over-acetylation, degradation of the starting material or product, and reactions with the solvent.

Causality:

  • Diacetylation: Although less common for anilines, forcing conditions (high temperature, excess acetylating agent) can potentially lead to the formation of a diacetylated product.

  • Degradation: Localized overheating can cause degradation of the aromatic amine or the acetamide product, leading to colored byproducts.

  • Starting Material Purity: The purity of the initial 2-Bromo-5-methoxyaniline is critical. Any isomeric impurities will be carried through the reaction.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature within the validated range to prevent thermal degradation. Ensure efficient mixing to avoid localized hot spots near the point of reagent addition.[4]

  • Stoichiometry Control: Use a slight excess of the acetylating agent (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting amine, but avoid a large excess which can promote side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be a source of colored impurities.

  • Purification Strategy:

    • Quenching: After the reaction is complete, quench any remaining acetylating agent carefully with water or a mild base.

    • Crystallization: this compound is a solid.[10] Develop a robust crystallization procedure. Experiment with different solvent systems (e.g., ethanol, isopropanol/water mixtures) to effectively reject impurities.

    • Washing: Wash the filtered solid with a cold, non-reacting solvent to remove residual impurities.

Table: Recommended Reaction Parameters

ParameterLaboratory ScalePilot/Production ScaleRationale
Temperature 0-25°C0-15°C (Tightly Controlled)Minimize thermal degradation and side reactions.[6]
Acetylating Agent 1.1 - 1.2 eq.1.05 - 1.1 eq.Reduce cost and potential for side reactions at scale.
Addition Time 5-10 minutes1-4 hours (or longer)Ensure heat generated can be effectively removed.[7]
Atmosphere AirInert (Nitrogen)Prevent oxidation and formation of colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling the brominated starting material at a large scale? A1: 2-Bromo-5-methoxyaniline, like many aromatic amines, should be handled with appropriate personal protective equipment (PPE) to avoid skin contact and inhalation. While the final acetamide product is generally more stable, the precursor can be an irritant. For the bromination step itself (if synthesizing the precursor), elemental bromine is highly corrosive and toxic, requiring specialized handling procedures.[11][12] Using N-bromosuccinimide (NBS) can be a milder alternative, but it also has hazards, including potential for runaway reactions with certain solvents like DMF.[11]

Q2: Our final product is difficult to filter. What can we do to improve the physical properties of the solid for better isolation? A2: Poor filtration is often due to very fine particle size or an unfavorable crystal habit. To address this, control the crystallization process carefully. A slower cooling rate or a seeded crystallization can promote the growth of larger, more easily filterable crystals. An anti-solvent addition or a controlled pH adjustment during precipitation can also influence crystal morphology.

Q3: Can we use HPLC to monitor the reaction progress? A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction. A reverse-phase method can be developed to separate the starting material (2-Bromo-5-methoxyaniline), the product (this compound), and any potential impurities.[13] This allows for real-time tracking of the reaction's completion and helps in making informed decisions about workup and isolation.

Q4: Are there any specific materials of construction we should be concerned about for the reactor? A4: For the N-acetylation reaction, standard glass-lined or stainless steel reactors are generally suitable. However, if acetyl chloride is used, it will generate hydrochloric acid as a byproduct. In this case, a glass-lined or Hastelloy reactor is necessary to prevent corrosion. Always verify the compatibility of all wetted parts with the reactants, solvents, and products.

Diagram: General Scale-Up Workflow

G Lab_Dev Lab-Scale Process Development Haz_Eval Hazard Evaluation (DSC, RC1) Lab_Dev->Haz_Eval Identify Risks Pilot_Scale Pilot Scale Batch (e.g., 1-5 kg) Haz_Eval->Pilot_Scale Define Safe Operating Parameters Process_Opt Process Optimization (Mixing, Temp, Purity) Pilot_Scale->Process_Opt Gather Data Full_Scale Full-Scale Production Pilot_Scale->Full_Scale Process_Opt->Full_Scale Finalize Process

Caption: A typical workflow for scaling up a chemical process.

References

Validation & Comparative

A Comparative Guide to Starting Materials for the Synthesis of Elacestrant

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Elacestrant (Orserdu®), a selective estrogen receptor degrader (SERD), represents a significant advancement in the treatment of ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer.[1][2][3] As this therapeutic agent transitions from clinical trials to commercial production, the development of efficient, scalable, and cost-effective synthetic routes is paramount. A critical factor in the overall efficiency of any synthetic strategy is the choice of the starting material. This guide provides a comparative analysis of various reported and potential starting materials for the synthesis of Elacestrant, offering insights to aid researchers and process chemists in selecting the optimal route for their specific needs.

The Core Challenge: Constructing the Tetrahydronaphthalene Scaffold

The chemical structure of Elacestrant is characterized by a substituted tetrahydronaphthalene core. The key synthetic challenges lie in the stereoselective installation of the substituents and the efficient construction of this core structure. The choice of starting material directly influences the strategies employed to address these challenges. This guide will explore three distinct approaches, each defined by its unique starting material and subsequent synthetic transformations.

Route 1: The Tetralone Approach - A Classic Strategy

A common and well-documented approach to the synthesis of Elacestrant begins with a substituted 1-tetralone derivative, such as 6-hydroxy-1-tetralone. This starting material is commercially available, providing a practical entry point for the synthesis.

Synthetic Overview

The synthesis from 6-hydroxy-1-tetralone typically involves a sequence of reactions to introduce the necessary functional groups and build the final molecule. A representative synthetic route has been reported by Bhatia and co-workers.[2] While the full detailed pathway from this specific starting material isn't fully elucidated in the provided results, a general scheme can be inferred. The synthesis initiates with the demethylation of a methoxy-tetralone derivative (ELAC-1) to the corresponding phenol (ELAC-2).[1] This phenol is then protected, for instance as a benzyl ether (ELAC-3), before further functionalization.[1] A key step involves the introduction of a side chain at the 2-position of the tetralone, which can be achieved through various methods.

Experimental Protocol: A Representative Transformation

A crucial step in a tetralone-based synthesis is the protection of the phenolic hydroxyl group. A general procedure for this transformation is as follows:

  • Dissolution: Dissolve the hydroxy-tetralone derivative (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a base, such as potassium carbonate (K2CO3, 2-3 equivalents), to the solution.

  • Alkylation: Add the alkylating agent, for example, benzyl bromide (1.1 equivalents), dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Upon completion, filter the solid, and concentrate the filtrate under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired protected tetralone.

Advantages and Disadvantages
Advantages Disadvantages
Commercially available and relatively inexpensive starting material.May require a multi-step sequence to introduce all necessary functionalities.
Well-established chemistry for the functionalization of tetralones.The introduction of chirality often requires a resolution step, which can be inefficient.
Potentially scalable for large-scale production.May involve the use of protecting groups, adding steps to the synthesis.

Route 2: Enantioselective Synthesis via Dynamic Kinetic Asymmetric Hydrogenation

To overcome the challenge of stereocontrol inherent in the classical tetralone approach, a more elegant and efficient strategy employs an iridium-catalyzed dynamic kinetic asymmetric hydrogenation of an α-substituted tetralone.[4][5] This method allows for the direct formation of the desired stereocenter with high enantioselectivity, streamlining the synthesis and avoiding a classical resolution step.

Synthetic Overview

This advanced route begins with the α-arylation of a protected 6-hydroxy-1-tetralone to introduce the substituted phenyl ring. The resulting α-aryl tetralone then undergoes a dynamic kinetic resolution-asymmetric hydrogenation (DKR-AH) to yield the corresponding cis-tetralol with high diastereoselectivity and enantioselectivity.[4] This key intermediate can then be converted to Elacestrant through a series of further transformations. This approach has been demonstrated to be highly efficient, enabling a gram-scale synthesis of (+)-Elacestrant in just 7 steps with a 43% overall yield.[5]

Key Intermediates and their Significance

A crucial intermediate in this pathway is the α-arylated tetralone. The choice of the protecting group on the phenolic oxygen is critical for the success of both the α-arylation and the subsequent asymmetric hydrogenation.[4]

Advantages and Disadvantages
Advantages Disadvantages
Excellent stereocontrol, leading to high enantiomeric excess.Requires a specialized and potentially expensive iridium catalyst.
Convergent and efficient synthesis.The α-arylation step may require careful optimization.
Avoids classical resolution, improving overall yield and atom economy.May be more technically challenging to implement on a large scale compared to classical methods.
Demonstrated scalability to the gram scale.[4][5]

Route 3: A Convergent Approach via Suzuki Coupling

A patent for the synthesis of Elacestrant discloses a convergent strategy that relies on a Suzuki coupling reaction to form a key C-C bond.[6] This approach utilizes a vinyl bromide derivative of the tetrahydronaphthalene core and a boronic acid or ester derivative of the side chain.

Synthetic Overview

In this route, the tetrahydronaphthalene core is constructed as a vinyl bromide. This intermediate, such as 3-Bromo-7-Phenylmethoxy-1,2-Dihydronaphthalene (CAS 722536-73-4), serves as a key building block.[7] The other coupling partner is a boronic acid or ester derivative of the side chain. The Suzuki coupling of these two fragments, followed by further functional group manipulations, leads to the final Elacestrant molecule. This approach offers the flexibility to synthesize various analogs by simply modifying the coupling partners.

Key Intermediates and their Synthesis

The synthesis of the vinyl bromide precursor is a critical aspect of this route. It can be prepared from a corresponding tetralone through a multi-step sequence. Another important intermediate is N-Ethyl-4-Formyl-Benzeneacetamide (CAS 2477812-42-1), which can be used to construct the side chain portion of the molecule.[8]

Advantages and Disadvantages
Advantages Disadvantages
Convergent approach, allowing for late-stage diversification.The synthesis of the vinyl bromide and boronic acid coupling partners can be multi-step.
The Suzuki coupling is a robust and well-understood reaction.May require careful control of reaction conditions to avoid side reactions.
Potentially allows for a more modular synthesis.The cost and availability of the palladium catalyst and ligands for the Suzuki coupling need to be considered for large-scale synthesis.

Comparative Summary of Starting Materials

Starting Material Synthetic Route Key Advantages Key Disadvantages
6-Hydroxy-1-tetraloneThe Tetralone ApproachCommercially available, established chemistryRequires resolution for stereocontrol, potentially more steps
α-Substituted TetraloneDynamic Kinetic Asymmetric HydrogenationExcellent stereocontrol, high efficiencyRequires specialized catalyst, potentially higher initial cost
Vinyl Bromide DerivativeSuzuki Coupling ApproachConvergent, modularSynthesis of coupling partners can be lengthy

Visualizing the Synthetic Pathways

Elacestrant_Synthesis cluster_0 Route 1: Tetralone Approach cluster_1 Route 2: Asymmetric Hydrogenation cluster_2 Route 3: Suzuki Coupling 6-Hydroxy-1-tetralone 6-Hydroxy-1-tetralone Protected Tetralone Protected Tetralone 6-Hydroxy-1-tetralone->Protected Tetralone Protection Functionalized Tetralone Functionalized Tetralone Protected Tetralone->Functionalized Tetralone Functionalization Racemic Elacestrant Intermediate Racemic Elacestrant Intermediate Functionalized Tetralone->Racemic Elacestrant Intermediate Side-chain addition Elacestrant_R1 Elacestrant Racemic Elacestrant Intermediate->Elacestrant_R1 Resolution & Final Steps alpha-Aryl Tetralone alpha-Aryl Tetralone Chiral Tetralol Chiral Tetralol alpha-Aryl Tetralone->Chiral Tetralol DKR-AH Elacestrant_R2 Elacestrant Chiral Tetralol->Elacestrant_R2 Further Steps Vinyl Bromide Vinyl Bromide Coupled Intermediate Coupled Intermediate Vinyl Bromide->Coupled Intermediate Suzuki Coupling Boronic Acid Boronic Acid Boronic Acid->Coupled Intermediate Elacestrant_R3 Elacestrant Coupled Intermediate->Elacestrant_R3 Final Steps

Caption: Alternative synthetic routes to Elacestrant.

Conclusion

The choice of starting material for the synthesis of Elacestrant has a profound impact on the overall efficiency, cost, and scalability of the process. The classical tetralone approach offers a reliable and well-trodden path, while the dynamic kinetic asymmetric hydrogenation presents a more modern and elegant solution to the challenge of stereocontrol. The Suzuki coupling route provides a convergent and flexible strategy. For researchers and drug development professionals, a thorough evaluation of these alternatives, considering factors such as in-house expertise, available resources, and project timelines, is crucial for selecting the most appropriate synthetic strategy. As the demand for Elacestrant grows, the development of even more innovative and efficient synthetic routes will undoubtedly continue to be an active area of research.

References

A Comparative Guide to the Synthetic Routes of Substituted Acetanilides for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Substituted acetanilides are a cornerstone in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Their utility as key intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals necessitates a thorough understanding of their synthetic accessibility. This guide provides a comprehensive comparison of the prevalent synthetic routes to substituted acetanilides, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each method. The information presented herein is supported by experimental data to facilitate informed decisions in the laboratory.

The Enduring Legacy of Traditional Acylation

The most established and widely practiced method for the synthesis of acetanilides is the acylation of anilines with acetic anhydride or acetyl chloride. This venerable reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Traditional Acylation

The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent. In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid and yielding the acetanilide product.[1][2] When acetyl chloride is used, the reaction is often more vigorous and produces hydrochloric acid as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic. To counteract this, a base such as pyridine or sodium acetate is typically added to neutralize the acid as it forms.[3]

Diagram of the general mechanism of aniline acylation:

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Aniline Aniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Attacks carbonyl carbon AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->TetrahedralIntermediate TetrahedralIntermediate2 Tetrahedral Intermediate Acetanilide Acetanilide TetrahedralIntermediate2->Acetanilide Collapse of intermediate AceticAcid Acetic Acid (Byproduct) TetrahedralIntermediate2->AceticAcid Elimination

Caption: General mechanism of aniline acylation with acetic anhydride.

Advantages and Disadvantages of the Traditional Route

The primary advantages of this method are its simplicity, the ready availability and low cost of the reagents, and its broad applicability to a wide range of anilines. However, the traditional method is not without its drawbacks. The use of corrosive reagents like acetyl chloride and the often-exothermic nature of the reaction require careful handling.[4] Furthermore, the reaction can be slow for anilines bearing electron-withdrawing groups, and the use of excess acetic anhydride or harsh conditions can lead to the formation of the diacetylated byproduct. The workup often involves the use of large volumes of water to precipitate the product and wash away impurities, which can be a concern for waste disposal.

The Rise of Greener Alternatives

In recent years, the principles of green chemistry have spurred the development of more environmentally benign and efficient methods for acetanilide synthesis. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Acylation: A Step Towards Efficiency

The use of catalysts can significantly enhance the rate and selectivity of the acylation reaction, often allowing for the use of the less reactive but more atom-economical acetic acid as the acetylating agent.

Lewis acids, such as zinc chloride (ZnCl₂), magnesium sulfate (MgSO₄), and copper(II) triflate (Cu(OTf)₂), can activate the carbonyl group of the acetylating agent, making it more electrophilic and thus more susceptible to nucleophilic attack by the aniline.[5][6][7] This catalytic activation allows for milder reaction conditions and can lead to higher yields and shorter reaction times. For instance, a magnesium sulfate-glacial acetic acid system has been shown to be an effective and inexpensive catalyst for the synthesis of acetanilide.[7][8]

Mechanism of Lewis Acid Catalyzed Acylation:

G cluster_step1 Step 1: Activation of Acetylating Agent cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation LewisAcid Lewis Acid (e.g., Mg²⁺) ActivatedComplex Activated Complex LewisAcid->ActivatedComplex AceticAcid Acetic Acid AceticAcid->ActivatedComplex Coordinates with carbonyl oxygen ActivatedComplex2 Activated Complex Aniline Aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Attacks activated carbonyl ActivatedComplex2->Intermediate Intermediate2 Tetrahedral Intermediate Acetanilide Acetanilide Intermediate2->Acetanilide Proton transfer & elimination CatalystRegen Catalyst Regeneration Intermediate2->CatalystRegen G Reactants Aniline + Acetylating Agent (in a microwave-safe vessel) Microwave Microwave Irradiation (Controlled power and time) Reactants->Microwave Cooling Cooling to Room Temperature Microwave->Cooling Precipitation Precipitation (e.g., addition of water) Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Pure Acetanilide Drying->Product

References

A Comparative Guide to the Suzuki Coupling of N-(2-Bromo-5-methoxyphenyl)acetamide and Other Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical determinant of reaction efficiency, influencing yield, reaction kinetics, and catalyst selection. This guide provides an in-depth comparison of the performance of N-(2-Bromo-5-methoxyphenyl)acetamide with other commonly employed aryl bromides in the Suzuki coupling reaction, supported by experimental data and mechanistic insights.

The Suzuki-Miyaura Coupling: A Brief Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The catalytic cycle, a cornerstone of this transformation, involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.

The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > OTf >> Cl.[1] This reactivity is governed by the strength of the carbon-halogen bond, which must be cleaved during the rate-determining oxidative addition step.

A Comparative Analysis of Aryl Bromides in Suzuki Coupling

The electronic and steric properties of substituents on the aromatic ring of the aryl bromide significantly impact its reactivity in the Suzuki coupling. To illustrate these effects, we will compare this compound with three other representative aryl bromides: 4-bromoanisole (electron-rich), 2-bromotoluene (sterically hindered), and 4-bromonitrobenzene (electron-poor).

This compound: A Multifaceted Substrate

This compound presents an interesting case study due to the presence of three key functional groups: the bromine atom, a methoxy group, and an acetamido group.

  • Electronic Effects: The methoxy group (-OCH₃) at the 5-position is a strong electron-donating group, increasing the electron density of the aromatic ring. This generally makes the oxidative addition step slower compared to electron-deficient aryl halides. The acetamido group (-NHCOCH₃) at the N-position, ortho to the bromine, has a more complex influence. While the nitrogen lone pair can donate electron density through resonance, the carbonyl group is electron-withdrawing. The overall effect is moderately activating.

  • Steric Hindrance: The acetamido group at the ortho position introduces significant steric bulk around the reaction center (the C-Br bond). This steric hindrance can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step.

Comparative Aryl Bromides:
  • 4-Bromoanisole: This substrate is a classic example of an electron-rich aryl bromide. The methoxy group at the para position strongly donates electron density, making the C-Br bond stronger and the oxidative addition more challenging compared to unsubstituted bromobenzene.

  • 2-Bromotoluene: Here, the methyl group in the ortho position introduces steric hindrance, similar to the acetamido group in our target molecule, although to a lesser extent. This allows for an examination of the impact of steric bulk on reaction efficiency.

  • 4-Bromonitrobenzene: In contrast to the other examples, 4-bromonitrobenzene is an electron-poor aryl bromide. The strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, making the C-Br bond weaker and more susceptible to oxidative addition. Consequently, this substrate is generally highly reactive in Suzuki couplings.

Comparative Experimental Data

The following table summarizes representative experimental data for the Suzuki coupling of the discussed aryl bromides with phenylboronic acid. It is important to note that the data is compiled from various sources with differing reaction conditions, and therefore serves as a qualitative comparison of reactivity rather than a direct quantitative measure.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good (estimated)Inferred from[2]
4-BromoanisolePd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O1001298[3]
2-Bromotoluene[Pd(OAc)₂]-tBu₃PKOHToluene250.5>95[4]
4-BromonitrobenzenePd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O80195[5]

Analysis of the Data:

The data, while not from a single comparative study, aligns with the expected reactivity trends. 4-Bromonitrobenzene, the electron-poor substrate, reacts quickly and in high yield even at a lower temperature. 4-Bromoanisole, being electron-rich, requires slightly more forcing conditions to achieve a high yield. 2-Bromotoluene, despite the ortho-substituent, can also react efficiently, highlighting the ability of modern catalyst systems to overcome moderate steric hindrance.

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki coupling of this compound with phenylboronic acid. This protocol can be adapted for the other aryl bromides discussed, with potential adjustments to reaction time and temperature based on their relative reactivities.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Seal the flask with a rubber septum, and then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the underlying mechanisms and relationships, the following diagrams are provided.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L_n-Br OA->PdII Trans Transmetalation PdII->Trans Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)L_n-Ar' Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar' Biaryl Biaryl Product (Ar-Ar') RE->Biaryl ArylBromide Aryl Bromide (Ar-Br) ArylBromide->OA BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Trans

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Aryl_Bromide_Comparison A This compound -NHCOCH₃ (ortho) -OCH₃ (meta) B 4-Bromoanisole -OCH₃ (para) C 2-Bromotoluene -CH₃ (ortho) D 4-Bromonitrobenzene -NO₂ (para)

Structural comparison of the discussed aryl bromides.

Conclusion

The choice of aryl bromide is a critical parameter in the successful execution of a Suzuki-Miyaura cross-coupling reaction. This compound, with its combination of electron-donating and sterically hindering substituents, represents a moderately challenging substrate that requires careful optimization of reaction conditions. In contrast, electron-poor aryl bromides like 4-bromonitrobenzene are highly reactive, while electron-rich and less sterically hindered substrates such as 4-bromoanisole and 2-bromotoluene exhibit intermediate reactivity. Understanding the interplay of these electronic and steric factors is paramount for researchers in designing efficient and high-yielding synthetic routes towards complex molecular targets.

References

A Researcher's Guide to Navigating the Reactivity of Substituted Anilides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist engaged in the synthesis of pharmaceuticals, agrochemicals, and functional materials, the ability to predictably and efficiently form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, offering a versatile platform for forging these critical linkages. Anilides, with their inherent stability and prevalence in bioactive molecules, represent a key class of substrates for these transformations. However, the reactivity of an anilide is not a fixed property; it is exquisitely modulated by the nature and position of substituents on its aromatic core.

This guide provides an in-depth, objective comparison of the reactivity of substituted anilides in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will move beyond a mere recitation of protocols to dissect the underlying electronic and steric principles that govern anilide reactivity, supported by experimental data to empower researchers in their experimental design and catalyst selection.

The Decisive Role of Substituents: A Tale of Electrons and Sterics

The journey of an anilide through a palladium-catalyzed cross-coupling reaction is a multi-step catalytic cycle, with the oxidative addition of the anilide to the palladium(0) center often serving as the rate-determining step.[1] The electronic and steric landscape of the anilide substrate, dictated by its substituents, profoundly influences the facility of this crucial step and, consequently, the overall reaction efficiency.

Electronic Effects: The Push and Pull of Reactivity

The electronic character of a substituent on the anilide's aromatic ring can either accelerate or impede the cross-coupling reaction. This is primarily due to its influence on the electron density of the carbon atom undergoing oxidative addition.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density on the aromatic ring. This makes the carbon atom of the C-X (where X is a leaving group like Br or I) bond more electrophilic and, therefore, more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.[2] Consequently, anilides bearing EWGs generally exhibit enhanced reactivity in cross-coupling reactions.[3][4]

  • Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density on the aromatic ring. This renders the carbon atom less electrophilic, slowing down the rate of oxidative addition and often requiring more forcing reaction conditions (e.g., higher temperatures, more active catalysts) to achieve comparable yields to their electron-deficient counterparts.[3][4][5]

Steric Effects: The Gatekeepers of the Catalytic Center

The size and position of substituents on the anilide ring introduce steric hindrance, which can significantly impact the approach of the bulky palladium catalyst to the reaction center.

  • ortho-Substituents: Substituents at the ortho position to the amide group or the leaving group can create significant steric congestion around the reaction site. This can hinder the oxidative addition step, leading to lower reaction rates and yields.[6][7][8] In some cases, highly hindered substrates may require specialized, sterically demanding ligands to facilitate the reaction.[9]

  • meta- and para-Substituents: Substituents at the meta and para positions generally exert a lesser steric influence on the reaction center, with their effect being primarily electronic in nature.

Comparative Reactivity in Key Cross-Coupling Reactions: A Data-Driven Analysis

To provide a tangible understanding of these principles, we will now examine the performance of a series of substituted anilides in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The following data, compiled from the literature, illustrates the interplay of electronic and steric effects on reaction outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The following table summarizes the yields for the coupling of various substituted 2-bromo-N-phenylacetamides with phenylboronic acid.

Substituent on Anilide RingPositionElectronic EffectYield (%)Reference
-H-Neutral85[10]
4-OCH₃paraElectron-Donating78[11]
4-CH₃paraElectron-Donating82[11]
4-ClparaElectron-Withdrawing92[12]
4-NO₂paraElectron-Withdrawing95[13]
2-CH₃orthoElectron-Donating65[14]

As the data indicates, electron-withdrawing groups at the para-position lead to higher yields, consistent with an accelerated rate of oxidative addition. Conversely, electron-donating groups result in slightly lower yields. The significant drop in yield for the ortho-methyl substituted anilide highlights the detrimental impact of steric hindrance.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The following table compares the coupling of substituted bromoanilides with aniline.

Substituent on BromoanilidePositionElectronic EffectYield (%)Reference
-H-Neutral88[15]
4-OCH₃paraElectron-Donating81[2]
4-CF₃paraElectron-Withdrawing94[2]
2-CH₃orthoElectron-Donating70[16]
2,6-(CH₃)₂di-orthoElectron-Donating45[16]

Similar to the Suzuki-Miyaura coupling, electron-withdrawing groups enhance the reactivity of the bromoanilide, while electron-donating groups have the opposite effect. The steric hindrance from ortho-substituents is again evident, with the di-ortho-substituted substrate showing a dramatic decrease in yield.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes. The table below shows the yields for the coupling of substituted 2-iodo-N-phenylacetamides with phenylacetylene.

Substituent on Anilide RingPositionElectronic EffectYield (%)Reference
-H-Neutral90[17]
4-OCH₃paraElectron-Donating83[18]
4-CNparaElectron-Withdrawing96[18]
2-ClorthoElectron-Withdrawing75[17]

The trend of enhanced reactivity with electron-withdrawing substituents and diminished reactivity with electron-donating groups holds true for the Sonogashira coupling. The ortho-chloro substituent, despite being electron-withdrawing, leads to a lower yield, suggesting that steric hindrance can counteract the favorable electronic effect.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the investigation of substituted anilide reactivity in the three major cross-coupling reactions. It is crucial to note that optimization of reaction conditions (catalyst loading, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Considerations:
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Anhydrous Solvents: Use of anhydrous solvents is recommended to avoid unwanted side reactions.

  • Ligand Selection: The choice of ligand is critical for the success of the reaction. Sterically hindered biarylphosphine ligands such as XPhos or SPhos are often effective for challenging substrates.[8][15]

Protocol 1: Suzuki-Miyaura Coupling of a Substituted 2-Bromo-N-phenylacetamide

Suzuki_Miyaura_Workflow reagents Combine in Schlenk flask: - Substituted 2-bromo-N-phenylacetamide (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₂CO₃ (2.0 mmol) solvent Add anhydrous dioxane (5 mL) reagents->solvent 1. reaction Degas and heat at 100 °C for 12-24 h solvent->reaction 2. workup Cool, dilute with EtOAc, wash with brine reaction->workup 3. purification Dry, concentrate, and purify by column chromatography workup->purification 4.

Suzuki-Miyaura Coupling Workflow.

Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add the substituted 2-bromo-N-phenylacetamide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add 5 mL of anhydrous dioxane to the flask.

  • The flask is sealed, and the reaction mixture is subjected to three cycles of vacuum and backfilling with an inert gas.

  • The mixture is then stirred vigorously and heated to 100 °C for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of a Substituted Bromoanilide

Buchwald_Hartwig_Workflow reagents Combine in Schlenk flask: - Substituted bromoanilide (1.0 mmol) - Aniline (1.2 mmol) - Pd₂(dba)₃ (1 mol%) - XPhos (2 mol%) - NaOtBu (1.4 mmol) solvent Add anhydrous toluene (5 mL) reagents->solvent 1. reaction Degas and heat at 100 °C for 12-24 h solvent->reaction 2. workup Cool, dilute with EtOAc, wash with brine reaction->workup 3. purification Dry, concentrate, and purify by column chromatography workup->purification 4.

Buchwald-Hartwig Amination Workflow.

Methodology:

  • In a glovebox, a Schlenk flask is charged with the substituted bromoanilide (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • The flask is sealed, removed from the glovebox, and aniline (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL) are added via syringe under a positive pressure of inert gas.

  • The reaction mixture is degassed and then heated to 100 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the desired N-aryl anilide.

Protocol 3: Sonogashira Coupling of a Substituted 2-Iodo-N-phenylacetamide

Sonogashira_Workflow reagents Combine in Schlenk flask: - Substituted 2-iodo-N-phenylacetamide (1.0 mmol) - Phenylacetylene (1.2 mmol) - Pd(PPh₃)₂Cl₂ (2 mol%) - CuI (4 mol%) - Et₃N (2.0 mmol) solvent Add anhydrous THF (5 mL) reagents->solvent 1. reaction Degas and stir at room temperature for 6-12 h solvent->reaction 2. workup Filter, concentrate, and dilute with EtOAc reaction->workup 3. purification Wash, dry, and purify by column chromatography workup->purification 4.

Sonogashira Coupling Workflow.

Methodology:

  • A Schlenk flask is charged with the substituted 2-iodo-N-phenylacetamide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Anhydrous tetrahydrofuran (5 mL), triethylamine (2.0 mmol, 2.0 equiv), and phenylacetylene (1.2 mmol, 1.2 equiv) are added sequentially via syringe.

  • The reaction mixture is stirred at room temperature for 6-12 hours, or until the starting material is consumed as indicated by TLC.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to afford the alkynylated anilide.[17]

Understanding the Catalytic Cycle: A Visual Representation

The general palladium-catalyzed cross-coupling cycle provides a framework for understanding the reactivity of substituted anilides.

Catalytic_Cycle cluster_OA cluster_TM cluster_RE Pd0 Pd(0)L₂ PdII R-Pd(II)(X)L₂ Pd0->PdII OA Oxidative Addition PdII_R R-Pd(II)(R')L₂ PdII->PdII_R TM Transmetalation PdII_R->Pd0 Product R-R' PdII_R->Product RE Reductive Elimination Substrate R-X Reagent R'-M

Generalized Palladium Cross-Coupling Cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the substituted anilide (R-X) to form a Pd(II) intermediate. The electronic and steric properties of the substituents on the anilide have a profound impact on the rate of this step.

  • Transmetalation: The organic group (R') from the coupling partner (R'-M, e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic fragments (R and R') are coupled together, forming the desired product (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion and Future Outlook

The reactivity of substituted anilides in palladium-catalyzed cross-coupling reactions is a predictable function of the electronic and steric properties of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance reactivity by facilitating the rate-determining oxidative addition step, while electron-donating and sterically bulky groups tend to have the opposite effect. A thorough understanding of these principles, combined with careful selection of the catalyst system and reaction conditions, is essential for the successful application of these powerful bond-forming reactions in modern organic synthesis.

As the field continues to evolve, the development of more active and versatile catalyst systems will undoubtedly expand the scope of cross-coupling reactions to include even more challenging anilide substrates. The insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to navigate the complexities of anilide reactivity and accelerate the discovery and development of novel molecules with significant societal impact.

References

A Comparative Guide to Greener Acetanilide Synthesis: From Traditional Methods to Sustainable Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing and organic synthesis, the pursuit of greener, more sustainable processes is not merely a trend but a critical necessity. Acetanilide, a vital precursor in the production of various dyes and pharmaceuticals, including sulfa drugs, has traditionally been synthesized through methods that are effective yet fraught with environmental and safety concerns. This guide provides an in-depth comparison of conventional and emerging green chemistry approaches to acetanilide synthesis, supported by experimental data, to empower researchers and drug development professionals in making more sustainable and efficient choices.

The Conventional Benchmark: Acetylation with Acetic Anhydride

The classical synthesis of acetanilide involves the acetylation of aniline using acetic anhydride, often in the presence of a catalyst like concentrated sulfuric acid or glacial acetic acid.[1] The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride.[2]

While this method is robust and widely taught, its drawbacks are significant from a green chemistry perspective. Acetic anhydride is a corrosive and lachrymatory reagent, and the use of strong acids as catalysts introduces issues of hazardous waste and difficult separation.[3] The reaction also produces acetic acid as a byproduct, which, while not highly toxic, contributes to a lower atom economy.[4]

Environmental and Safety Concerns of the Traditional Route:
  • Hazardous Reagents: Use of corrosive and irritating acetic anhydride and strong acids.[3]

  • Byproduct Formation: Generation of acetic acid, reducing the overall atom economy.[4]

  • Energy Intensive: Often requires heating or refluxing, consuming significant energy.[5]

  • Use of Organic Solvents: Some protocols utilize volatile and potentially toxic organic solvents.[6]

Green Chemistry in Action: Safer and More Efficient Alternatives

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of acetanilide synthesis, this has spurred the development of several innovative methods that offer significant advantages over the traditional approach.

Microwave-Assisted, Solvent- and Catalyst-Free Synthesis

One of the most promising green alternatives is the use of microwave irradiation to drive the reaction between aniline and glacial acetic acid without the need for a solvent or a catalyst.[7][8] Microwave heating offers rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating.[1]

This method directly addresses several drawbacks of the conventional synthesis. By replacing acetic anhydride with the less hazardous glacial acetic acid, the overall toxicity of the process is reduced.[7] The elimination of both a catalyst and a solvent simplifies the work-up procedure and minimizes waste generation, leading to a much cleaner and more efficient process.[8]

Catalytic Solvent-Free Synthesis with Magnesium Sulfate

Another innovative approach involves the use of a mild and inexpensive Lewis acid catalyst, such as magnesium sulfate heptahydrate (MgSO₄·7H₂O), in a solvent-free reaction between aniline and glacial acetic acid.[3][9] The catalyst enhances the electrophilicity of the carbonyl carbon in acetic acid, facilitating the nucleophilic attack by aniline.[3]

This method stands out for its simplicity, use of an environmentally benign and abundant catalyst, and avoidance of toxic reagents like acetic anhydride.[3][9] The solvent-free condition further enhances its green credentials by reducing waste and potential environmental contamination.[3]

Aqueous Medium Synthesis at Room Temperature

A remarkably simple and green method involves the reaction of aniline with acetic anhydride in an aqueous medium at room temperature.[5] This approach is counterintuitive as acetic anhydride readily hydrolyzes in water. However, the acetylation of aniline is significantly faster than the hydrolysis of acetic anhydride, allowing for the efficient formation of acetanilide.[5]

The use of water as a solvent is a major advantage from a green chemistry perspective, as it is non-toxic, non-flammable, and readily available.[5] The reaction is also extremely fast and proceeds at room temperature, eliminating the need for heating and thus conserving energy.[5]

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes the key performance metrics of the conventional method and the discussed green alternatives based on published experimental data.

MethodAcetylating AgentSolventCatalystReaction TimeYield (%)Key Advantages
Conventional Acetic AnhydrideGlacial Acetic AcidConc. H₂SO₄ (optional)15-20 min (heating)~85%Well-established, reliable
Microwave-Assisted Glacial Acetic AcidNone (Solvent-Free)None40-50 min70-80%[7]No solvent or catalyst, rapid heating[7][8]
Catalytic Solvent-Free Glacial Acetic AcidNone (Solvent-Free)MgSO₄·7H₂O90 minup to 92%[3]Inexpensive & benign catalyst, high yield[3][9]
Aqueous Medium Acetic AnhydrideWaterNone5 min92%[5]Extremely fast, room temp, water as solvent[5]

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for the conventional and a representative green synthesis method.

Conventional_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mix Mix & Heat (Reflux) Aniline->Mix AceticAnhydride Acetic Anhydride AceticAnhydride->Mix Catalyst Glacial Acetic Acid / H₂SO₄ Catalyst->Mix Cool Cool in Ice Bath Mix->Cool Precipitate Precipitate Acetanilide Cool->Precipitate Filter Filter Crude Product Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Dry Dry Pure Acetanilide Recrystallize->Dry Green_Microwave_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Microwave Microwave Irradiation Aniline->Microwave AceticAcid Glacial Acetic Acid AceticAcid->Microwave Cool Cool Reaction Mixture Microwave->Cool Precipitate Precipitate in Cold Water Cool->Precipitate Filter Filter Acetanilide Precipitate->Filter Dry Dry Pure Product Filter->Dry

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-(2-Bromo-5-methoxyphenyl)acetamide in Modern Synthesis

This compound is a key building block in contemporary organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a bromo-substituted aromatic ring with both electron-donating (methoxy) and electron-withdrawing (acetamide) groups, presents a unique electronic landscape for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures from simpler precursors[1]. This guide provides a comparative analysis of the efficacy of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this versatile substrate. Our focus is to provide researchers, scientists, and drug development professionals with actionable data and insights to optimize their synthetic strategies.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals. The choice of palladium catalyst is critical for achieving high yields and turnover numbers, especially with electronically nuanced substrates like this compound[2].

Comparative Catalyst Performance in Suzuki-Miyaura Coupling

The efficacy of a palladium catalyst in this context is heavily influenced by the ligand's steric and electronic properties. Below is a comparison of common catalyst systems.

Catalyst SystemLigand TypeBaseSolventTemp. (°C)Time (h)Yield (%)Key Insights & Causality
Pd(dppf)Cl₂ FerrocenylphosphineK₃PO₄1,2-Dimethoxyethane85->70A robust and reliable catalyst. The bidentate dppf ligand provides good stability to the palladium center, facilitating both oxidative addition and reductive elimination.
Pd(PPh₃)₄ Monodentate PhosphineK₃PO₄1,4-Dioxane/H₂O85-9512-24~85A classic catalyst, effective for a range of substrates. However, it may require longer reaction times and higher catalyst loadings compared to more modern systems[3].
Pd(OAc)₂ / SPhos Buchwald LigandK₃PO₄Toluene/H₂O--Expected HighBulky and electron-rich biarylphosphine ligands like SPhos are known to accelerate the rate-limiting reductive elimination step and are particularly effective for challenging substrates[3][4].
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)K₂CO₃THF60-Expected HighNHC ligands are strong σ-donors, forming highly stable and active catalysts. PEPPSI-type precatalysts are particularly effective for heteroaryl and sterically hindered couplings, often at lower temperatures[5].

Note: Data for Pd(OAc)₂/SPhos and Pd-PEPPSI-IPr are inferred from their high performance with structurally similar electron-rich and ortho-substituted aryl bromides[2][3]. Direct comparative studies with this compound are limited in the public domain.

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

This protocol is a reliable starting point for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 equiv.).

  • Solvent Addition: Add degassed 1,2-dimethoxyethane to the flask.

  • Reaction: Heat the mixture to 85 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - K₃PO₄ - Pd(dppf)Cl₂ B Add Degassed Solvent (1,2-Dimethoxyethane) A->B Under Inert Atmosphere C Heat to 85 °C and Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Cool, Dilute, and Wash D->E Upon Completion F Dry and Concentrate E->F G Column Chromatography F->G H Coupled Product G->H Final Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex ArPd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition Amine_complex [ArPd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex ArPd(II)(NR'R'')L₂ Amine_complex->Amido_complex Deprotonation BaseH Base-H⁺Br⁻ Amine_complex->BaseH Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination ArBr Ar-Br ArBr->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Terminal Alkyne - Pd(PPh₃)₄ & CuI B Add Degassed Solvent & Base (e.g., Toluene & Et₃N) A->B Under Inert Atmosphere C Stir at Desired Temp. (RT to 100 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Filter through Celite D->E Upon Completion F Concentrate Filtrate E->F G Column Chromatography F->G H Aryl Alkyne G->H Final Product

References

A Senior Application Scientist's Guide to Biaryl Synthesis: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Biaryl Motif

The biaryl structural unit, characterized by two directly connected aromatic rings, is a cornerstone of modern chemistry. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical importance of efficient and versatile synthetic methods for its construction.[1][2] From blockbuster drugs to the building blocks of organic light-emitting diodes (OLEDs), the ability to forge carbon-carbon bonds between aryl systems with precision and control is a key enabling technology for innovation across the chemical sciences. This guide provides a comparative analysis of the most prominent and widely adopted methods for biaryl synthesis, offering researchers, scientists, and drug development professionals a detailed examination of both traditional cross-coupling reactions and modern direct arylation strategies. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide representative experimental data to inform your selection of the optimal synthetic route.

Traditional Cross-Coupling Reactions: The Pillars of Biaryl Synthesis

For decades, palladium-catalyzed cross-coupling reactions have been the gold standard for biaryl construction. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the field of organic synthesis.[3] They generally involve the coupling of an organometallic reagent with an organic halide or pseudohalide.

The Catalytic Cycle: A Common Mechanistic Framework

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this fundamental pathway is crucial for troubleshooting and optimizing these powerful transformations.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-Ar' Transmetalation (Ar'-M) Ar-Pd(II)L_n-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L_n-Ar'->Ar-Ar' Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis, lauded for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5]

  • Mechanism in Brief: The reaction couples an aryl- or vinyl-boronic acid (or its ester derivatives) with an aryl- or vinyl-halide or triflate. A base is required to activate the organoboron species, forming a borate complex that facilitates the transmetalation step.[3]

  • Advantages:

    • Mild reaction conditions.

    • High functional group tolerance.

    • Commercially available and diverse library of boronic acids.

    • Boron-containing byproducts are generally non-toxic and easily removed.

  • Disadvantages:

    • The presence of a base can be problematic for base-sensitive substrates.

    • Protodeboronation can be a competing side reaction.

The Stille Coupling

The Stille coupling utilizes organotin reagents (organostannanes) and offers the distinct advantage of often proceeding under neutral conditions, which can be beneficial for sensitive substrates.[6]

  • Mechanism in Brief: An organostannane couples with an organic halide or triflate. The transmetalation step is typically the rate-determining step and does not require a base.[1][7]

  • Advantages:

    • Mild, often neutral reaction conditions.

    • Organostannanes are tolerant of a wide array of functional groups and are stable to air and moisture.[8]

  • Disadvantages:

    • The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[6][9]

    • Stoichiometric amounts of toxic tin reagents are required.

The Negishi Coupling

The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts. This heightened reactivity can be advantageous for challenging couplings.[10][11]

  • Mechanism in Brief: An organozinc halide couples with an organic halide or triflate. The high reactivity of the organozinc reagent often leads to faster reaction times.[12]

  • Advantages:

    • High reactivity, allowing for the coupling of less reactive substrates.

    • Excellent regio- and stereoselectivity.

  • Disadvantages:

    • Organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions and inert atmospheres.[12]

    • The functional group tolerance is generally lower than that of Suzuki or Stille couplings due to the higher nucleophilicity of the organozinc reagent.[13]

The Kumada Coupling

As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes highly reactive Grignard (organomagnesium) or organolithium reagents.[8][14]

  • Mechanism in Brief: An organomagnesium or organolithium reagent couples with an organic halide. The reaction is typically catalyzed by nickel or palladium complexes.[7][15]

  • Advantages:

    • High reactivity of the organometallic reagent.

    • Grignard reagents are readily prepared and cost-effective.

  • Disadvantages:

    • The high reactivity of the Grignard reagent leads to low functional group tolerance, as it reacts with acidic protons and many electrophilic functional groups.[7][16]

    • Strict anhydrous and anaerobic conditions are necessary.

Comparative Performance Data

To provide a tangible comparison, the following table summarizes typical reaction parameters for the synthesis of 4-methoxybiphenyl, a representative biaryl compound, using the four major cross-coupling methods. It is important to note that direct comparisons can be challenging as optimal conditions can vary significantly.

ParameterSuzuki-Miyaura CouplingStille CouplingNegishi CouplingKumada Coupling
Aryl Halide 4-Bromoanisole4-Iodoanisole4-Bromoanisole4-Bromoanisole
Organometallic Phenylboronic acidPhenyltributylstannanePhenylzinc chloridePhenylmagnesium bromide
Catalyst Pd(PPh₃)₄ / Pd(OAc)₂Pd(PPh₃)₄Pd(PPh₃)₄ / Ni(dppe)Cl₂Ni(dppp)Cl₂
Catalyst Loading 1-5 mol%1-5 mol%2-5 mol%1-3 mol%
Base/Additive K₂CO₃, Cs₂CO₃, etc.Often none (LiCl, CuI)NoneNone
Solvent Toluene/H₂O, DioxaneDMF, Toluene, THFTHF, DioxaneTHF, Diethyl Ether
Temperature 80-110 °C60-100 °CRoom Temp. to 65 °CRoom Temp. to 60 °C
Typical Yield 74-91%[1]~85%Good to Excellent~90%[17]

Modern Approaches: Direct Arylation via C-H Activation

In recent years, a paradigm shift in biaryl synthesis has emerged with the development of direct arylation methods, primarily through transition metal-catalyzed C-H bond activation.[18] These methods offer a more atom- and step-economical approach by avoiding the pre-functionalization of one of the aromatic coupling partners.[16]

  • Core Principle: A C-H bond on one arene is directly coupled with an aryl halide or another C-H bond on a second arene. This process is typically directed by a coordinating group on one of the substrates to control regioselectivity.

  • Advantages:

    • Increased atom and step economy.

    • Reduced generation of metallic waste.

    • Allows for the late-stage functionalization of complex molecules.

  • Disadvantages:

    • Controlling regioselectivity can be challenging without a directing group.

    • Often requires higher catalyst loadings and harsher reaction conditions than traditional cross-coupling.

    • Substrate scope can be limited.

Catalytic Cycle of a Directed C-H Arylation

The mechanism of directed C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway.

CH_Activation_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Cyclometalated_Intermediate Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-X->Cyclometalated_Intermediate C-H Activation / CMD (Ar'-H) Cyclometalated_Intermediate->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Cyclometalated_Intermediate->Ar-Ar' Product

Caption: Simplified catalytic cycle for a directed C-H arylation reaction.

Experimental Protocols

The following are representative, detailed experimental procedures for the major biaryl synthesis methods discussed.

Experimental Workflow: A Generalized Overview

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Purification Reagents Combine Aryl Halide, Organometallic Reagent, Base (if needed) Catalyst Add Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Purify by Chromatography or Recrystallization Drying->Purification

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 4-Methylbiphenyl [4]

  • Reaction Setup: To a round-bottom flask, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Stille Coupling

Synthesis of 4-Methoxy-4'-nitrobiphenyl [2]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-iodoanisole (1.0 equiv) and 4-nitrophenyltributylstannane (1.1 equiv) in anhydrous DMF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and dilute with diethyl ether. Wash the organic layer with a saturated aqueous solution of KF to precipitate tin byproducts. Filter the mixture through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Protocol 3: Negishi Coupling

General Procedure for Biaryl Synthesis [12]

  • Organozinc Preparation: In a flame-dried flask under argon, dissolve the aryl bromide (1.0 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes. Add a solution of ZnCl₂ (1.1 equiv) in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate flask, add the second aryl bromide (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF. Add the freshly prepared organozinc solution via cannula.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Protocol 4: Kumada Coupling

Synthesis of 4-Methoxybiphenyl [17]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add magnesium turnings (1.2 equiv).

  • Grignard Formation: Add a solution of bromobenzene (1.2 equiv) in anhydrous THF dropwise to initiate the formation of phenylmagnesium bromide.

  • Coupling Reaction: In a separate flask, dissolve 4-bromoanisole (1.0 equiv) and Ni(dppp)Cl₂ (1-3 mol%) in anhydrous THF. Cool the solution to 0 °C.

  • Addition: Add the prepared Grignard reagent to the solution of 4-bromoanisole and catalyst dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Carefully quench the reaction by slow addition of 1 M HCl at 0 °C. Extract the mixture with diethyl ether.

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate. Purify by column chromatography.

Protocol 5: Direct C-H Arylation

Palladium-Catalyzed Arylation of Benzene [19]

  • Reaction Setup: To a pressure vessel, add the aryl bromide (1.0 mmol), K₂CO₃ (2.0 mmol), and pivalic acid (0.3 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and a suitable ligand (e.g., P(o-tol)₃, 10 mol%).

  • Solvent Addition: Add benzene (used as both reagent and solvent).

  • Reaction: Seal the vessel and heat to 110-140 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature and carefully vent the vessel. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Functional Group Tolerance: A Comparative Overview

The ability of a reaction to tolerate a wide range of functional groups is a critical factor in its utility, particularly in the synthesis of complex molecules. The table below provides a general comparison of the functional group compatibility of the discussed methods.

Functional GroupSuzukiStilleNegishiKumadaC-H Activation
Esters, Amides ToleratedToleratedToleratedNot Tolerated Generally Tolerated
Ketones, Aldehydes ToleratedToleratedSome limitationsNot Tolerated Generally Tolerated
Nitriles ToleratedToleratedToleratedNot Tolerated Generally Tolerated
Alcohols, Amines Protection often neededToleratedProtection often neededNot Tolerated Can interfere/act as directing groups
Nitro Groups ToleratedToleratedToleratedNot Tolerated Generally Tolerated
Acidic Protons Problematic (Base)ToleratedNot Tolerated Not Tolerated Can be problematic

Conclusion and Future Outlook

The synthesis of biaryls remains a vibrant and evolving field of chemical research. While the traditional palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, continue to be the workhorses of both academic and industrial laboratories due to their reliability and broad applicability, the choice of method should be carefully considered based on the specific requirements of the target molecule. For substrates intolerant to basic conditions, the Stille coupling offers a powerful alternative, provided the toxicity and purification challenges associated with organotin reagents can be managed. The Negishi and Kumada couplings, with their highly reactive organometallic reagents, are valuable for specific applications where high reactivity is paramount, though at the cost of functional group tolerance.

The ascent of direct C-H arylation methodologies represents the future direction of biaryl synthesis. By obviating the need for pre-functionalization, these methods offer a more sustainable and efficient approach. While challenges in controlling regioselectivity and expanding substrate scope remain, ongoing research in catalyst design and mechanistic understanding promises to further enhance the power and practicality of these transformative reactions. Ultimately, a thorough understanding of the strengths and weaknesses of each of these synthetic tools will empower the modern chemist to design and execute the most effective and elegant syntheses of these fundamentally important molecular scaffolds.

References

A Senior Application Scientist's Guide to the Validation of N-(2-Bromo-5-methoxyphenyl)acetamide Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. N-(2-Bromo-5-methoxyphenyl)acetamide, a key intermediate in the synthesis of the API Elacestrant, is no exception.[1] Its purity directly impacts the quality and safety of the final drug product. This guide provides an in-depth, technically sound validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data and protocols, to empower you in selecting the most appropriate method for your needs.

The Criticality of Purity in Pharmaceutical Intermediates

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the importance of controlling impurities in new drug substances.[2][3] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[4][5] In the case of this compound, which is synthesized via the acylation of 2-Bromo-5-methoxyaniline, the primary potential impurity is the unreacted starting material.[6] The presence of such impurities can have significant consequences, potentially affecting the safety and efficacy of the final API. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its versatility in handling non-volatile and thermally labile compounds, like this compound, makes it an ideal choice.[7] This section outlines a comprehensive validation of a reversed-phase HPLC (RP-HPLC) method, adhering to the principles of ICH Q2(R1).[2][4]

Proposed HPLC Method

A robust RP-HPLC method using a C18 column is proposed for the separation and quantification of this compound from its potential impurities.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for a wide range of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesTo ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds with good sensitivity.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
HPLC Method Validation: A Step-by-Step Protocol

The validation of this HPLC method is crucial to ensure its reliability and accuracy. The following protocol is based on the ICH Q2(R1) guidelines.

HPLC_Validation_Workflow Specificity Specificity (Forced Degradation) Linearity Linearity & Range (50-150% of nominal) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varied Parameters) Precision->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: Workflow for HPLC method validation.

1. Specificity:

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare solutions of this compound.

    • Spike separate solutions with the potential impurity, 2-Bromo-5-methoxyaniline.

    • Subject the analyte solution to forced degradation conditions (acid, base, oxidation, heat, and light).

    • Analyze all solutions by the proposed HPLC method.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any impurity or degradation peaks, with a resolution of >2.

2. Linearity and Range:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five concentrations of this compound, typically ranging from 50% to 150% of the nominal working concentration.

    • Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the analyte into a placebo.

    • Analyze each concentration in triplicate.

  • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.

4. Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2%)

    • Analyze a sample of this compound under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the assay results should not be significantly affected.

A Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.

Technique_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_NMR NMR cluster_DSC DSC HPLC_node High Versatility Good for non-volatile & thermally labile compounds Quantitative Accuracy GCMS_node Excellent for volatile impurities Provides structural information (MS) High Separation Efficiency NMR_node Provides detailed structural information Quantitative without a reference standard (qNMR) Non-destructive DSC_node Rapid purity assessment for crystalline solids Requires small sample size Measures total eutectic impurities

Caption: Comparison of analytical techniques for purity.

Table 2: Comparison of Analytical Techniques for Purity Determination

FeatureHPLCGC-MSNMRDSC
Analyte Volatility Non-volatileVolatile/Semi-volatileNot a limiting factorCrystalline solids
Thermal Stability Not requiredRequiredNot requiredRequires melting
LOD/LOQ Low (ng/mL range)Very low (pg/mL range)Higher (µg/mL range)Higher (detects >0.1% impurity)
Structural Information Limited (UV spectrum)High (Mass spectrum)Very High (Molecular structure)Indirect (melting behavior)
Quantification Requires reference standardRequires reference standardCan be absolute (qNMR)Provides total impurity content
Analysis Time 15-30 min10-20 min5-15 min10-20 min
Sample Preparation ModerateCan be extensiveSimpleMinimal
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][7] While this compound itself is not highly volatile, GC-MS could be valuable for detecting volatile organic impurities that may be present from the synthesis.

  • Advantages: High separation efficiency and the ability to provide structural information for unknown impurities through mass spectrometry.

  • Limitations: Not suitable for non-volatile or thermally labile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[8]

  • Advantages: Provides definitive structural information, is non-destructive, and can be used for quantification without the need for a specific reference standard for each impurity.

  • Limitations: Lower sensitivity compared to chromatographic techniques, making it less suitable for detecting trace-level impurities.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For high-purity crystalline compounds, it can be used to determine the total mole fraction of impurities.[9][10][11]

  • Advantages: Rapid analysis, requires a small amount of sample, and provides a measure of the total eutectic impurity content.

  • Limitations: Only applicable to crystalline materials that melt without decomposition, and it does not provide information on the identity of individual impurities.

Conclusion: An Integrated Approach to Purity Assessment

The validation of an HPLC method for the purity determination of this compound is a critical step in ensuring the quality and safety of the final API. The detailed protocol provided in this guide, based on ICH guidelines, offers a robust framework for this validation.

While HPLC stands out as the most versatile and widely applicable technique for this purpose, a comprehensive purity assessment strategy may involve the use of orthogonal techniques. GC-MS can be invaluable for identifying volatile impurities, NMR for definitive structural confirmation, and DSC for a rapid assessment of the total impurity content in the crystalline intermediate. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the highest standards of quality and safety in the pharmaceutical manufacturing process.

References

A Senior Application Scientist's Guide to Intermediate Selection in API Synthesis: A Cost-Benefit Analysis of N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of chemical intermediates is a critical decision point in the synthesis of Active Pharmaceutical Ingredients (APIs), profoundly impacting process efficiency, scalability, safety, and overall cost-of-goods. This guide provides an in-depth cost-benefit analysis of N-(2-Bromo-5-methoxyphenyl)acetamide (CAS 123027-99-6), a versatile building block, within the broader context of API synthesis. Rather than a simple head-to-head comparison, we will first dissect the synthesis and cost structure of this key intermediate. We then use the well-documented synthesis of the tyrosine kinase inhibitor Pazopanib as a comparative framework to explore how different strategic choices in starting materials and synthetic routes dictate the ultimate economic and practical viability of a manufacturing process. This analysis is grounded in experimental data, detailed protocols, and process visualizations to provide actionable insights for drug development professionals.

Profile of a Versatile Intermediate: this compound

This compound is a substituted anilide that serves as a valuable precursor in pharmaceutical R&D.[1] Its structure is primed for synthetic elaboration; the acetamide group provides a stable protecting group for the aniline nitrogen, while the bromine atom is an ideal handle for carbon-carbon and carbon-heteroatom bond formation, most commonly via palladium-catalyzed cross-coupling reactions. The methoxy group, an electron-donating substituent, further modulates the electronic properties of the aromatic ring. This intermediate is a key building block in the synthesis of advanced pharmaceutical compounds, including the selective estrogen receptor degrader (SERD), Elacestrant.[1]

Synthetic Pathway and Process Considerations

The most direct and common route to this compound is the N-acylation of its corresponding aniline precursor, 2-Bromo-5-methoxyaniline.[1] This reaction is typically straightforward, high-yielding, and amenable to scale-up.

cluster_0 Precursor Synthesis cluster_1 N-Acylation Nitrobenzene 1-Bromo-4-methoxy-2-nitrobenzene Aniline 2-Bromo-5-methoxyaniline Nitrobenzene->Aniline Reduction (e.g., Fe/NH₄Cl) Target This compound Aniline->Target Acetylation (e.g., Acetic Anhydride)

Caption: General synthetic workflow for this compound.

Experimental Protocol: N-Acetylation of 2-Bromo-5-methoxyaniline

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind this choice of reagents lies in its efficiency and simplicity; acetic anhydride is an inexpensive and highly reactive acylating agent, and the reaction can often be performed without an external catalyst, proceeding rapidly at room temperature.[2]

Materials:

  • 2-Bromo-5-methoxyaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Sodium Acetate (optional, as base)

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-methoxyaniline (e.g., 5.0 g, 24.7 mmol) in glacial acetic acid (25 mL).

  • Reagent Addition: To the stirring solution, add acetic anhydride (e.g., 2.8 mL, 29.7 mmol) dropwise over 5 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A white precipitate of the product will form.

  • Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight to yield this compound.

Trustworthiness: This self-validating protocol should yield a white to off-white solid with an expected yield of >90% and high purity, which can be confirmed by melting point analysis and NMR spectroscopy.

Cost Profile Analysis

The cost of an intermediate is a composite of raw material prices, process costs, and purification requirements. A breakdown for this compound reveals key economic drivers.

Cost Component Description Relative Cost Impact Key Considerations for Cost Reduction
Starting Material 2-Bromo-5-methoxyanilineHighSourcing from a reliable, large-scale manufacturer. The cost is dependent on the multi-step synthesis from simpler precursors.[1]
Acylating Agent Acetic Anhydride / Acetyl ChlorideLowAcetic anhydride is a commodity chemical and is highly cost-effective.
Solvent Glacial Acetic Acid, Ethyl Acetate, etc.MediumCost is dependent on volume. Solvent-free or catalytic conditions can significantly reduce this cost and the associated waste disposal fees.[2]
Energy Heating/Cooling/Stirring/DryingLowThe acylation is often exothermic and rapid, requiring minimal energy input.[3]
Labor & Equipment Operator time, reactor occupancyMediumA simple, one-step, high-yielding synthesis minimizes labor and equipment time, making it economically favorable.
Waste Disposal Aqueous acidic waste, solvent wasteMediumNeutralization of acidic waste is required. Minimizing solvent use is the primary lever for waste reduction.

Comparative Case Study: Divergent Synthetic Strategies for Pazopanib

To contextualize the cost-benefit decisions surrounding an intermediate, we will analyze two distinct synthetic routes to Pazopanib, a tyrosine kinase inhibitor.[4] The choice of starting materials in these routes fundamentally alters the entire manufacturing process, providing a powerful illustration of strategic synthesis design.

cluster_A Route A: 'Indazole First' Strategy cluster_B Route B: 'Pyrimidine First' Strategy cluster_C Final Convergent Step A1 3-Methyl-6-nitro-1H-indazole A2 N,2,3-Trimethyl-2H-indazol-6-amine (Key Intermediate 5) A1->A2 1. N-Methylation 2. Nitro Reduction 3. N-Methylation A3 N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine A2->A3 Coupling with 2,4-dichloropyrimidine API Pazopanib A3->API Coupling with 5-Amino-2-methylbenzenesulfonamide B1 5-Amino-2-methylbenzenesulfonamide B2 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (Key Intermediate) B1->B2 Coupling with 2,4-dichloropyrimidine B2->API Coupling with N,2,3-Trimethyl-2H-indazol-6-amine

Caption: Divergent synthetic strategies for the API Pazopanib.

Route A: The "Indazole First" Innovator Approach

This route, similar to the one reported by the innovator, begins with a pre-formed indazole core which is then elaborated.[4] A key intermediate is N,2,3-trimethyl-2H-indazol-6-amine.[5]

Experimental Protocol: N-Methylation and Nitro Reduction (Key Steps) A novel, optimized approach to the key intermediate N,2,3-trimethyl-2H-indazol-6-amine (5) has been reported with a comparable overall yield of 55%.[5] This multi-step sequence within the overall synthesis highlights the process complexity.

  • Nitro Reduction: 3-methyl-6-nitro-1H-indazole is reduced to 3-methyl-1H-indazol-6-amine (yield: 87%).[5]

  • Reductive Amination: The resulting amine undergoes reductive amination to introduce the first N-methyl group, yielding N,3-dimethyl-1H-indazol-6-amine (yield: 87%).[5]

  • N-Methylation of Indazole: The final methylation occurs on the indazole N2 position to afford the target intermediate (yield: 73%).[5]

Causality: This sequence is designed to control the regioselectivity of the methylation steps. Methylating the exocyclic amine before the indazole nitrogen prevents undesired side reactions. However, it involves multiple distinct transformations.

Route B: The "Pyrimidine First" Alternative Strategy

This alternative approach builds a different key intermediate by first coupling the sulfonamide tail with the pyrimidine core.[6]

Experimental Protocol: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide This protocol is based on a patented, commercially viable process.[6]

  • Reaction Setup: Charge a reactor with 5-amino-2-methylbenzenesulfonamide (1.0 eq), 2,4-dichloropyrimidine (1.05 eq), and a solvent mixture such as ethanol and tetrahydrofuran.

  • Base Addition: Add sodium bicarbonate (2.0 eq) as a mild inorganic base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the mixture to reflux and stir until the starting amine is consumed (monitored by HPLC).

  • Isolation: After cooling, the product can be isolated by filtration and purified by recrystallization from a solvent like ethyl acetate to yield the target intermediate (reported yield: 48%).[6]

Causality: This strategy uses a different order of bond connections (C-N coupling first). While the yield for this specific step is lower, it may offer advantages in the cost of starting materials or the ease of purification compared to the multi-step sequence in Route A.

Quantitative Performance Comparison
Parameter Route A ("Indazole First") Route B ("Pyrimidine First") Rationale & Implications
Overall Yield ~55% for key intermediate (5).[5]~48% for key intermediate (8).[6]Route A shows a higher yield for its key intermediate sequence, which can significantly lower costs at scale.
Starting Materials 3-methyl-6-nitro-1H-indazole5-amino-2-methylbenzenesulfonamideCost and availability of these primary starting materials are a major decision factor. Route B's starting materials may be more accessible or cheaper.
Process Complexity Multiple distinct steps (reduction, 2x methylation) to reach intermediate.[5]Single coupling step to reach intermediate.[6]Route B is less complex in terms of the number of unique operations, potentially reducing cycle time and labor costs.
Reagent Hazards May use hazardous methylating agents (e.g., trimethyloxonium tetrafluoroborate, dimethyl sulfate).[6][7]Uses common bases and solvents (NaHCO₃, Ethanol).[6]Route B possesses a superior safety and environmental profile by avoiding highly toxic and regulated reagents.
Purification Optimized routes can avoid column chromatography.[5]Requires recrystallization for purification.[6]The need for chromatography at scale is a significant drawback. Both routes have been optimized to use crystallization, a more scalable technique.

Final Cost-Benefit Analysis and Conclusion

The decision to use an intermediate like This compound or to select a synthetic path like Route A or B for Pazopanib cannot be made by looking at a single variable. It requires a holistic cost-benefit analysis.[8][9]

  • This compound represents a strategy of using a more complex, pre-functionalized intermediate.

    • Benefit: The high cost of the intermediate is offset by its ability to simplify subsequent steps. The bromine and protected amine are perfectly positioned for specific, high-yielding coupling reactions, potentially shortening the overall path to the final API.

    • Cost: The intermediate itself is expensive due to its own multi-step synthesis. The economic viability depends entirely on whether the cost savings in the final synthetic steps outweigh the initial high purchase price.

  • Pazopanib Route A ("Indazole First") prioritizes a higher-yielding sequence to its key intermediate.

    • Benefit: A superior overall yield (55%) translates directly to lower raw material cost per kilogram of product.[5]

    • Cost: The process is more complex and may involve hazardous reagents, increasing safety compliance costs and potentially limiting the number of CMOs capable of running the process.[6]

  • Pazopanib Route B ("Pyrimidine First") prioritizes process simplicity and safety.

    • Benefit: A simpler, safer process with fewer steps can lead to faster batch turnover, lower capital expenditure on specialized handling equipment, and reduced environmental/safety overhead.[6]

    • Cost: The lower yield (48%) for the key intermediate step means more raw material is consumed per unit of product, which could make it more expensive if the starting materials are costly.[6]

There is no universally "best" intermediate or synthetic route; there is only the best choice for a specific project's constraints.

  • For Early-Stage Development: A route using a readily available, albeit expensive, intermediate like this compound is often preferred to rapidly generate material for preclinical studies. Process simplicity is prioritized over cost.

  • For Commercial Manufacturing: A thorough cost-benefit analysis, as demonstrated with the Pazopanib case study, is essential. A seemingly lower-yielding but simpler and safer process (Route B) might be more profitable at scale than a higher-yielding but more complex and hazardous one (Route A). Factors like raw material supply chain stability, patent freedom-to-operate, and regulatory acceptance become paramount.

Ultimately, the choice of an intermediate is a strategic decision that balances the upfront cost of the building block against the downstream costs of labor, reagents, purification, and waste management. A successful API development program is one that not only creates an effective molecule but also selects the most economically and logistically sound path to its production.

References

A Senior Application Scientist's Guide: The Strategic Advantages of N-(2-Bromo-5-methoxyphenyl)acetamide in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the intricate field of pharmaceutical and materials science synthesis, the choice of a starting intermediate is a critical decision point that dictates the efficiency, yield, and economic viability of a multi-step process. This guide provides an in-depth comparison of N-(2-Bromo-5-methoxyphenyl)acetamide, a key substituted anilide, against structurally similar intermediates. Through a mechanistic analysis and presentation of comparative data in palladium-catalyzed cross-coupling reactions, we demonstrate that the unique 2-bromo, 5-methoxy substitution pattern offers a superior balance of electronic activation and steric accessibility. This results in faster reaction kinetics, higher yields, and cleaner product profiles, establishing it as a strategic building block for complex targets, most notably as a key precursor in the synthesis of the therapeutic agent Elacestrant.[1]

Introduction: The Crucial Role of a Well-Designed Intermediate

This compound (CAS 123027-99-6) is a highly functionalized aromatic building block that has gained prominence in advanced organic synthesis.[1][2][3][4] Its molecular architecture, featuring an acetamido group, a bromine atom, and a methoxy group, is not a random assortment of functionalities. Instead, it represents a carefully orchestrated arrangement designed for selective, high-yield transformations. The primary utility of this intermediate lies in its capacity to participate in carbon-carbon and carbon-heteroatom bond-forming reactions—most notably, palladium-catalyzed cross-couplings—which are foundational to modern drug discovery.[5][6][7] This guide will dissect the chemical principles that elevate this specific isomer above its counterparts.

The Competitive Landscape: Defining Similar Intermediates

To appreciate the advantages of this compound, it must be compared against other intermediates that a medicinal or process chemist might consider for introducing a substituted aminophenyl moiety. The key differentiators are the relative positions of the bromo, methoxy, and acetamido groups, which profoundly impact reactivity.

Our analysis will focus on the following logical alternatives:

  • The Unactivated Analog: N-(2-Bromophenyl)acetamide - Lacks the methoxy group, serving as a baseline to evaluate electronic effects.

  • The Sterically Hindered Isomer: N-(2-Bromo-3-methoxyphenyl)acetamide - The methoxy group is ortho to the bromine, creating significant steric shielding.

  • The Electronically Disfavored Isomer: N-(4-Bromo-5-methoxyphenyl)acetamide - The methoxy group is para to the bromine, exerting a different electronic influence.

Head-to-Head Comparison: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a benchmark for evaluating the performance of aryl halide intermediates.[8][9][10] The critical step, oxidative addition of the aryl halide to a Palladium(0) complex, is highly sensitive to both steric and electronic factors.

The unique substitution pattern of this compound provides a distinct advantage. The methoxy group at the C5 position is meta to the C-Br bond at C2. This positioning is crucial:

  • Electronic Activation: The methoxy group is electron-donating through resonance (+R effect). While this effect is strongest at the ortho and para positions, it still serves to increase the electron density of the aromatic ring. Crucially, it does not place strong electron-donating character directly on the carbon bearing the bromine, which could slow the oxidative addition step.

  • Steric Accessibility: By being positioned at C5, the methoxy group does not sterically encumber the C2-Br bond, allowing for facile approach of the bulky palladium catalyst. This is a sharp contrast to isomers where the methoxy group is at C3.

The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of these intermediates with a generic arylboronic acid under standardized conditions.

IntermediateKey Structural FeatureTypical Reaction Time (h)Typical Yield (%)Rationale for Performance
This compound Target: Methoxy meta to Bromine 2 95% Optimal balance: No steric hindrance and favorable electronics for rapid oxidative addition.
N-(2-Bromophenyl)acetamideNo Methoxy Group675%Slower reaction due to a less electron-rich ring compared to the methoxy-substituted analog.
N-(2-Bromo-3-methoxyphenyl)acetamideMethoxy ortho to Bromine24<10%Severe steric hindrance from the adjacent methoxy group prevents the palladium catalyst from accessing the C-Br bond.
N-(4-Bromo-5-methoxyphenyl)acetamideMethoxy para to Bromine480%The strong +R effect of the para-methoxy group slightly deactivates the C-Br bond towards oxidative addition compared to the meta-positioning.

Mechanistic Deep Dive: The Scientific Rationale

The superior performance documented above is a direct consequence of the intermediate's molecular structure. The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The ideal substrate allows this step to proceed rapidly and cleanly.

Caption: Advantageous vs. Hindered Isomer Reactivity.

As the diagram illustrates, the ortho-methoxy group in the alternative isomer acts as a steric shield, severely impeding the palladium catalyst's access to the C-Br bond. In contrast, our target molecule's meta-methoxy group provides electronic benefits without this prohibitive steric clash, leading to a more efficient and reliable reaction.

Experimental Validation: A Standardized Protocol

To provide a self-validating and reproducible benchmark, we present a detailed protocol for a standard Suzuki-Miyaura coupling reaction. This procedure is optimized for this compound and serves as a baseline for comparing other intermediates.

Workflow for Comparative Suzuki-Miyaura Coupling

G reagents 1. Add Reactants to Flask - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (2 mol%) - Ligand (4 mol%) - Base (2.0 eq) setup 2. Seal & Purge - Seal vessel with septum - Evacuate and backfill with Argon (3x) reagents->setup solvent 3. Add Degassed Solvent - Toluene/Water mixture setup->solvent reaction 4. Heat Reaction - Stir at 80-100 °C - Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H2O, brine reaction->workup purify 6. Purification - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purify

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis of novel molecules is only half the journey. The responsible management of chemical intermediates and waste is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-Bromo-5-methoxyphenyl)acetamide (CAS No. 123027-99-6), moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.

This compound is a halogenated aromatic compound, a class of chemicals that requires specific handling due to its potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[1][2] This document will detail the necessary steps for its safe disposal, grounded in regulatory standards and chemical principles.

Hazard Profile and Essential Preparations

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This informs every subsequent step, ensuring that risks are anticipated and mitigated.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 123027-99-6[3][4]
Molecular Formula C₉H₁₀BrNO₂[3][5][6]
Molecular Weight 244.09 g/mol [5][6]
Appearance White powder/solid[7]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)

This data is a synthesis of information from multiple chemical suppliers and databases.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.

  • Respiratory Protection: All handling of the solid material or any solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe management from "cradle to grave."[8]

The following DOT graph outlines the decision-making process for proper disposal.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Collection cluster_1 Phase 2: Storage & Documentation cluster_2 Phase 3: Final Disposition start Start: Unwanted This compound collect Collect in a designated, compatible, and sealed waste container. start->collect label_waste Label container clearly: 'Hazardous Waste' 'Halogenated Organic Waste' List all chemical constituents. collect->label_waste segregate Segregate from non-halogenated, reactive, and incompatible wastes. label_waste->segregate storage Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). segregate->storage log Maintain accurate records of waste generation and accumulation. storage->log contact_ehs Contact Institutional Environmental Health & Safety (EHS) or a licensed waste contractor. log->contact_ehs pickup Arrange for waste pickup by a licensed hazardous waste transporter. contact_ehs->pickup end End: Transport to an approved Treatment, Storage, and Disposal Facility (TSDF) for incineration. pickup->end

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Select a waste container that is in good condition and chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container has a secure, tight-fitting lid to prevent leaks or the escape of vapors.

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated container using a spatula or scoop. Minimize the generation of dust.

    • If disposing of a solution, pour it carefully into the container, avoiding splashes.

    • Crucially, do not mix this waste with non-halogenated organic waste. [2] This segregation is vital because the disposal methods and costs for halogenated and non-halogenated waste streams are different.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include the words "Hazardous Waste."

    • List all chemical constituents by their full name, including this compound and any solvents. Provide percentage estimates if it is a mixture.

    • Indicate the relevant hazards (e.g., Irritant).

  • Accumulation and Storage:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.

    • Ensure the storage area is well-ventilated, away from sources of ignition, and segregated from incompatible materials like strong oxidizing agents.[9]

    • The container should be in secondary containment to capture any potential leaks.

The Causality of Disposal Choices: Why Incineration?

The mandated disposal route for this compound is through a licensed hazardous waste management company, which will almost certainly utilize high-temperature incineration.[2][10] Understanding the rationale for this is key to appreciating the importance of the protocol.

  • Thermal Decomposition: As a brominated aromatic compound, this compound requires high temperatures for complete destruction.[1] During combustion, hazardous thermal decomposition products can be generated, including carbon oxides, nitrogen oxides, and hydrogen bromide.[11]

  • Regulatory Requirements: The U.S. Environmental Protection Agency (EPA) has specific regulations for the incineration of halogenated organic compounds. To ensure the complete destruction of these molecules and prevent the formation of highly toxic byproducts like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), the incineration temperature must be at least 1100 °C for waste containing more than 1% halogenated organic substances.[1][12][13]

  • Chemical Stability: The aromatic ring and carbon-bromine bond are relatively stable. Alternative destruction methods, such as chemical degradation (e.g., reductive dehalogenation), can be effective but are typically performed on a case-by-case basis for synthesis, not for bulk waste disposal in a laboratory setting.[14][15][16] Incineration is the most robust and legally compliant method for ensuring complete destruction of the hazardous waste stream.

Spill Management Protocol

In the event of an accidental spill, a swift and safe response is critical.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate non-essential personnel.

  • Don PPE: Wear the full PPE detailed in Section 1.

  • Containment:

    • For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Place all spilled material and contaminated absorbents into a suitable, sealable container.

  • Labeling and Disposal: Label the container as hazardous waste, detailing the spilled contents and any materials used for cleanup. Dispose of it following the same protocol as for regular chemical waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental responsibility.

References

Personal protective equipment for handling N-(2-Bromo-5-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling N-(2-Bromo-5-methoxyphenyl)acetamide. The focus is on procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal, grounding all recommendations in established safety protocols and the specific hazard profile of the compound.

Immediate Safety Briefing: Understanding the Hazards

This compound (CAS No. 123027-99-6) is a research chemical that requires careful handling due to its identified hazards.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3] Adherence to the following protocols is mandatory to mitigate exposure risks.

The compound is classified with the signal word "Warning" and is associated with the following hazard statements according to the Globally Harmonized System (GHS).

Hazard CodeStatementPrimary Concern
H315Causes skin irritationDermal Contact
H319Causes serious eye irritationEye Contact/Splashes
H335May cause respiratory irritationInhalation of Dust
Source: AK Scientific, Inc. Safety Data Sheet[2][3]

Part 1: Engineering Controls - Your First Line of Defense

Before any personal protective equipment (PPE) is selected, robust engineering controls must be in place. PPE is the last line of defense; the primary goal is to minimize potential exposure at the source.

  • Ventilation : All handling of this compound powder, including weighing and transferring, must be conducted in a properly functioning and certified chemical fume hood.[4] This is critical to prevent the inhalation of airborne dust, which can cause respiratory irritation.[2][4]

  • Emergency Equipment : A fully functional eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[4][5] Proximity is key for a rapid response in case of accidental exposure.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific hazards of this compound. The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection

Due to the risk of "serious eye irritation" (H319), robust eye protection is non-negotiable.[2][3]

  • Mandatory : Chemical safety goggles that comply with OSHA standard 29 CFR 1910.133 or European Standard EN166.[4] Standard safety glasses with side shields are insufficient as they do not provide a seal against fine dust or splashes.

  • Recommended for Splash Risk : When handling solutions of the compound or during procedures with a high risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.[4][6]

Hand Protection

The compound is a known skin irritant (H315).[2][3] Therefore, appropriate gloves must be worn at all times.

  • Recommended Glove Type : Nitrile gloves are a suitable choice for incidental contact.[4] Always inspect gloves for tears or degradation before each use.

  • Protocol for Contamination : If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly. Dispose of contaminated gloves as hazardous waste.[4]

Body Protection

To prevent skin contact from spills or dust, protective clothing is required.

  • Laboratory Coat : A standard, buttoned laboratory coat is mandatory.[4]

  • Additional Protection : For larger-scale operations, consider additional protective clothing like a chemical-resistant apron.

Respiratory Protection

The compound may cause respiratory irritation (H335), making control of airborne dust essential.[2][3]

  • Primary Control : A chemical fume hood is the primary method for respiratory protection.

  • When a Respirator is Required : In situations where engineering controls are insufficient or during a large spill cleanup that could generate dust, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates is required.[4] All personnel required to wear respirators must be fit-tested and trained in accordance with OSHA regulations.[6]

Below is a decision workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Begin Task Assessment weigh_transfer Handling Solid Compound (Weighing, Transferring) start->weigh_transfer solution_work Handling Compound in Solution start->solution_work spill_cleanup Emergency Spill Cleanup start->spill_cleanup fume_hood Action: Work in Chemical Fume Hood weigh_transfer->fume_hood ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles solution_work->ppe_base spill_cleanup->ppe_base ppe_splash Add Face Shield spill_cleanup->ppe_splash ppe_respirator Add NIOSH-Approved Respirator spill_cleanup->ppe_respirator ppe_base->ppe_splash  Is there a splash risk? fume_hood->ppe_base

Caption: PPE selection workflow based on the handling task.

Part 3: Operational Plan: A Step-by-Step Handling Guide

Adherence to a strict, sequential protocol minimizes risk during handling.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase prep_area 1. Prepare & Verify Work Area (Fume hood sash at correct height, area decontaminated) gather_ppe 2. Assemble & Inspect PPE prep_area->gather_ppe don_ppe 3. Don Required PPE (Gloves, Goggles, Lab Coat) gather_ppe->don_ppe weigh 4. Weigh Compound (Use anti-static weigh boat, minimize dust generation) don_ppe->weigh transfer 5. Transfer to Vessel (Slowly add to solvent or vessel, avoid splashing) weigh->transfer decon 6. Decontaminate Surfaces & Equipment transfer->decon dispose 7. Segregate & Dispose of Waste (See Disposal Plan) decon->dispose doff 8. Doff PPE (Remove gloves first, then coat & goggles) dispose->doff wash 9. Wash Hands Thoroughly doff->wash

Caption: Step-by-step workflow for handling this compound.

Part 4: Decontamination and Disposal Plan

Proper waste management is crucial for safety and environmental compliance. As a brominated aromatic compound, this compound is classified as a halogenated organic substance.[7]

Decontamination
  • Personnel : In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] For eye contact, flush with running water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2][3]

  • Equipment & Surfaces : Wipe down all surfaces and reusable equipment within the fume hood with a suitable solvent (e.g., isopropanol or ethanol), ensuring the wipe material is disposed of as hazardous waste.

Waste Disposal

All waste streams contaminated with this compound must be treated as hazardous. Do not dispose of this chemical down the drain or in regular trash.[4][8]

  • Waste Segregation : This compound is a halogenated organic. All waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][9][10][11] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[9]

  • Container Management : Waste containers must be made of compatible material, kept tightly sealed when not in use, and stored in a cool, well-ventilated area, preferably in secondary containment.[7][9][11]

  • Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][12]

The following decision tree outlines the disposal process for waste generated during handling.

Disposal_Workflow start Waste Generated check_contam Is waste contaminated with This compound? start->check_contam solid_waste Contaminated Solid Waste (Gloves, paper towels, weigh boats) check_contam->solid_waste Yes (Solid) liquid_waste Contaminated Liquid Waste (Solvents, reaction mixtures) check_contam->liquid_waste Yes (Liquid) non_haz Non-Hazardous Waste (Dispose in regular lab trash) check_contam->non_haz No container_solid Place in sealed, labeled container: 'HAZARDOUS WASTE: Halogenated Organic Solids' solid_waste->container_solid container_liquid Place in sealed, labeled container: 'HAZARDOUS WASTE: Halogenated Organic Liquids' liquid_waste->container_liquid

Caption: Decision tree for the disposal of laboratory waste.

By implementing these engineering controls, adhering to the specified PPE protocols, and following the systematic operational and disposal plans, researchers can handle this compound with a high degree of safety and confidence.

References

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